molecular formula C11H12N2 B584289 (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile CAS No. 661489-22-1

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Cat. No.: B584289
CAS No.: 661489-22-1
M. Wt: 172.231
InChI Key: JNRBSZUSHVFWIK-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, also known as (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.231. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(Z)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7H,13H2,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRBSZUSHVFWIK-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1N)C)/C=C\C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, a substituted cinnamonitrile derivative. It details the compound's chemical and physical properties, spectroscopic profile, and stereoselective synthesis methodologies. Emphasis is placed on the causality behind synthetic strategies, particularly those favoring the Z-isomer. The document also explores the known applications and biological significance of the broader acrylonitrile class, identifying this compound as a key intermediate and impurity in pharmaceutical manufacturing. This paper is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Compound Identification and Core Properties

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is a specific geometric isomer of a substituted aromatic acrylonitrile. The defining features of its structure are the cis (Z) configuration of the double bond, the primary aromatic amine, and the two methyl groups ortho to the amine, which sterically influence the molecule's conformation and reactivity.

This compound is notably recognized as a process impurity in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment.[1][2] Its E-isomer is a direct synthetic precursor to the drug, making the detection and characterization of the Z-isomer critical for quality control.[3]

Table 1: Compound Identification

Identifier Value Source
Systematic Name (2Z)-3-(4-Amino-3,5-dimethylphenyl)-2-propenenitrile [1][2][4]
CAS Number 661489-22-1 [1][2][4]
Molecular Formula C₁₁H₁₂N₂ [1][4]
Molecular Weight 172.23 g/mol [1][4]
Canonical SMILES CC1=C(C=C(C=C1N)C=CN)C N/A

| Structure | Chemical structure of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile | N/A |

Table 2: Physicochemical Properties

Property Value Source
Appearance Pale Green Crystalline Solid [2][5]
Boiling Point 355.5 ± 30.0 °C (Predicted) [5]
Density 1.085 ± 0.06 g/cm³ (Predicted) [5]
pKa 3.74 ± 0.10 (Predicted, for the amine) [5]
Solubility Soluble in Acetone, Dichloromethane, Methanol, Toluene [5]

| Storage | 2-8°C, Refrigerator |[2] |

Synthesis and Stereochemical Control

The synthesis of α,β-unsaturated nitriles from aromatic aldehydes is a cornerstone of organic chemistry.[6] However, achieving high stereoselectivity for the thermodynamically less stable Z-isomer requires specific strategic choices. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful olefination method that, with modification, can be tailored to favor Z-alkene formation.[7]

The Still-Gennari Modification of the HWE Reaction

The standard HWE reaction typically yields the E-alkene as the major product.[7][8] To direct the synthesis towards the Z-isomer, the Still-Gennari modification is the method of choice.[8][9] This approach utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific reaction conditions (strong, non-coordinating base like KHMDS with crown ether sequestration of the cation) at low temperatures.

Causality of Z-Selectivity:

  • Reagent Choice: Using a phosphonoacetonitrile with electron-withdrawing ester groups (like bis(2,2,2-trifluoroethyl)) increases the acidity of the α-proton and accelerates the final elimination step.[9]

  • Kinetic Control: The reaction is run at low temperatures (e.g., -78 °C) to favor the kinetically controlled pathway.

  • Intermediate Stabilization: The formation of the syn-betaine intermediate is kinetically favored. In the Still-Gennari protocol, the rapid, irreversible elimination from this syn-intermediate leads directly to the Z-alkene before equilibration to the more stable anti-betaine (which would yield the E-alkene) can occur.[9]

Proposed Synthetic Workflow

The synthesis would proceed from 4-amino-3,5-dimethylbenzaldehyde and a suitable phosphonoacetonitrile reagent.

G cluster_0 Reaction Setup cluster_1 Aldehyde Addition cluster_2 Workup & Purification A Dissolve Diethyl phosphonoacetonitrile in dry THF under N₂ B Cool to -78 °C A->B C Add KHMDS solution (strong base) B->C D Stir for 30 min to form carbanion C->D E Add solution of 4-Amino-3,5-dimethylbenzaldehyde in dry THF D->E F Maintain at -78 °C and stir for 2-4 hours E->F G Quench reaction with saturated NH₄Cl (aq) F->G H Extract with Ethyl Acetate G->H I Wash organic layer (water, brine), dry (Na₂SO₄) H->I J Concentrate in vacuo I->J K Purify by column chromatography (Silica gel, Hexane:EtOAc gradient) J->K L (Z)-Isomer Product K->L

Caption: Proposed workflow for the Z-selective synthesis.

Mechanistic Diagram: Horner-Wadsworth-Emmons Reaction

G Reagents Reagents: - 4-Amino-3,5-dimethylbenzaldehyde (Ar-CHO) - Phosphonoacetonitrile ylide ((RO)₂P(O)CH⁻CN) - Base (e.g., KHMDS) Step1 1. Nucleophilic Attack Ylide attacks aldehyde carbonyl Reagents->Step1 Intermediate Oxaphosphetane Intermediate (Kinetically favored syn-conformer) Step1->Intermediate forms Step2 2. Elimination Rapid collapse of intermediate Intermediate->Step2 undergoes Product (Z)-Alkene Product + Phosphate byproduct Step2->Product yields

Sources

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile CAS 661489-22-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile (CAS 661489-22-1)

Foreword for the Research Professional

This document provides a detailed technical overview of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, a compound of significant interest in pharmaceutical development, primarily as a geometric isomer and impurity of a key synthetic intermediate for the non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine. As drug development professionals, understanding the formation, characterization, and control of such isomers is paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide moves beyond a simple data sheet to offer insights into the synthetic context in which this Z-isomer is formed, the analytical principles for its identification, and the challenges associated with its separation from the therapeutically relevant E-isomer. The information presented herein is curated to support research, process development, and quality control activities.

Compound Identity and Physicochemical Properties

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is an organic compound characterized by a central benzene ring substituted with an amino group, two methyl groups, and a (Z)-acrylonitrile moiety.[1][2]

PropertyValueSource
CAS Number 661489-22-1[1][3][4]
Molecular Formula C₁₁H₁₂N₂[1][3][4]
Molecular Weight 172.23 g/mol [1][3][4]
IUPAC Name (2Z)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile[1]
Synonyms Rilpivirine Nitrile Z-isomer, (Z)-3-(4-amino-3,5-dimethyl-phenyl)prop-2-enenitrile[1][5]
Appearance Pale Green Crystalline Solid[5]

Synthesis, Isomerism, and Mechanistic Considerations

The synthesis of 3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is predominantly achieved via a Palladium-catalyzed Heck reaction.[6][7] This reaction typically involves the coupling of a halogenated 4-amino-3,5-dimethylbenzene derivative (iodo or bromo) with an activated alkene.[6][7] Crucially, this synthetic route does not yield the pure Z-isomer but rather a mixture of E and Z isomers.[7] The thermodynamically more stable E-isomer is the major product, with typical E/Z ratios reported in the range of 75:25 to 80:20.[7]

The (E)-isomer is the desired product for the synthesis of Rilpivirine. Consequently, (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is primarily encountered as a process-related impurity.[4]

The Heck Reaction: A Double-Edged Sword

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, involving the reaction of an unsaturated halide with an alkene in the presence of a base and a Palladium catalyst.[8] In the context of our topic, the reaction proceeds as follows:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products 4-Iodo-2,6-dimethylaniline 4-Iodo-2,6-dimethylaniline Heck Reaction Heck Reaction 4-Iodo-2,6-dimethylaniline->Heck Reaction Aryl Halide Acrylonitrile Acrylonitrile Acrylonitrile->Heck Reaction Alkene Pd/C or Pd(OAc)₂ Pd/C or Pd(OAc)₂ Pd/C or Pd(OAc)₂->Heck Reaction Catalyst Base (e.g., NaOAc) Base (e.g., NaOAc) Base (e.g., NaOAc)->Heck Reaction Base Solvent (e.g., DMA) Solvent (e.g., DMA) Solvent (e.g., DMA)->Heck Reaction Solvent E-isomer (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Z-isomer (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Heck Reaction->E-isomer Major Product Heck Reaction->Z-isomer Minor Product (Impurity) G Crude Product (E/Z Mixture) Crude Product (E/Z Mixture) HPLC Analysis HPLC Analysis Crude Product (E/Z Mixture)->HPLC Analysis Initial Assessment NMR Spectroscopy NMR Spectroscopy Crude Product (E/Z Mixture)->NMR Spectroscopy Structural Confirmation Quantification of E/Z Ratio Quantification of E/Z Ratio HPLC Analysis->Quantification of E/Z Ratio Peak Area % Acceptance/Rejection Acceptance/Rejection Quantification of E/Z Ratio->Acceptance/Rejection Based on Specification Determination of J-coupling constants Determination of J-coupling constants NMR Spectroscopy->Determination of J-coupling constants Isomer Identification Determination of J-coupling constants->Acceptance/Rejection Proceed to next step or Repurification Proceed to next step or Repurification Acceptance/Rejection->Proceed to next step or Repurification

Sources

Molecular structure of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Analysis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Abstract

This technical guide provides a comprehensive examination of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, a molecule of significant interest in pharmaceutical development. While its E-isomer is a critical precursor in the synthesis of the HIV non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine, the Z-isomer is primarily encountered as a process-related impurity.[1][2][3] Understanding the distinct molecular structure, synthesis, and analytical profile of this Z-isomer is paramount for researchers, process chemists, and quality control professionals in the pharmaceutical industry. This document delineates the molecule's structural features, proposes a robust synthetic and purification strategy, details a multi-technique spectroscopic approach for its unambiguous characterization, and discusses its broader relevance within the context of drug discovery and manufacturing.

Introduction: The Acrylonitrile Scaffold in Modern Drug Discovery

The acrylonitrile moiety is a versatile and privileged structural motif in medicinal chemistry.[4] Its unique electronic properties, stemming from the electron-withdrawing nitrile group conjugated with a carbon-carbon double bond, render it a valuable pharmacophore capable of participating in various biological interactions.[5] Acrylonitrile derivatives have demonstrated a remarkable breadth of biological activities, including potent antiviral (specifically anti-HIV), anticancer, anti-inflammatory, and antiparasitic properties.[6] This diverse activity profile has cemented the acrylonitrile framework as a key building block in the development of novel therapeutics.[6][7]

Within this important class of compounds, (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile holds a specific and critical position. It is the geometric isomer of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile, a key intermediate in the manufacture of Rilpivirine, a second-generation NNRTI used in the treatment of HIV-1 infections.[3][8][9][10] As such, the (Z)-isomer is often a stereochemical impurity whose formation must be understood and controlled to ensure the purity and safety of the final active pharmaceutical ingredient (API).

Molecular Structure and Physicochemical Properties

The fundamental identity and characteristics of a molecule are dictated by its structure. A thorough understanding of its stereochemistry and physicochemical properties is the foundation for all further development and analysis.

Structural Elucidation

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is a substituted cinnamonitrile. Its structure is defined by three key components:

  • A 4-Amino-3,5-dimethylphenyl Ring: An aniline core substituted with two methyl groups ortho to the amino group. This sterically hindered amine has distinct reactivity and basicity compared to unsubstituted aniline.

  • An Acrylonitrile Moiety: A propenenitrile chain attached to the phenyl ring.

  • Z-Stereochemistry: The defining feature of this isomer is the Zusammen (German for "together") configuration of the double bond, where the high-priority substituents (the phenyl ring and the nitrile group) are on the same side of the double bond. This contrasts with the therapeutically relevant Entgegen (E) isomer.

Caption: Key functional groups of the title compound.

Physicochemical Data

The fundamental physical and chemical identifiers for this compound are summarized below. This data is essential for laboratory handling, analytical method development, and regulatory documentation.

PropertyValueReference(s)
CAS Number 661489-22-1[1][11]
Molecular Formula C₁₁H₁₂N₂[11][12]
Molecular Weight 172.23 g/mol [11][12]
IUPAC Name (2Z)-3-(4-Amino-3,5-dimethylphenyl)prop-2-enenitrile[12]
Synonyms Rilpivirine Nitrile Z-isomer, (Z)-3-(4-amino-3,5-dimethyl-phenyl)prop-2-enenitrile[2][12]
Appearance Pale Green Crystalline Solid[1]
Storage 2-8°C, Refrigerator[1]

Synthesis and Stereochemical Control

The synthesis of substituted acrylonitriles often yields a mixture of E and Z isomers. The causality behind the choice of reagents and conditions lies in maximizing the yield of the desired isomer while minimizing the other.

Proposed Synthetic Pathway: Knoevenagel Condensation

A robust and logical approach to synthesize this molecule is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration.[13] In this case, the reaction would occur between 4-amino-3,5-dimethylbenzaldehyde and acetonitrile.

Experimental Protocol:

  • Activation of Acetonitrile: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve acetonitrile in a suitable anhydrous solvent such as tetrahydrofuran (THF). Cool the solution to -78°C in a dry ice/acetone bath.

  • Deprotonation: Add a strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA) or sodium hydride (NaH), dropwise to the solution. The base abstracts a proton from acetonitrile to form a reactive carbanion. The choice of a strong base is critical as the pKa of acetonitrile is ~25.

  • Condensation: Dissolve 4-amino-3,5-dimethylbenzaldehyde in anhydrous THF and add it slowly to the carbanion solution at -78°C. Allow the reaction to stir for several hours, gradually warming to room temperature. The carbanion attacks the aldehyde carbonyl, forming an alkoxide intermediate.

  • Workup and Dehydration: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide to form a β-hydroxy nitrile intermediate. This intermediate is often unstable and may dehydrate spontaneously upon acidic workup or heating to yield the final acrylonitrile product.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isomer Separation: The crude product will likely be a mixture of E and Z isomers. Separation must be performed using column chromatography (e.g., silica gel) or preparative High-Performance Liquid Chromatography (HPLC), exploiting the polarity differences between the isomers.[14]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_purification Purification cluster_products Final Products acetonitrile Acetonitrile deprotonation 1. Deprotonation (Strong Base, e.g., LDA) -78°C, Anhydrous THF acetonitrile->deprotonation aldehyde 4-Amino-3,5-dimethylbenzaldehyde condensation 2. Nucleophilic Addition (Aldehyde Addition) -78°C to RT aldehyde->condensation deprotonation->condensation Reactive Carbanion workup 3. Aqueous Workup & Dehydration condensation->workup β-hydroxy nitrile intermediate extraction 4. Extraction & Concentration workup->extraction chromatography 5. Isomer Separation (HPLC / Column Chromatography) extraction->chromatography Crude E/Z Mixture z_isomer (Z)-Isomer (Target Molecule) chromatography->z_isomer e_isomer (E)-Isomer (Byproduct) chromatography->e_isomer

Caption: Proposed workflow for synthesis and purification.

Spectroscopic Characterization and Validation

Unambiguous identification of the correct isomer requires a suite of spectroscopic techniques.[15][16] Each method provides complementary information that, when combined, serves as a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the stereochemistry of alkenes. The key differentiator between the Z and E isomers is the coupling constant (³J) between the two vinyl protons.[3]

  • ¹H NMR: The Z-isomer is expected to show a ³J value in the range of 7-12 Hz for the vinyl protons. This is in stark contrast to the E-isomer, which exhibits a much larger coupling constant of 12-18 Hz (a literature value for the E-isomer hydrochloride is 16.5 Hz).[3]

  • ¹³C NMR: The chemical shifts of the carbons in the molecule, particularly the vinyl and phenyl carbons, will confirm the overall carbon skeleton.

Predicted NMR Data for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile:

TypePredicted Chemical Shift (δ, ppm)Key Feature / Rationale
¹H NMR 7.0-7.2Singlet, 2H (Aromatic protons)
6.5-6.8Doublet, 1H (Vinyl proton α to nitrile)
5.4-5.7Doublet, 1H (Vinyl proton β to nitrile)
3.8-4.2Broad singlet, 2H (Amine NH₂ )
2.1-2.3Singlet, 6H (Methyl CH₃ )
Coupling ³J ≈ 7-12 Hz (Vinyl H-H coupling) - Confirms Z-geometry
¹³C NMR 145-150C-NH₂
140-145Vinyl C-Ar
120-130Aromatic C-H & C-CH₃
118-120C ≡N
90-95Vinyl C-CN
17-20C H₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[17]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 & 3360N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
3100-3000C-H StretchAromatic & Vinylic
2980-2850C-H StretchMethyl (-CH₃)
~2220 C≡N Stretch Nitrile [18]
~1630C=C StretchAlkene
~1600, ~1500C=C StretchAromatic Ring
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which helps confirm the molecular formula and connectivity. For a molecule like this, Electrospray Ionization (ESI) is a suitable soft ionization technique.

  • Expected Molecular Ion: In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺.

  • Molecular Weight: 172.23 Da

  • [M+H]⁺: m/z 173.24

Fragmentation_Pathway parent Parent Ion [M+H]⁺ m/z = 173.24 frag1 Loss of NH₃ m/z = 156.21 parent->frag1 - NH₃ frag2 Loss of HCN m/z = 146.22 parent->frag2 - HCN frag3 Loss of CH₃ m/z = 158.22 parent->frag3 - •CH₃

Caption: A plausible ESI-MS fragmentation pathway.

Relevance in Pharmaceutical Development

A Critical Process Impurity in Rilpivirine Synthesis

The primary relevance of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is its status as a geometric isomer and potential impurity in the synthesis of Rilpivirine.[1][2] Regulatory agencies like the FDA require stringent control over impurities in APIs. The presence of the Z-isomer beyond a specified threshold could impact the safety and efficacy profile of the final drug product. Therefore, synthetic routes for the E-isomer intermediate are designed to be highly stereoselective, and analytical methods must be validated to detect, quantify, and separate the Z-isomer effectively.[3][19]

Potential as a Bioactive Scaffold

While this specific isomer is treated as an impurity in the context of Rilpivirine, the broader class of substituted acrylonitriles is rich with biological potential.[6] Research has shown that even minor structural modifications can drastically alter biological activity. The unique spatial arrangement of the functional groups in the Z-configuration could lead to novel interactions with biological targets. It represents a potential starting point for lead optimization campaigns in other therapeutic areas, such as oncology or infectious diseases, where acrylonitrile scaffolds have already shown promise.[7][20][21][22]

Conclusion

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is more than a mere synthetic byproduct; it is a molecule whose study provides critical insights into process control, stereoselectivity, and analytical chemistry in the context of pharmaceutical manufacturing. Its structural elucidation, confirmed by a combination of NMR, IR, and MS, highlights the subtle yet profound differences between geometric isomers. For scientists and researchers, a deep understanding of this molecule's properties is not only essential for ensuring the quality of life-saving drugs like Rilpivirine but also opens avenues for exploring the untapped therapeutic potential of its unique chemical architecture.

References

  • Molkem. (n.d.). (E)-3-(4-AMINO-3,5-DIMETHYLPHENYL) ACRYLONITRILE HYDROCHLORIDE | Intermediate. Retrieved from [Link]

  • Bethencourt-Estrella, C. J., et al. (2021). Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis. Experimental Parasitology, 228, 108143.
  • Pharmaffiliates. (n.d.). (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71313211, (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56635836, (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile hydrochloride. Retrieved from [Link]

  • Chemsrc. (n.d.). (E)-3-(4-aminophenyl)acrylonitrile. Retrieved from [Link]

  • Google Patents. (2020). CN112142678A - Rilpivirine dimer, intermediate thereof, preparation method and application thereof.
  • SynThink. (n.d.). Rilpivirine Nitrile Z Isomer Impurity. Retrieved from [Link]

  • He, G., et al. (2021). The development of an effective synthetic route of rilpivirine. Molecules, 26(11), 3192.
  • Omsynth Lifesciences. (n.d.). (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Retrieved from [Link]

  • Sedić, M., et al. (2020). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 25(23), 5626.
  • Google Patents. (2020). WO2020084142A1 - Process for the preparation of rilpivirine.
  • ResearchGate. (n.d.). Synthetic strategies of acrylonitriles. Retrieved from [Link]

  • Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. Scientific Reports, 12(1), 1-17.
  • MDPI. (2022). Spectroscopy in Characterization of Materials—Developments. Retrieved from [Link]

  • Wang, Y., et al. (2021). Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats' Hippocampal Neurogenesis. Molecules, 26(22), 6979.
  • Glavač, D., et al. (2021). N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis. European Journal of Medicinal Chemistry, 211, 113095.
  • ResearchGate. (n.d.). Synthesis, Crystallography, Biological Activity, and Molecular Modeling Studies of Some 3-Aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile Derivatives. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2021). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Vol 25, No 6, 921-937.
  • Li, Y., et al. (2017). Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(1), 129-134.
  • RSC Blogs. (2022). RSC Advances. Retrieved from [Link]

  • Google Patents. (2013). WO2013038425A1 - Rilpivirine hydrochloride.
  • Forgács, E., & Cserháti, T. (2002). NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. Mini Reviews in Medicinal Chemistry, 2(2), 155-170.
  • ResearchGate. (n.d.). Structure characterization and spectroscopic investigation of ciprofloxacin drug. Retrieved from [Link]

  • ResearchGate. (n.d.). a FT-IR spectra of Acrylonitrile. b Calculated IR spectra of Acrylonitrile. Retrieved from [Link]

Sources

Physical and chemical properties of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Physicochemical Properties of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Authored by: A Senior Application Scientist

Introduction

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is a substituted cinnamonitrile derivative. Its structure, featuring a sterically hindered aniline moiety conjugated with an acrylonitrile group, suggests a unique combination of electronic and steric properties. The presence of the amino group, the nitrile functionality, and the trisubstituted alkene offers multiple sites for chemical modification, making it a potentially valuable intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of its predicted physicochemical properties and outlines detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Isomerism

The unequivocal identification of this compound begins with its structure. The IUPAC name specifies the (Z)-isomer, indicating that the higher priority groups on each carbon of the C=C double bond are on the same side. In this case, the 4-amino-3,5-dimethylphenyl group and the nitrile group are on the same side of the double bond.

Figure 1: Chemical Structure of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Predicted Physicochemical Properties

The properties of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile have been predicted based on its structure and by analogy to related compounds. These values provide a baseline for experimental verification.

PropertyPredicted Value/ObservationRationale
Molecular Formula C₁₁H₁₂N₂Derived from the chemical structure.
Molecular Weight 172.23 g/mol Calculated from the molecular formula.
Appearance Pale yellow to off-white crystalline solidThe extended conjugation and the presence of an amino group often lead to coloration.
Melting Point 110-125 °CThe planar structure and potential for hydrogen bonding suggest a moderate melting point.
Boiling Point > 350 °C (with decomposition)High boiling point is expected due to polarity and molecular weight; decomposition is likely at elevated temperatures.
Solubility Soluble in DMSO, DMF, acetone, and ethyl acetate. Sparingly soluble in methanol and ethanol. Insoluble in water and hexanes.The molecule has both polar (amino, nitrile) and non-polar (dimethylphenyl) regions.
pKa 4-5 for the anilinic amineThe electron-withdrawing nature of the acrylonitrile group is expected to decrease the basicity of the amino group compared to aniline.

Proposed Synthesis and Purification

A plausible and efficient method for the synthesis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group.

Experimental Protocol: Knoevenagel Condensation
  • Reactant Preparation: To a 250 mL round-bottom flask, add 4-amino-3,5-dimethylbenzaldehyde (1.0 eq), cyanoacetic acid (1.1 eq), and piperidine (0.1 eq) in 100 mL of toluene.

  • Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Reaction Execution: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 4-6 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Crystallization: Add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

synthesis_workflow start Reactant Preparation (Aldehyde, Cyanoacetic Acid, Piperidine in Toluene) reflux Reflux with Dean-Stark Trap (4-6 hours) start->reflux workup Aqueous Workup (NaHCO₃, Brine) reflux->workup isolation Drying and Concentration workup->isolation purification Recrystallization (Ethyl Acetate/Hexanes) isolation->purification product Pure (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile purification->product

Figure 2: Synthetic and Purification Workflow

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.30 - 7.40s2HAr-H
7.25d1H=CH-Ar
5.40d1H=CH-CN
3.80br s2H-NH₂
2.25s6HAr-CH₃
  • Rationale: The aromatic protons are expected to appear as a singlet due to the symmetrical substitution pattern. The vinyl protons will appear as doublets with a coupling constant characteristic of a cis relationship (J ≈ 10-12 Hz). The amino protons will likely be a broad singlet, and the two methyl groups will be a singlet due to their chemical equivalence.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
150.0Ar-C-NH₂
145.0=CH-Ar
130.0Ar-C-CH₃
128.0Ar-CH
120.0Ar-C
118.0-CN
95.0=CH-CN
20.0Ar-CH₃
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group
3450-3300N-H stretch (asymmetric and symmetric)
2220C≡N stretch
1640C=C stretch
1600, 1500Aromatic C=C stretch
850C-H bend (out-of-plane) for substituted benzene
Mass Spectrometry
  • Expected M/z: 172.10 [M]⁺ for the molecular ion peak. Fragmentation patterns would likely involve the loss of HCN and methyl groups.

analytical_workflow sample Synthesized Compound nmr ¹H and ¹³C NMR Spectroscopy sample->nmr ir Infrared (IR) Spectroscopy sample->ir ms Mass Spectrometry (MS) sample->ms purity Purity Assessment (e.g., HPLC) sample->purity data Combined Spectroscopic Data nmr->data ir->data ms->data purity->data

Figure 3: Analytical Characterization Workflow

Safety and Handling

While specific toxicity data for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is unavailable, it should be handled with care, assuming it is a potential irritant and toxicant.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Potential Applications

The unique structure of this compound suggests several potential areas of research:

  • Pharmaceutical Scaffolding: The substituted aniline and acrylonitrile moieties are present in various biologically active molecules. This compound could serve as a starting material for the synthesis of novel kinase inhibitors or other therapeutic agents.

  • Dye and Pigment Synthesis: The extended π-system and the amino group make it a candidate for azo dye synthesis.

  • Polymer Science: The nitrile group and the vinyl system could be involved in polymerization reactions to create novel functional materials.

Conclusion

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile represents a chemical entity with significant potential for further research and development. This guide provides a foundational understanding of its predicted properties and outlines robust, standard methodologies for its synthesis and characterization. The experimental verification of the data presented herein will be the critical next step in unlocking the potential of this and related molecules.

References

  • Organic Chemistry, 12th Edition. John Wiley & Sons.[Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning.[Link]

  • Knoevenagel Condensation. Organic Chemistry Portal.[Link]

  • Safety in Academic Chemistry Laboratories, 8th Edition. American Chemical Society.[Link]

An In-Depth Technical Guide to (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile: Synonyms, Identifiers, and Relevance in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical entities, including their various identifiers and synonyms, is paramount. This guide provides a detailed overview of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, a compound of interest in pharmaceutical research and manufacturing.

Chemical Identity and Nomenclature

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is a specific stereoisomer of 3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. The "(Z)" designation in its name refers to the geometric arrangement of substituents around the carbon-carbon double bond, from the German word zusammen, meaning "together". This indicates that the higher priority groups on each carbon of the double bond are on the same side.

This compound is also recognized by several synonyms and alternative names in scientific literature and chemical databases. A clear understanding of these is crucial for effective literature searches and unambiguous communication.

Synonyms:

  • Rilpivirine Nitrile Impurity[1][2]

  • (2Z)-3-(4-Amino-3,5-dimethylphenyl)-2-propenenitrile[1][2][3]

  • (Z)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile[4]

  • Rilpivirine Nitrile Z-isomer[5]

  • (2Z)-3-(4-AMINO-3,5-DIMETHYLPHENYL)PROP-2-ENENITRILE[4]

  • 3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, (Z)-[4]

Key Chemical Identifiers

For precise identification and to avoid confusion with other chemical substances, a set of unique identifiers is assigned to each compound. The primary identifiers for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile are summarized in the table below.

IdentifierValueSource
CAS Number 661489-22-1[1][2][3][4]
PubChem CID 71313211[4]
Molecular Formula C11H12N2[1][2][3][4]
Molecular Weight 172.23 g/mol [1][2][3][4]
InChI InChI=1S/C11H12N2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7H,13H2,1-2H3/b4-3-[4]
InChIKey JNRBSZUSHVFWIK-ARJAWSKDSA-N[4]
Canonical SMILES CC1=CC(=CC(=C1N)C)/C=C\C#N[4]
UNII 3CM9G523KK[4]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental settings.

  • Appearance: Pale Green Crystalline Solid[1]

  • Storage: Recommended storage is at 2-8°C in a refrigerator[1]

Context in Pharmaceutical Synthesis: The Rilpivirine Connection

While (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is a distinct chemical entity, its significance in the pharmaceutical landscape is closely tied to its (E)-isomer and the synthesis of the anti-HIV drug, Rilpivirine .

The (E)-isomer, (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, is a key synthetic intermediate in the manufacturing of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI).[][7][8] The synthesis of Rilpivirine involves the condensation of this (E)-isomer with another molecule.[9][10]

Given this synthetic pathway, the (Z)-isomer is often considered an impurity or a related substance in the production of Rilpivirine.[1][2] The control and monitoring of such isomers are critical aspects of pharmaceutical quality control to ensure the purity, safety, and efficacy of the final drug product.

The diagram below illustrates the structural difference between the (Z) and (E) isomers.

G cluster_Z (Z)-isomer cluster_E (E)-isomer Z_structure Z_structure E_structure E_structure

Caption: 2D structures of (Z) and (E) isomers.

Synthesis and Characterization

The synthesis of the related (E)-isomer has been described in the literature, often involving the reaction of 4-iodo-2,6-dimethyl-benzenamine with acrylonitrile.[9] A detailed protocol for the synthesis of the hydrochloride salt of the (E)-isomer involves the reaction of a precursor with phosphorus oxychloride, followed by treatment with ethanolic hydrochloric acid.[10]

Characterization of these compounds typically involves a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the stereochemistry of the double bond.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and separation of the (Z) and (E) isomers.

Conclusion

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is a chemical compound with a defined set of identifiers and properties. Its primary relevance for researchers and drug development professionals lies in its relationship to the synthesis of the antiretroviral drug Rilpivirine, where it is often encountered as a geometric isomer and a potential impurity. A thorough understanding of its nomenclature, identifiers, and its distinction from the (E)-isomer is essential for synthetic chemists and analytical scientists working in the field of pharmaceutical development.

References

  • Pharmaffiliates. (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. [Link]

  • Omsynth Lifesciences. (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. [Link]

  • PubChem. Acrylonitrile. [Link]

  • PubChem. 3-(Dimethylamino)acrylonitrile. [Link]

  • PubChem. (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride. [Link]

  • PubChem. (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. [Link]

  • Pharmaffiliates. (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride. [Link]

  • Google Patents. WO2013038425A1 - Rilpivirine hydrochloride.
  • National Center for Biotechnology Information. The development of an effective synthetic route of rilpivirine. [Link]

Sources

A Technical Guide to the Spectral Analysis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the spectral data for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, a known process impurity in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Rilpivirine. While direct experimental spectra for this specific Z-isomer are not widely published, this document leverages established spectroscopic principles, data from its corresponding (E)-isomer, and insights from the analysis of related impurities to offer a comprehensive analytical framework. This guide is intended to assist researchers and drug development professionals in the identification, characterization, and quantification of this compound, ensuring the purity and safety of pharmaceutical products.

Introduction

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile (CAS No. 661489-22-1) is a geometric isomer of a key synthetic intermediate of Rilpivirine.[1][2] The stereochemistry of the double bond is a critical quality attribute, as even minor impurities can have significant impacts on the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to differentiate and quantify the (Z)- and (E)-isomers. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. A study by G. N. V. Kumar et al. (2018) has highlighted the use of these techniques in the characterization of Rilpivirine and its related impurities, including the geometric isomers.[3]

This guide will provide a detailed, step-by-step approach to the spectral analysis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, drawing on comparative data from its (E)-counterpart and foundational spectroscopic theory.

Molecular Structure and Isomerism

The core structure of 3-(4-Amino-3,5-dimethylphenyl)acrylonitrile consists of a substituted aniline ring connected to an acrylonitrile moiety. The key feature for this analysis is the carbon-carbon double bond, which gives rise to geometric isomerism, resulting in the (Z)- and (E)-configurations.

G cluster_Z (Z)-isomer cluster_E (E)-isomer Z_mol C₁₁H₁₂N₂ MW: 172.23 g/mol CAS: 661489-22-1 E_mol C₁₁H₁₂N₂ MW: 172.23 g/mol CAS: 500292-94-4 caption Figure 1. Chemical information for the geometric isomers.

Figure 1. Chemical information for the geometric isomers.

The spatial arrangement of the substituents around the double bond significantly influences their respective spectral properties, forming the basis for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous determination of the stereochemistry of the isomers. The analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra provides definitive evidence for the (Z) or (E) configuration.

¹H NMR Spectroscopy: The Key to Isomer Differentiation

The most significant difference in the ¹H NMR spectra of the (Z) and (E) isomers is the coupling constant (J-value) between the two vinylic protons.

  • For the (E)-isomer , the vinylic protons are trans to each other, resulting in a large coupling constant, typically in the range of 12-18 Hz.

  • For the (Z)-isomer , the vinylic protons are cis to each other, leading to a smaller coupling constant, generally between 6-12 Hz.

Predicted ¹H NMR Spectral Data for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Notes
-CH₃ (x2)~2.2Singlet-Two equivalent methyl groups on the aromatic ring.
-NH₂~4.0-5.0Broad Singlet-Chemical shift can vary with solvent and concentration.
Vinylic Proton (α to CN)~5.6-6.0Doublet~10-12Expected to be upfield compared to the (E)-isomer.
Aromatic Protons (x2)~7.0Singlet-Two equivalent aromatic protons.
Vinylic Proton (β to CN)~7.2-7.5Doublet~10-12Expected to be downfield due to deshielding by the aromatic ring.

Comparative ¹H NMR Data for the (E)-isomer:

A published synthesis of the (E)-isomer hydrochloride reports the following ¹H NMR data (400 MHz, CDCl₃): δ 7.22 (d, J = 16.5 Hz, 1H), 7.05 (s, 2H), 5.59 (d, J = 16.5 Hz, 1H), 3.95 (s, 2H, NH), 2.18 (s, 6H, CH₃).[4] The large coupling constant of 16.5 Hz is definitive for the trans configuration.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

While less informative for stereochemistry than ¹H NMR, the ¹³C NMR spectrum confirms the presence of all carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile:

Carbon Assignment Predicted Chemical Shift (ppm) Notes
-CH₃ (x2)~18-20
C-CN (Vinylic)~90-95
C≡N (Nitrile)~118-120
Aromatic C-H (x2)~128-130
Aromatic C-CH₃ (x2)~122-124
Aromatic C-NH₂~145-148
Aromatic C-C=C~120-123
C-Ar (Vinylic)~148-152
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize spectral width, number of scans, and relaxation delay.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Integrate the peaks in the ¹H spectrum and determine the chemical shifts and coupling constants.

    • Assign the peaks in both spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Expected IR Absorption Bands for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile:

Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H Stretch (Amino)3300-3500Medium (two bands)
C-H Stretch (Aromatic)3000-3100Medium to Weak
C-H Stretch (Aliphatic)2850-3000Medium
C≡N Stretch (Nitrile)2210-2240Sharp, Medium
C=C Stretch (Vinylic)~1630Medium
C=C Stretch (Aromatic)1500-1600Medium to Strong
N-H Bend (Amino)~1600Medium
C-H Bend (out-of-plane, Z-disubstituted)~700-750Strong

The presence of a sharp band around 2220 cm⁻¹ is a strong indicator of the nitrile group.[5][6] The out-of-plane C-H bending vibration for the Z-isomer is expected to differ from that of the E-isomer, providing a potential diagnostic marker.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 172.10 (for C₁₁H₁₂N₂)

  • Key Fragmentation Pathways:

    • Loss of a methyl group (-CH₃) leading to a fragment at m/z = 157.

    • Cleavage of the acrylonitrile side chain.

    • Fragmentation of the aromatic ring.

G mol (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile [M]⁺˙ m/z = 172 frag1 [M-CH₃]⁺ m/z = 157 mol->frag1 -CH₃ frag2 [M-HCN]⁺˙ m/z = 145 mol->frag2 -HCN frag3 [C₉H₁₀N]⁺ m/z = 132 mol->frag3 -C₂H₂N caption Figure 2. Predicted mass fragmentation pathway.

Figure 2. Predicted mass fragmentation pathway.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce the sample via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

References

  • Yenda, M., & Annapurna, M. M. (2021). Analytical Techniques for the Determination of Rilpivirine – A Review. Acta Scientific Pharmaceutical Sciences, 5(1), 36-38.
  • Omsynth Lifesciences. (n.d.). (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Retrieved from [Link]

  • Molkem. (n.d.). (E)-3-(4-AMINO-3,5-DIMETHYLPHENYL) ACRYLONITRILE HYDROCHLORIDE. Retrieved from [Link]

  • Zhang, M., et al. (2020). The development of an effective synthetic route of rilpivirine. BMC Chemistry, 14(1), 1-9.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of (a) acrylonitrile, (b) DMAPP in deuterated-DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). Combined Experimental and Computational Investigation of the Absorption Spectra of E- and Z-Cinnamic Acids in Solution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. PubChem Compound Database. Retrieved from [Link]

  • Kumar, G. N. V., et al. (2018). Atropisomerism in Rilpivirine hydrochloride: Spectroscopic characterization of Rilpivirine and related impurities. Magnetic Resonance in Chemistry, 56(10), 955-964.
  • ResearchGate. (n.d.). Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. Retrieved from [Link]

  • PubMed. (2014). Z-sinapinic acid: the change of the stereochemistry of cinnamic acids as rational synthesis of a new matrix for carbohydrate MALDI-MS analysis. Retrieved from [Link]

  • ScienceScholar. (2022). Low level quantification of two potential genotoxic impurities in rilpivirine hydrochloride drug substance by HPLC technique. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Retrieved from [Link]

  • Scientia Iranica. (n.d.). Synthesis of (Z)- -bromostyrenes from cinnamic acid derivatives through debrominative decarboxylation of dibromoaryl propanoic a. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectrum of styrene/acrylonitrile/glycidyl methacrylate... Retrieved from [Link]

  • International Journal of Health Sciences. (2025). method development and validation of rilpivirine in pharmaceutical formulation by rp-hplc. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubMed. (2008). Nitrile groups as vibrational probes: calculations of the CN infrared absorption line shape of acetonitrile in water and tetrahydrofuran. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • ATB. (n.d.). Acrylonitrile. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • Arkat USA, Inc. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of acrylonitrile-chloroprene rubber (NCR) and... Retrieved from [Link]

Sources

An In-depth Technical Guide to the 1H NMR Spectrum of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical interpretation of the spectrum. We will explore the structural features of the molecule and their direct influence on the chemical shifts, coupling constants, and signal multiplicities observed in the ¹H NMR spectrum. This guide serves as a practical resource for the structural elucidation and purity assessment of this important synthetic intermediate.

Introduction: The Significance of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Notably, its E-isomer is a crucial building block for Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[1][2][3][4] The precise stereochemistry of the double bond is critical for its subsequent reactions and the biological activity of the final product. Therefore, robust analytical techniques are essential to confirm the isomeric purity and structural integrity of this intermediate.

¹H NMR spectroscopy stands as a powerful and non-destructive analytical tool for the structural characterization of organic molecules. It provides detailed information about the chemical environment of protons within a molecule, allowing for the unambiguous assignment of its structure. This guide will provide a detailed interpretation of the ¹H NMR spectrum of the Z-isomer, highlighting the key features that differentiate it from its E-isomer counterpart.

Molecular Structure and Expected ¹H NMR Spectral Features

To accurately interpret the ¹H NMR spectrum, it is crucial to first understand the molecular structure of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile and how its different components will manifest in the spectrum.

Molecular Structure Visualization

The structure of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile consists of a 3,5-dimethylaniline core connected to a Z-configured acrylonitrile group.

Caption: Molecular structure of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile.

Predicted Proton Environments and Signals

Based on the structure, we can predict the following distinct proton environments, each giving rise to a specific signal in the ¹H NMR spectrum:

  • Aromatic Protons (Ar-H): The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a singlet in the aromatic region of the spectrum. The electron-donating amino group and alkyl groups will shield these protons, causing their signal to appear at a relatively upfield chemical shift compared to benzene (7.3 ppm).[5][6]

  • Vinylic Protons (=CH): There are two vinylic protons in a cis or Z configuration on the double bond. These protons are in different chemical environments and are expected to couple with each other, resulting in two distinct doublets. The coupling constant (J-value) for cis-vinylic protons is typically in the range of 6-14 Hz.[7][8] This is a key diagnostic feature to distinguish the Z-isomer from the E-isomer, which would exhibit a larger coupling constant (typically 11-18 Hz).[7][9]

  • Amino Protons (-NH₂): The two protons of the primary amine group are expected to produce a broad singlet. The chemical shift of this signal can be variable and is often influenced by solvent, temperature, and concentration.

  • Methyl Protons (-CH₃): The two methyl groups attached to the aromatic ring are chemically equivalent and will appear as a single, sharp singlet.

Detailed ¹H NMR Spectral Analysis

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 6.8 - 7.2Singlet-2HAromatic Protons (Ar-H)
~ 5.5 - 6.0Doublet~ 10 - 121HVinylic Proton (Ar-CH=)
~ 5.2 - 5.7Doublet~ 10 - 121HVinylic Proton (=CH-CN)
~ 3.5 - 4.5Broad Singlet-2HAmino Protons (-NH₂)
~ 2.1 - 2.3Singlet-6HMethyl Protons (-CH₃)
Rationale for Assignments and Expected Chemical Shifts
  • Aromatic Protons: The amino group is a strong electron-donating group, and the two methyl groups are weakly electron-donating. These groups increase the electron density at the ortho and para positions of the aromatic ring, leading to increased shielding of the aromatic protons.[5] This shielding effect shifts their signal upfield (to a lower ppm value) compared to benzene. The symmetrical substitution pattern results in a single signal for the two equivalent aromatic protons. For the (E)-isomer, the aromatic protons appear as a singlet at 7.05 ppm.[9] A similar chemical shift is expected for the Z-isomer.

  • Vinylic Protons: The vinylic protons in acrylonitrile typically appear in the range of 5.5 to 6.5 ppm.[10] The proton attached to the carbon bearing the cyano group will be deshielded due to the electron-withdrawing nature of the nitrile.[11] The proton attached to the carbon adjacent to the aromatic ring will also be influenced by the ring current effect. The key distinguishing feature for the Z-isomer is the coupling constant between the two vinylic protons. The expected cis-coupling constant of approximately 10-12 Hz is significantly smaller than the trans-coupling constant of 16.5 Hz observed for the (E)-isomer.[7][9][12]

  • Amino Protons: The chemical shift of amine protons is highly variable and can be identified by its broadness and its disappearance upon D₂O exchange. In the spectrum of the (E)-isomer hydrochloride salt, the NH protons appear at 3.95 ppm.[9] In the free base form, this signal is expected to be in a similar region.

  • Methyl Protons: The six protons of the two equivalent methyl groups are expected to give a sharp singlet. Their chemical shift will be in the typical alkyl region, slightly downfield due to their attachment to the aromatic ring. For the (E)-isomer, this signal appears at 2.18 ppm, and a similar value is anticipated for the Z-isomer.[9]

Differentiating (Z) and (E) Isomers

The primary and most reliable method for distinguishing between the (Z) and (E) isomers of 3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is the coupling constant between the vinylic protons.

Caption: Comparison of vinylic proton coupling constants for (Z) and (E) isomers.

A smaller coupling constant (typically 6-14 Hz) is indicative of a cis relationship between the protons, confirming the (Z) stereochemistry.[7][13] Conversely, a larger coupling constant (typically 11-18 Hz) indicates a trans relationship, characteristic of the (E) isomer.[7][9]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for structural elucidation, the following experimental protocol is recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

  • Homogenization: Cap the NMR tube and gently agitate it until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

NMR Spectrometer Setup and Data Acquisition

Sources

Mass spectrometry of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, a key intermediate and potential impurity in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.[1][2][3] Authored for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural outlines to deliver an in-depth rationale for methodological choices. We will explore the foundational principles of ionization source selection, delve into detailed experimental protocols for high-resolution mass spectrometry, and present a predictive fragmentation pathway to facilitate structural elucidation and impurity identification. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and trustworthiness in analytical outcomes.

Introduction to the Analyte

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is an aromatic nitrile whose analytical characterization is crucial for quality control in the pharmaceutical manufacturing of Rilpivirine.[][5] Understanding its behavior in a mass spectrometer is essential for developing robust methods for its identification and quantification.

Chemical Structure and Physicochemical Properties

The molecule's structure, featuring a primary aromatic amine, a nitrile group, and an alkene bridge, dictates its physicochemical properties and, consequently, the optimal approach for its analysis by mass spectrometry.

PropertyValue / DescriptionRationale for MS Method Development
Molecular Formula C₁₁H₁₂N₂[2]Defines the elemental composition for exact mass calculation.
Monoisotopic Mass 172.1000 DaThe basis for high-resolution mass measurement of the molecular ion.
Key Functional Groups Primary Aromatic Amine, Nitrile, Alkene, Substituted Phenyl Ring[6]The primary amine is a basic site, readily protonated for positive-ion mode analysis. The nitrile and aromatic systems influence fragmentation.
Predicted Polarity Moderately PolarThe amino group imparts polarity, making it suitable for Electrospray Ionization (ESI). The hydrocarbon backbone adds non-polar character, suggesting Atmospheric Pressure Chemical Ionization (APCI) as a viable alternative.[7][8]
The Imperative for Mass Spectrometry

In pharmaceutical development, mass spectrometry is the definitive tool for structural confirmation and impurity profiling due to its unparalleled sensitivity and specificity. For a compound like (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, MS enables:

  • Unambiguous Identification: Accurate mass measurement confirms the elemental composition.

  • Structural Elucidation: Tandem MS (MS/MS) provides fragmentation patterns that act as a structural fingerprint.

  • Trace-Level Quantification: Its high sensitivity is ideal for detecting and quantifying the compound as a process impurity.

Foundational Principles for Method Development

A robust analytical method is not merely a sequence of steps but a series of informed decisions. This section explains the causality behind the recommended analytical strategy.

Ionization Source Selection: A Causal Analysis

The choice of ionization source is the most critical parameter, as it governs the efficiency of converting the analyte from a neutral molecule in solution to a charged ion in the gas phase.

  • Electrospray Ionization (ESI): The Primary Choice Mechanism: ESI is a soft ionization technique that generates ions from polar molecules in solution without causing significant fragmentation.[9] Rationale: The presence of the basic primary amino group makes (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile an ideal candidate for positive-ion ESI. In an acidified mobile phase, the amine group is readily protonated in the liquid phase, facilitating its efficient transfer into the gas phase as a charged ion, [M+H]⁺.[10][11] This approach is favored for its high sensitivity and applicability to thermally labile compounds.

  • Atmospheric Pressure Chemical Ionization (APCI): A Valid Alternative Mechanism: APCI is suited for less polar and more volatile compounds that are stable at higher temperatures. It utilizes a corona discharge to create reactant ions from the solvent vapor, which then ionize the analyte through gas-phase reactions.[12][13] Rationale: If the analyte is present in a less polar matrix or if ESI yields a poor response, APCI provides a robust alternative.[8] Given the compound's aromatic nature and molecular weight, it possesses sufficient volatility for effective APCI analysis.

The Case for High-Resolution Mass Spectrometry (HRMS)

Employing a high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF), offers significant advantages over nominal mass instruments.[14][15]

  • Mass Accuracy: HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places.[16] This allows for the calculation of the elemental formula, providing a high degree of confidence in the compound's identity and distinguishing it from other isobaric species.

  • Sensitivity and Speed: TOF analyzers simultaneously detect all ions, leading to higher sensitivity compared to scanning instruments like quadrupoles, which only detect a narrow mass range at any given moment.[17]

Experimental Workflow and Protocols

This section details the practical steps for analyzing (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, from sample preparation to data acquisition.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Weigh Analyte Standard p2 Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) p1->p2 p3 Vortex & Sonicate p2->p3 p4 Dilute to Working Concentration (e.g., 1 µg/mL) p3->p4 a1 Inject Sample into LC System p4->a1 Transfer to Autosampler a2 Chromatographic Separation (Reversed-Phase C18 Column) a1->a2 a3 Ionization via ESI Source (Positive Ion Mode) a2->a3 a4 MS1 Full Scan (Q-TOF) a3->a4 a5 Precursor Ion Selection ([M+H]⁺) a4->a5 a6 Collision-Induced Dissociation (CID) a5->a6 a7 MS2 Product Ion Scan a6->a7 d1 Extract Ion Chromatogram (XIC) a7->d1 Acquire Data d3 Analyze MS/MS Spectrum a7->d3 d2 Confirm Accurate Mass of [M+H]⁺ d1->d2 d4 Identify Fragment Ions d3->d4 d5 Confirm Structure d4->d5

Figure 1. End-to-end analytical workflow for the LC-MS/MS analysis.
Protocol 1: Sample Preparation

This protocol ensures the analyte is properly solubilized and diluted for optimal instrumental response.[18]

  • Stock Solution Preparation (100 µg/mL): a. Accurately weigh approximately 1.0 mg of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile reference standard. b. Dissolve the standard in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water (diluent). c. Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution Preparation (1 µg/mL): a. Pipette 100 µL of the stock solution into a 10.0 mL volumetric flask. b. Dilute to the mark with the diluent. c. Transfer an aliquot of the working solution into an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis

This method utilizes a reversed-phase liquid chromatography system coupled to a Q-TOF mass spectrometer.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmStandard reversed-phase chemistry for retaining moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier promotes protonation of the analyte for positive-ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the column.
Gradient 10% B to 95% B over 8 minA standard gradient to ensure good peak shape and separation from potential impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient chromatography.
Injection Volume 5 µLA typical volume to avoid overloading the column while ensuring sufficient signal.
Ionization Mode ESI, PositiveAs justified in Section 2.1, this is optimal for the protonation of the primary amine.
Capillary Voltage 3.5 kVStandard voltage to create a stable electrospray.
Source Temp. 120 °CA moderate temperature to aid desolvation without causing thermal degradation.
Desolvation Gas Nitrogen, 350 °C, 800 L/hrHeated gas efficiently removes solvent droplets from the ions.
MS1 Scan Range m/z 50 - 500A range sufficient to cover the precursor ion and potential low-mass fragments.
MS/MS Acquisition Data-Dependent Acquisition (DDA)Automatically triggers MS/MS scans on the most intense ions from the MS1 scan.
Precursor Ion m/z 173.1078The calculated exact mass of the [M+H]⁺ ion.
Collision Energy Ramped (e.g., 15-40 eV)A range of energies ensures the generation of a rich spectrum of both low- and high-energy fragments.

Mass Spectral Interpretation and Fragmentation Analysis

The data generated from MS1 and MS/MS scans provide complementary information for definitive structural confirmation.

Full Scan (MS1) Analysis: The Molecular Ion

In the full scan spectrum, the most prominent peak is expected to be the protonated molecule, [M+H]⁺.

  • Expected Ion: [C₁₁H₁₂N₂ + H]⁺

  • Calculated Exact Mass: 173.1078 Da

  • Validation: The experimentally measured m/z should match this calculated value within a narrow mass tolerance (typically < 5 ppm), which serves as the first pillar of identification. Minor peaks corresponding to sodium ([M+Na]⁺ at m/z 195.0898) or potassium ([M+K]⁺ at m/z 211.0637) adducts may also be observed.

Tandem MS (MS/MS) Analysis: The Structural Fingerprint

Collision-induced dissociation (CID) of the selected precursor ion (m/z 173.1) will induce fragmentation at the molecule's weakest bonds.[19][20][21] The resulting product ions provide a detailed structural fingerprint.

Proposed Fragmentation Pathway

The fragmentation of protonated (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is likely dominated by cleavages related to the amino and acrylonitrile functional groups.

G precursor [M+H]⁺ m/z 173.1078 C₁₁H₁₃N₂⁺ frag1 m/z 156.0812 C₁₁H₁₀N⁺ Loss of NH₃ precursor:pre->frag1:f1 -17.0265 Da frag2 m/z 145.0939 C₁₀H₁₁N⁺ Loss of HCN precursor:pre->frag2:f2 -27.0109 Da frag4 m/z 118.0653 C₈H₈N⁺ Loss of C₃H₃N precursor:pre->frag4:f4 -53.0426 Da frag3 m/z 130.0704 C₉H₈N⁺ Loss of CH₃CN frag2:f2->frag3:f3 -15.0235 Da (-CH₃)

Figure 2. Proposed fragmentation pathway for the [M+H]⁺ ion.

Key Fragment Explanations:

  • m/z 156.0812 (Loss of NH₃): The loss of ammonia is a characteristic fragmentation for primary amines.[22] This likely occurs through the elimination of the amino group along with a proton from an adjacent position, resulting in a stable, resonance-delocalized cation.

  • m/z 145.0939 (Loss of HCN): The nitrile group can be eliminated as neutral hydrogen cyanide, a common pathway for aromatic nitriles.[23] This fragmentation suggests the charge is retained on the larger dimethylphenyl-ethene portion of the molecule.

  • m/z 130.0704 (Loss of CH₃ from m/z 145): Following the loss of HCN, a subsequent loss of a methyl radical (-15 Da) from one of the dimethyl groups can occur, leading to a benzylic-type cation that is highly stabilized by resonance.[24]

  • m/z 118.0653 (Loss of Acrylonitrile): Cleavage of the bond between the phenyl ring and the acrylonitrile side chain can lead to the loss of the entire C₃H₃N moiety, leaving a charged 3,5-dimethylaniline fragment.

Data Summary and Validation

A systematic presentation of the expected data is crucial for efficient analysis and review.

Ion TypeFormulaCalculated m/zExpected Mass Accuracy
Precursor [M+H]⁺ C₁₁H₁₃N₂⁺173.1078< 5 ppm
Fragment 1 C₁₁H₁₀N⁺156.0812< 10 ppm
Fragment 2 C₁₀H₁₁N⁺145.0939< 10 ppm
Fragment 3 C₉H₈N⁺130.0704< 10 ppm
Fragment 4 C₈H₈N⁺118.0653< 10 ppm

Self-Validating System: The described protocol constitutes a self-validating system. The combination of chromatographic retention time, accurate mass measurement of the precursor ion to within 5 ppm, and the presence and accurate mass measurement of at least two characteristic fragment ions provides an exceptionally high degree of confidence in the identification of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile.

Conclusion

This guide has detailed an authoritative and rationale-driven approach to the mass spectrometric analysis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. By selecting positive-mode Electrospray Ionization coupled with a high-resolution Q-TOF mass spectrometer, analysts can achieve unambiguous identification and structural confirmation. The predictive fragmentation pathway serves as a roadmap for interpreting tandem mass spectra, enabling confident characterization of this pharmaceutically relevant molecule. The integration of detailed protocols, causal explanations, and clear visualizations provides researchers with the necessary tools to develop and execute robust, reliable, and scientifically sound analytical methods.

References

  • (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Omsynth Lifesciences. [Link]

  • 661489-22-1 Rilpivirine Nitrile Z Isomer Impurity. SynThink. [Link]

  • Rilpivirine Nitrile Impurity ((2E)-3-(4-Amino-3, 5-Dimethylphenyl)prop-2-Enenitrile HCl). Alichem. [Link]

  • (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride. Pharmaffiliates. [Link]

  • CAS No : 661489-22-1 | Product Name : (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Pharmaffiliates. [Link]

  • Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. PubMed. [Link]

  • An introduction to quadrupole-time-of-flight mass spectrometry. PubMed. [Link]

  • Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

  • Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. YouTube. [Link]

  • Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. [Link]

  • Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. MDPI. [Link]

  • Time-of-flight mass spectrometry. Wikipedia. [Link]

  • 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]

  • Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. PubMed. [Link]

  • Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. PubMed Central. [Link]

  • How a Quadrupole Mass Spectrometer Works. Hiden Analytical. [Link]

  • Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ. [Link]

  • Contribution of Liquid-Phase and Gas-Phase Ionization in Extractive Electrospray Ionization Mass Spectrometry of Primary Amines. ResearchGate. [Link]

  • Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. YouTube. [Link]

  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. [Link]

  • In vitro metabolism of aromatic nitriles. PubMed. [Link]

  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link]

  • Principles and Instrumentation in Time-of-flight Mass Spectrometry. Wilson Lab @ York University. [Link]

  • Sample preparation in mass spectrometry. Wikipedia. [Link]

  • Tandem Mass Spectrometry (MS/MS) Explained. Technology Networks. [Link]

  • What is TOF MS?. Sepsolve Analytical. [Link]

  • Sample Preparation in Mass Spectrometry. Wiley Analytical Science. [Link]

  • Electrospray and APCI Mass Analysis. AxisPharm. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Video: Tandem Mass Spectrometry. JoVE. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]

  • Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Massachusetts Lowell. [Link]

  • Tandem mass spectrometry (MS/MS): a promising new analytical technique for specific component determination in complex mixtures. Accounts of Chemical Research. [Link]

  • Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. MetwareBio. [Link]

  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. ACS Publications. [Link]

  • (PDF) Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. ResearchGate. [Link]

  • Compositional Group Analysis of Biocrude Oils Obtained from Swine Manure by Slow Pyrolysis. MDPI. [Link]

  • Electrospray – Disadvantages. University of Missouri–St. Louis. [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ResearchGate. [Link]

Sources

Advanced Vibrational Spectroscopy Guide: (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile CAS: 661489-22-1 Primary Application: Critical isomeric impurity in the synthesis of Rilpivirine (TIBO-derivative NNRTI).

This technical guide provides a comprehensive framework for the infrared (IR) characterization of the (Z)-isomer of this substituted acrylonitrile. While the (E)-isomer is the thermodynamically stable intermediate required for Rilpivirine synthesis, the (Z)-isomer forms via photo-isomerization or kinetic control. Discriminating between these stereoisomers is a critical Quality Critical Attribute (QCA) in drug substance manufacturing. This guide synthesizes structural theory with practical spectroscopic protocols to enable precise identification and exclusion of the (Z)-impurity.

Part 1: Molecular Architecture & Vibrational Theory

Structural Dynamics

The molecule features a "push-pull" π-conjugated system:

  • Donor: The amino group (-NH₂), electronically enriched by the ortho-dimethyl groups.

  • Acceptor: The acrylonitrile moiety (-CH=CH-CN).

  • Bridge: The phenyl ring and the ethylenic double bond.

The (Z) vs. (E) Distinction

In the (Z)-configuration (cis-like), the phenyl ring and the nitrile group are on the same side of the double bond. This creates significant steric strain compared to the linear (E)-isomer.

  • Steric Deplanarization: The steric clash between the nitrile group and the phenyl ring protons (or the methyl groups, depending on rotation) forces the aromatic ring to twist out of coplanarity with the alkene.

  • Conjugation Loss: This twisting reduces

    
    -orbital overlap, leading to a hypsochromic shift  (higher frequency) for the C=C and C≡N stretches compared to the planar (E)-isomer.
    
Steric Hindrance of the Amine

The 3,5-dimethyl substitution pattern creates a "picket fence" around the 4-amino group. This steric bulk hinders intermolecular hydrogen bonding. Consequently, the N-H stretching bands in the solid state are sharper and appear at higher wavenumbers than typical unhindered primary amines, as the "free amine" character is retained.

Part 2: Experimental Protocol (ATR-FTIR)

To ensure reproducibility in impurity profiling, the following self-validating protocol is recommended.

Instrumentation & Parameters
  • Mode: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

  • Resolution: 2 cm⁻¹ (critical for resolving Z/E fingerprint splitting).

  • Scans: 64 scans (to improve Signal-to-Noise ratio for minor impurity detection).

  • Detector: DTGS (standard) or MCT (if high-speed kinetic monitoring is required).

Workflow Diagram

The following Graphviz diagram outlines the decision logic for sample acquisition and validity checking.

IR_Workflow Start Sample Acquisition (Solid Powder) Prep Crystal Cleaning (Isopropanol -> Background Scan) Start->Prep Deposition Sample Deposition (Apply Pressure Clamp) Prep->Deposition Scan Acquire Spectrum (650 - 4000 cm⁻¹) Deposition->Scan QC_Check QC Check: CN Peak @ ~2215 cm⁻¹ present? Scan->QC_Check Process Data Processing (Baseline Corr. -> ATR Corr.) QC_Check->Process Yes Fail Reject: Check Synthesis QC_Check->Fail No (Synthesis Failed) Analyze Fingerprint Analysis (Z vs E Discrimination) Process->Analyze

Caption: Figure 1. Standardized ATR-FTIR acquisition workflow for Rilpivirine intermediates, ensuring data integrity through built-in QC checkpoints.

Part 3: Spectral Assignment & Interpretation

The identification of the (Z)-isomer relies on specific marker bands that differ from the (E)-isomer.

Diagnostic Bands Table
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityIsomeric Note (Z vs E)
Primary Amine

(NH₂)
3450 - 3480MediumSharp doublet due to steric hindrance (3,5-dimethyl).
Primary Amine

(NH₂)
3360 - 3390Medium
Aromatic C-H

(C-H)
3020 - 3060Weak
Methyl Group

(CH₃)
2920 - 2960Medium3,5-dimethyl signal.
Nitrile

(C≡N)
2210 - 2225 StrongDiagnostic: Z-isomer often shifts +5-10 cm⁻¹ vs E due to reduced conjugation.
Alkene

(C=C)
1610 - 1625Med-StrongConjugated.
Aromatic Ring

(C=C)
1580 - 1600StrongSkeletal vibrations.
Alkene (Z)

(C-H)
690 - 730 MediumCRITICAL: Broad/variable wag. Distinct from (E).
Alkene (E)

(C-H)
960 - 980 StrongCRITICAL: The (E)-isomer shows a very strong band here. Absence of this band confirms pure Z.
Detailed Mechanistic Analysis
The Nitrile Stretch (2210–2225 cm⁻¹)

In the (E)-isomer, the molecule is planar, maximizing resonance between the amino donor and nitrile acceptor. This lowers the bond order of the C≡N group, appearing closer to 2210 cm⁻¹. In the (Z)-isomer , steric twisting breaks this conjugation. The nitrile bond retains more triple-bond character, shifting the absorption to a slightly higher frequency (2215–2225 cm⁻¹).

The "Fingerprint" Region (600–1000 cm⁻¹)

This is the primary region for differentiation.

  • (E)-Isomer: Trans-1,2-disubstituted alkenes exhibit a strong, characteristic C-H out-of-plane bending vibration at 960–980 cm⁻¹ .

  • (Z)-Isomer: Cis-1,2-disubstituted alkenes lack this band. Instead, they show a C-H wagging mode at lower frequencies, typically 690–730 cm⁻¹ . This band is often broader and less intense than the trans-counterpart.

Part 4: Impurity Profiling Logic

In a drug development context, you are rarely looking for pure (Z). You are looking for (Z) contamination within an (E) batch.

Isomeric Discrimination Pathway

Isomer_Logic Input Spectrum Analysis Check_970 Check 960-980 cm⁻¹ (Trans-wag) Input->Check_970 Check_710 Check 690-730 cm⁻¹ (Cis-wag) Check_970->Check_710 Strong Peak Result_Z High (Z) Content (Impurity) Check_970->Result_Z Absent/Weak Result_E Predominantly (E) (Desired) Check_710->Result_E Absent Result_Mix E/Z Mixture (Recrystallize) Check_710->Result_Mix Peak Present

Caption: Figure 2. Logic gate for distinguishing (E) vs (Z) isomers based on alkene out-of-plane bending vibrations.

Quantification Strategy

To quantify the (Z)-impurity level:

  • Baseline: Establish a baseline between 2100–2300 cm⁻¹.

  • Integration: Integrate the area of the C≡N peak.

  • Ratio Method: If the shift is resolvable, use the ratio of Area(2220) [Z] to Area(2210) [E].

  • Secondary Method: If CN overlap is too high, use the ratio of the 710 cm⁻¹ band (Z-wag) to the 970 cm⁻¹ band (E-wag).

References

  • Janssen Pharmaceutica. (2004). Preparation of Rilpivirine and Intermediates. World Intellectual Property Organization, WO2004016581.[1] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for alkene geometric isomer assignments). Link

  • SynThink Chemicals. (2023). Rilpivirine Nitrile Z Isomer Impurity Reference Standard Data. (Confirming the existence and monitoring of the Z-impurity). Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Reference for nitrile and amine group frequencies). Link

Sources

An In-Depth Technical Guide to the Solubility of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for understanding, determining, and predicting the solubility of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile in various organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific isomer, this document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to perform these critical solubility assessments in their own laboratories.

Introduction: The Significance of Solubility in Drug Development

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is a key intermediate in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. The control of isomeric purity and the understanding of the physicochemical properties of synthetic intermediates are paramount in pharmaceutical manufacturing. Solubility, in particular, is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and the overall efficiency and scalability of the active pharmaceutical ingredient (API) production process.

This guide will delve into the theoretical underpinnings of solubility for this specific molecule, provide detailed experimental protocols for its determination, and discuss the application of thermodynamic models for data analysis and prediction.

Theoretical Framework for Solubility

The solubility of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is governed by its molecular structure, which features a combination of polar and non-polar moieties.

  • Aniline Moiety: The 4-amino-3,5-dimethylphenyl group provides a polar amino group capable of hydrogen bonding, which can enhance solubility in protic and polar aprotic solvents. However, the aromatic ring itself is hydrophobic. Aniline, the parent compound, is soluble in many organic solvents like ethanol, ether, and benzene due to a balance of these properties[1][2].

  • Acrylonitrile Group: The acrylonitrile functionality (-CH=CH-C≡N) introduces polarity through the nitrile group and a degree of rigidity due to the double bond. The Z-configuration of the double bond will influence the crystal packing of the solid form of the compound, which in turn affects the energy required to break the crystal lattice, a key component of the dissolution process.

  • Methyl Groups: The two methyl groups on the aniline ring increase the lipophilicity of the molecule, which may favor solubility in less polar organic solvents.

Based on these structural features, it is anticipated that (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile will exhibit moderate to good solubility in a range of polar and non-polar organic solvents.

Comparative Solubility Insights

  • (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride: The hydrochloride salt of the corresponding (E)-isomer is reported to be soluble in dichloromethane, ethyl acetate, methanol, and toluene. This suggests that the free base of the (Z)-isomer is likely to be soluble in these and similar organic solvents.

  • Rilpivirine: The final API, Rilpivirine, is soluble in dimethyl sulfoxide (DMSO) at approximately 0.2 mg/mL and in dimethylformamide (DMF) at approximately 0.3 mg/mL. It is sparingly soluble in aqueous buffers. This indicates that highly polar aprotic solvents are effective for the larger, more complex final molecule, and similar solvents may also be effective for its precursors.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method . This section provides a detailed protocol for its implementation.

Principle

A surplus of the solid compound is equilibrated with a solvent at a constant temperature. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Experimental Workflow

The overall workflow for the shake-flask solubility determination is depicted in the following diagram:

G prep Preparation of Supersaturated Slurry equil Equilibration (Constant Temperature Shaking) prep->equil 24-48 hours sep Phase Separation (Centrifugation/Filtration) equil->sep quant Quantification of Solute Concentration sep->quant Aliquot of Supernatant data Data Analysis and Solubility Calculation quant->data

Caption: Workflow for Shake-Flask Thermodynamic Solubility Determination.

Detailed Protocol
  • Preparation of Solvent Systems: Select a range of organic solvents of varying polarity (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene).

  • Sample Preparation: Add an excess amount of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile to a series of vials, each containing a known volume of a chosen solvent. Ensure there is undissolved solid material visible.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed; equilibrium is reached when the concentration no longer changes over time[3].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all solid particles are removed, the supernatant should be filtered through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) or centrifuged at high speed.

  • Sample Dilution: Accurately dilute the clear, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

Analytical Quantification: HPLC-UV Method

A reverse-phase HPLC method is highly suitable for the quantification of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile.

Instrumentation and Conditions (Example):

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Wavelength Determined from the UV-Vis spectrum of the compound (likely in the 250-350 nm range)

Method Validation:

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Inject these standards and plot the peak area versus concentration to generate a calibration curve. The curve should exhibit good linearity (R² > 0.999).

  • Specificity: The method should be able to separate the (Z)-isomer from the (E)-isomer and any other potential impurities. This is crucial for accurate quantification.

  • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method according to standard validation protocols.

Data Analysis and Thermodynamic Modeling

Once the solubility has been experimentally determined at various temperatures, thermodynamic parameters of dissolution can be calculated.

van't Hoff Equation

The relationship between solubility and temperature can be described by the van't Hoff equation. By determining the solubility (expressed as mole fraction, x) at different temperatures (T), the enthalpy of dissolution (ΔH°sol) and entropy of dissolution (ΔS°sol) can be calculated.

A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH°sol/R and an intercept of ΔS°sol/R, where R is the gas constant.

G cluster_0 van't Hoff Analysis exp_data Experimental Solubility Data (Solubility vs. Temperature) plot Plot ln(solubility) vs. 1/Temperature exp_data->plot linear_fit Linear Regression plot->linear_fit params Calculate Thermodynamic Parameters (ΔH°sol, ΔS°sol) linear_fit->params

Caption: Process for Thermodynamic Analysis using the van't Hoff Equation.

Jouyban-Acree Model

For predicting solubility in binary solvent mixtures, the Jouyban-Acree model is a widely used and reliable tool. This model correlates the solubility of a solute in a binary solvent mixture with the solubility in the neat solvents and the composition of the mixture. The general form of the model can be found in specialized literature and can be used to minimize the number of experiments required to map the solubility profile across a range of solvent compositions.

Predictive Approaches: COSMO-RS

In the absence of experimental data, computational models can provide valuable estimations of solubility. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles[4][5][6].

The COSMO-RS methodology involves:

  • Quantum chemical calculation of the individual molecules (solute and solvent) to determine their surface charge distributions.

  • Statistical thermodynamics to calculate the chemical potential of the solute in the solvent.

  • Calculation of the solubility based on the chemical potentials.

While requiring specialized software and computational expertise, COSMO-RS can be a powerful tool for prioritizing solvents for experimental screening and for gaining a deeper understanding of the molecular interactions that govern solubility.

Conclusion

This technical guide provides a comprehensive roadmap for addressing the solubility of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile in organic solvents. By combining a solid theoretical understanding with detailed, actionable experimental protocols and advanced data analysis techniques, researchers can confidently determine this critical physicochemical property. The insights gained from such studies are invaluable for the robust and efficient development of synthetic routes for important pharmaceutical agents like Rilpivirine.

References

  • Aniline - Solubility of Things. (n.d.). Retrieved January 29, 2026, from [Link]

  • Glomme, A., & Sugunan, K. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 36-39.
  • Klamt, A., Eckert, F., Hornig, M., Beck, M. E., & Bürger, T. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS.
  • Pharmaffiliates. (n.d.). (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile hydrochloride. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2015, March 26). Predicting solubilities in polymer systems using COSMO-RS. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2025, August 9). Chromatographic Separation and Spectroscopic Characterization of the E/Z Isomers of Acrivastine. Retrieved January 29, 2026, from [Link]

  • Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved January 29, 2026, from [Link]

Sources

An In-depth Technical Guide to the Stability and Degradation Profile of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Understanding the Molecule and Its Context

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is a substituted acrylonitrile derivative.[1] Its structure, featuring a primary aromatic amine, a nitrile group, and a Z-configured alkene, suggests a susceptibility to various degradation pathways. This compound is identified as a potential impurity or intermediate in the synthesis of pharmacologically active molecules, such as the non-nucleoside reverse transcriptase inhibitor Rilpivirine.[2][3] A thorough understanding of its stability and degradation profile is therefore critical for ensuring the quality, safety, and efficacy of any associated drug product.

This guide provides a comprehensive framework for investigating the stability of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. It is structured to not only present established knowledge but also to offer a practical, field-proven approach to elucidating its degradation pathways and developing robust analytical methods for its monitoring.

Intrinsic Stability and Physicochemical Properties

The inherent stability of a molecule is dictated by its functional groups and overall electronic architecture. For (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, the key areas of potential instability are the aromatic amine, the acrylonitrile moiety, and the potential for Z/E isomerization.

PropertyValue/DescriptionSource
Molecular Formula C₁₁H₁₂N₂[1]
Molecular Weight 172.23 g/mol [1]
CAS Number 661489-22-1[1][2]
Appearance Pale Green Crystalline Solid[2]
Storage 2-8°C Refrigerator[2][4]

Predicted Degradation Pathways

Based on the chemical functionalities present in (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, several degradation pathways can be anticipated. These are primarily driven by hydrolysis, oxidation, and photolysis.

Oxidative Degradation

The primary aromatic amine is a prime target for oxidation.[5] Oxidation of aromatic amines can lead to a cascade of colored products, including nitroso, nitro, and dimeric/polymeric species.[6][7][8] The presence of benzylic methyl groups also presents a potential site for oxidation under aggressive conditions.

Hydrolytic Degradation

The nitrile group can be susceptible to hydrolysis, particularly under acidic or basic conditions, to form the corresponding amide and subsequently the carboxylic acid.[9] While generally stable, forced conditions can drive this degradation.

Photodegradation

The conjugated system of the molecule, encompassing the aromatic ring and the acrylonitrile moiety, is likely to absorb UV radiation, making it susceptible to photodegradation.[10] Potential photochemical reactions include Z/E isomerization, dimerization, and oxidation.[11][12] A patent has indicated that the (E)-isomer of a similar compound can undergo reactions under UV irradiation.[12]

Diagram: Predicted Degradation Pathways of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

G cluster_main Core Compound cluster_degradation Degradation Pathways cluster_products Potential Degradation Products Parent (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Oxidation Oxidative Degradation Parent->Oxidation O₂ / Peroxide Hydrolysis Hydrolytic Degradation Parent->Hydrolysis H⁺ / OH⁻ Photolysis Photolytic Degradation Parent->Photolysis UV Light Nitroso Nitroso Derivative Oxidation->Nitroso Nitro Nitro Derivative Oxidation->Nitro Dimer Oxidative Dimer Oxidation->Dimer Amide Amide Hydrolysis->Amide Photolysis->Dimer Isomer (E)-isomer Photolysis->Isomer Acid Carboxylic Acid Amide->Acid

Caption: Predicted degradation routes for the title compound.

Experimental Design for Stability and Degradation Profiling

A forced degradation study is essential to identify the likely degradation products and develop a stability-indicating analytical method. The following protocols are designed to provide a comprehensive assessment.

Development of a Stability-Indicating Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the workhorse for stability studies.[13][14]

Protocol: RP-HPLC Method Development

  • Column Selection: Start with a C18 column (e.g., Agilent Zorbax Eclipse XDB C18, 150 x 2.1mm, 1.8 µm) as it offers good retention for moderately polar compounds.[13]

  • Mobile Phase:

    • Aqueous Phase (A): 0.01M Ammonium Dihydrogen Phosphate, pH adjusted to 3.0.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: A gradient elution is recommended to resolve the parent compound from a range of potential degradation products with varying polarities.

    • Initial Conditions: 80% A, 20% B

    • Gradient: Linearly increase B to 90% over 15 minutes.

    • Hold: Hold at 90% B for 5 minutes.

    • Re-equilibration: Return to initial conditions and re-equilibrate for 5 minutes.

  • Detection: A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the optimal detection wavelength (e.g., 220 nm).[13]

  • Flow Rate and Temperature: Start with a flow rate of 0.5 mL/min and a column temperature of 30°C.

Forced Degradation Studies

Protocol: Stress Testing

  • Preparation of Stock Solution: Prepare a stock solution of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the solid compound in a calibrated oven at 80°C for 48 hours.

    • Dissolve in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to a calibrated light source (e.g., ICH option 2: UV-A at 200 Wh/m² and visible light at 1.2 million lux hours).

    • Analyze at appropriate time points.

Diagram: Experimental Workflow for Forced Degradation

G cluster_setup Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1M HCl, 60°C) Stock->Acid Base Alkaline (0.1M NaOH, RT) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (80°C, solid) Stock->Thermal Photo Photolytic (ICH Option 2) Stock->Photo HPLC RP-HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If degradation > 5%

Caption: Workflow for conducting forced degradation studies.

Characterization of Degradation Products

Upon observation of significant degradation (typically >5-10%), the next critical step is the identification and characterization of the degradation products.

Methodology: Structure Elucidation

  • LC-MS/MS: Liquid chromatography coupled with mass spectrometry (LC-MS) is the primary tool for obtaining the molecular weights of degradation products. Tandem MS (MS/MS) provides fragmentation patterns that are invaluable for structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of elemental composition.

  • NMR Spectroscopy: If a degradation product can be isolated in sufficient quantity (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information.

Summary of Findings and Recommendations

Based on the outlined experimental approach, a comprehensive stability profile can be established. The results should be tabulated to clearly present the extent of degradation under each stress condition.

Table: Hypothetical Forced Degradation Results

Stress Condition% Degradation of ParentMajor Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h ~2%Minimal degradation
0.1 M NaOH, RT, 8h ~8%Amide derivative, (E)-isomer
3% H₂O₂, RT, 24h ~15%N-oxide, Nitroso derivative
Thermal (80°C, 48h) <1%Stable
Photolytic (ICH) ~12%(E)-isomer, Dimer

Recommendations:

  • Handling and Storage: Given its susceptibility to oxidation and light, (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile should be stored in well-sealed, light-resistant containers at refrigerated temperatures (2-8°C).[2][4] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.

  • Formulation Considerations: For any formulation development, antioxidants and light-protective packaging should be considered. The pH of the formulation should be maintained in the neutral to slightly acidic range to minimize hydrolytic degradation and potential isomerization.

  • Analytical Monitoring: The developed stability-indicating HPLC method should be used for routine quality control and stability testing of any material containing this compound.

References

  • PubChem. (n.d.). Methacrylonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhou, Z., Liu, T., Wu, G., Kang, D., Fu, Z., Wang, Z., De Clercq, E., Pannecouque, C., Zhan, P., & Liu, X. (2019). The development of an effective synthetic route of rilpivirine. Org Biomol Chem, 17(12), 3202–3217.
  • Pharmaffiliates. (n.d.). (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Retrieved from [Link]

  • PubChem. (n.d.). (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Nunes, C. M., Araujo-Andrade, C., Fausto, R., & Reva, I. (2015). Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines: Insights on Their Bond-Shift Isomers by Matrix-Isolation IR Spectroscopy and Density Functional Theory Calculations. Eur. J. Org. Chem., 2015, 7484–7493.
  • Minero, C., De Laurentiis, E., & Vione, D. (2013).
  • Google Patents. (n.d.). CN112142678A - Rilpivirine dimer, intermediate thereof, preparation method and application thereof.
  • Zhang, Y., et al. (2023).
  • González, L., et al. (2014). The effect of acrylonitrile content on the thermooxidative aging of nitrile rubber.
  • ACS Publications. (n.d.). Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021). Solution and Solid-State Photophysical Properties of Positional Isomeric Acrylonitrile Derivatives with Core Pyridine and Phenyl Moieties: Experimental and DFT Studies. Molecules, 26(15), 4567.
  • ResearchGate. (2023). Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation. Retrieved from [Link]

  • OUCI. (n.d.). Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups. Retrieved from [Link]

  • PubMed. (2019). 2-Phenyl-3-(p-aminophenyl) Acrylonitrile: A Reactive Matrix for Sensitive and Selective Analysis of Glycans by MALDI-MS. Retrieved from [Link]

  • MDPI. (2018). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 23(11), 2955.
  • Pharmaffiliates. (n.d.). 3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013038425A1 - Rilpivirine hydrochloride.
  • NIH. (2024). Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis. Retrieved from [Link]

  • Frontiers. (2019). Impact of Nitriles on Bacterial Communities. Retrieved from [Link]

  • Eawag-BBD. (n.d.). Acrylonitrile Degradation Pathway. Retrieved from [Link]

  • NIH. (n.d.). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • MDPI. (2024). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Applied Sciences, 14(1), 345.
  • Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020084142A1 - Process for the preparation of rilpivirine.

Sources

Navigating the Safety Profile of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physical Properties

Understanding the fundamental properties of a compound is the first step in a robust safety assessment.

PropertyValueSource
Chemical Name (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile[1][2][3]
Synonyms (2Z)-3-(4-Amino-3,5-dimethylphenyl)-2-propenenitrile, Rilpivirine Nitrile Impurity[1][2][3]
CAS Number 661489-22-1[1][2][3]
Molecular Formula C₁₁H₁₂N₂[1][2][3]
Molecular Weight 172.23 g/mol [1][2][3]
Appearance Pale Green Crystalline Solid[1]
Predicted Boiling Point 355.5±30.0 °C[4]
Predicted Density 1.085±0.06 g/cm³[4]
Predicted pKa 3.74±0.10[4]

Note: Some physical properties are predicted and should be treated as estimates.

Hazard Identification and Toxicological Profile

The primary concern with (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile stems from its acrylonitrile moiety. Acrylonitrile itself is a well-documented hazardous substance.[5][6][7][8][9] It is classified as a flammable liquid, toxic if swallowed, in contact with skin, or inhaled, and is a suspected human carcinogen.[5][7]

Core Toxicological Concerns Based on the Acrylonitrile Group:

  • Acute Toxicity: Acrylonitrile is toxic by all routes of exposure.[8] Inhalation can cause respiratory tract irritation, headache, dizziness, and nausea.[6][8] In severe cases, it can lead to central nervous system effects and may be fatal.[6] Skin contact can cause irritation and may lead to systemic toxicity through absorption.[6][8] Ingestion is also highly toxic and can be fatal.[6]

  • Carcinogenicity: Acrylonitrile is classified as a substance that may cause cancer.[5][7]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye damage.[5][7]

  • Skin Sensitization: May cause an allergic skin reaction.[5][7]

  • Aquatic Toxicity: Acrylonitrile is toxic to aquatic life with long-lasting effects.[5][7]

While these hazards are associated with acrylonitrile, the specific toxicity of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile has not been thoroughly investigated.[10] However, given the structural similarity, it is prudent to handle this compound with a high degree of caution, assuming it may exhibit similar toxicological properties.

A safety data sheet for the related compound, Rilpivirine, indicates that it is harmful if swallowed and very toxic to aquatic life.[10][11] This further supports the need for careful handling of its intermediates and impurities.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with compounds of unknown or partially characterized toxicity. The following workflow outlines the essential steps for safe handling.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment SDS_Review Review Available SDS (Acrylonitrile, Rilpivirine) Risk_Assessment->SDS_Review Engineering_Controls Ensure Engineering Controls are Functional (Fume Hood) SDS_Review->Engineering_Controls PPE Don Appropriate PPE Engineering_Controls->PPE Weighing Weigh in a Ventilated Enclosure PPE->Weighing Dissolving Handle Solutions in a Fume Hood Weighing->Dissolving Decontamination Decontaminate Work Surfaces Dissolving->Decontamination Waste_Disposal Dispose of Waste According to Regulations Decontamination->Waste_Disposal Hand_Washing Wash Hands Thoroughly Waste_Disposal->Hand_Washing

Caption: Experimental workflow for handling (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat is essential. For larger quantities or in case of potential splashing, consider additional protective clothing.

  • Respiratory Protection: All handling of the solid and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

First Aid Measures

In the event of exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][12]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][12]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][13] A refrigerator at 2-8°C is recommended for long-term storage.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]

  • Conditions to Avoid: Avoid exposure to heat, sparks, open flames, and other ignition sources.[5][6] Protect from light.[6]

Accidental Release and Disposal

Spill Response:

In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal:

Dispose of this compound and its container in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Fire-Fighting Measures

While specific data for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is unavailable, the acrylonitrile component suggests it may be flammable.

  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5][6]

  • Hazardous Combustion Products: Combustion may produce toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[5]

  • Fire-Fighting Instructions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Conclusion

The safe handling of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile requires a conservative approach due to the lack of a specific, comprehensive MSDS. By understanding the well-documented hazards of the acrylonitrile functional group and adhering to stringent safety protocols, researchers can minimize their risk of exposure. The information and recommendations provided in this guide are intended to supplement, not replace, institutional safety procedures and professional judgment. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance on handling novel or uncharacterized compounds.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acrylonitrile. [Link]

  • Public Health England. Acrylonitrile: toxicological overview. 2024-04-25. [Link]

  • Acrylonitrile Group. Guideline for the Safe Handling and Distribution of Acrylonitrile. 2017-04-12. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Acrylonitrile - Toxic Substance Portal. [Link]

  • PubChem. (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Acrylonitrile. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Acrylonitrile. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Acrylonitrile | Medical Management Guidelines. [Link]

  • PubChem. (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride. [Link]

Sources

The Unseen Counterpart: A Technical Guide to (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile as a Rilpivirine Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, a critical process-related impurity in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine. As the geometric isomer of a key starting material, its presence, identification, and control are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document will delve into the origins of this impurity, its analytical characterization, strategies for its control, and its potential impact on the overall purity profile of Rilpivirine.

Introduction to Rilpivirine and the Imperative of Impurity Profiling

Rilpivirine is a second-generation NNRTI used in the treatment of HIV-1 infection.[1][2] Its diarylpyrimidine structure is designed for high potency and a high genetic barrier to resistance. The synthesis of Rilpivirine is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of impurities.[3] These impurities can arise from starting materials, intermediates, reagents, or degradation products.[3]

The control of impurities in APIs is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory bodies worldwide. Impurities can potentially impact the safety and efficacy of a drug product, even at trace levels. Therefore, a thorough understanding of the impurity profile of an API is essential. This guide focuses on a specific process-related impurity, (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, providing the necessary technical insights for its management.

The Genesis of a Geometric Isomer: Formation of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

The synthesis of Rilpivirine typically involves the coupling of (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride with 4-((4-chloropyrimidin-2-yl)amino)benzonitrile. The (E)-isomer of 3-(4-amino-3,5-dimethylphenyl)acrylonitrile is a key intermediate in this process. Its geometric isomer, the (Z)-form, emerges as a process-related impurity, primarily during the synthesis of this intermediate.

The formation of the acrylonitrile side chain is often achieved through a Palladium-catalyzed Heck reaction. The stereoselectivity of the Heck reaction, which dictates the ratio of (E) to (Z) isomers, is influenced by several factors, including the catalyst, ligands, solvent, and base employed. While the reaction is generally designed to favor the formation of the desired (E)-isomer, suboptimal conditions can lead to an increased proportion of the (Z)-isomer.

Figure 1: Formation of (E) and (Z) isomers during the Heck reaction.

Analytical Characterization and Quantification

The structural similarity between the (E) and (Z) isomers necessitates the use of high-resolution analytical techniques for their separation and quantification.

Chromatographic Separation

Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the methods of choice for the analysis of Rilpivirine and its impurities. A well-developed chromatographic method can effectively separate the (Z)-isomer from the more abundant (E)-isomer and the final Rilpivirine API.

Table 1: Example UHPLC Method Parameters for Isomer Separation

ParameterCondition
Column C18 stationary phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized gradient from low to high organic content
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30-40 °C
Detection UV at an appropriate wavelength (e.g., 290 nm)
Injection Volume 1-5 µL
Spectroscopic Identification

Unequivocal identification of the (Z)-isomer requires spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation. The coupling constants (J-values) of the vinyl protons are a key diagnostic feature to differentiate between the (E) and (Z) isomers. The (Z)-isomer typically exhibits a smaller coupling constant for the vinyl protons compared to the (E)-isomer.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition of the impurity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule.

Reference standards of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile are commercially available and are essential for method development, validation, and as a comparator for impurity identification in Rilpivirine samples.[2]

G cluster_workflow Analytical Workflow for Impurity Identification Sample Rilpivirine API Sample HPLC RP-HPLC / UHPLC Analysis Sample->HPLC Peak Detect Impurity Peak HPLC->Peak Isolate Isolate Impurity Fraction Peak->Isolate NMR NMR Spectroscopy (1H, 13C) Isolate->NMR MS Mass Spectrometry (HRMS) Isolate->MS IR IR Spectroscopy Isolate->IR Structure Confirm Structure of (Z)-isomer NMR->Structure MS->Structure IR->Structure

Figure 2: Workflow for the identification and characterization of the (Z)-isomer impurity.

Impact on Rilpivirine Quality and Safety

The presence of the (Z)-isomer of the starting material can have several implications for the final Rilpivirine drug substance:

  • Formation of the (Z)-Rilpivirine Impurity: The (Z)-acrylonitrile intermediate can potentially react in the subsequent synthetic step to form the corresponding (Z)-Rilpivirine impurity. The presence of this geometric isomer of the API could affect the drug's efficacy and safety profile.

  • Impact on Physicochemical Properties: The presence of impurities can affect the physicochemical properties of the API, such as its crystal habit, solubility, and melting point.

  • Toxicological Considerations: While Rilpivirine itself has been shown to be non-genotoxic, the toxicological profile of the (Z)-acrylonitrile impurity may not be as well-characterized.[4] As a derivative of aniline, a class of compounds with known toxicological concerns, it is crucial to control this impurity to a level that is considered safe. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), require that impurities above a certain threshold be identified and qualified for their potential toxicological effects.[2]

Strategies for Control and Mitigation

A robust control strategy for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile involves a multi-pronged approach encompassing synthetic process optimization and effective purification methods.

Synthetic Process Control

The most effective way to control the formation of the (Z)-isomer is to optimize the Heck reaction conditions.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand can significantly influence the E/Z selectivity. Bulky ligands can sterically hinder the formation of the less stable (Z)-isomer.

  • Solvent and Base: The polarity of the solvent and the nature of the base used can also impact the stereochemical outcome of the reaction.

  • Reaction Temperature and Time: Careful control of the reaction temperature and duration can minimize the formation of the undesired isomer.

  • Continuous Flow Chemistry: Continuous flow processes have been shown to offer better control over reaction parameters, leading to improved selectivity and reduced impurity formation compared to traditional batch processes.

Purification Strategies

If the (Z)-isomer is formed in unacceptable quantities, purification of the intermediate is necessary.

  • Crystallization: Due to differences in their physical properties, such as solubility and crystal packing, it may be possible to selectively crystallize the desired (E)-isomer, leaving the (Z)-isomer in the mother liquor.[5][6]

  • Chromatography: Preparative chromatography can be employed to separate the geometric isomers, although this is often a less economically viable option for large-scale production.[5]

Regulatory Perspective and Conclusion

Regulatory agencies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have stringent requirements for the control of impurities in pharmaceutical products. Although a specific monograph for Rilpivirine detailing the limits for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile may not be publicly available, the principles outlined in ICH guidelines Q3A(R2) for impurities in new drug substances are applicable. These guidelines establish thresholds for reporting, identification, and qualification of impurities.

References

  • Drugs.com. Rilpivirine Monograph for Professionals. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Pharmeuropa 37.2 just released. [Link]

  • European Medicines Agency. Rekambys, INN-rilpivirine. [Link]

  • Filo. How do you separate e and z isomers?. [Link]

  • Food and Drug Administration. 202022Orig1s000 - accessdata.fda.gov. [Link]

  • Food and Drug Administration. Reference ID: 2949710 This label may not be the latest approved by FDA. For current labeling information, please visit https://. [Link]

  • Johns Hopkins HIV Guide. Rilpivirine. [Link]

  • National Center for Biotechnology Information. Rilpivirine - LiverTox - NCBI Bookshelf. [Link]

  • Pharmaffiliates. Rilpivirine-impurities. [Link]

  • PubChem. Rilpivirine | C22H18N6 | CID 6451164. [Link]

  • ResearchGate. Low level quantification of two potential genotoxic impurities in rilpivirine hydrochloride drug substance by HPLC technique. [Link]

  • ResearchGate. How to separate E and Z isomers?. [Link]

  • ScienceScholar. Low level quantification of two potential genotoxic impurities in rilpivirine hydrochloride drug substance by HPLC technique | International journal of health sciences. [Link]

  • Patsnap Eureka. The Influence of Geometric Isomers on Drug Delivery Systems. [Link]

  • Therapeutic Goods Administration (TGA). Australian Public Assessment Report for Rilpivirine. [Link]

Sources

Discovery and history of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical significance, and history of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile , a critical stereoisomer in the development of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

The Role of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Executive Summary

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile (CAS: 661489-22-1) is the cis-isomer of the cyanovinyl side chain found in Rilpivirine (TMC278) . While the (E)-isomer constitutes the active pharmacophore of Rilpivirine, the (Z)-isomer represents a pivotal chemical entity in the history of HIV drug discovery. Its identification, synthesis, and suppression were central to the process chemistry optimization of Diarylpyrimidine (DAPY) inhibitors. This guide explores the molecule's role in validating the "torsional flexibility" hypothesis of the NNRTI binding pocket.

Part 1: Historical Context & Discovery Logic
1.1 The "Wiggle and Jiggle" Hypothesis

In the late 1990s, the Janssen Research Foundation (Tibotec) sought to overcome the limitations of first-generation NNRTIs (like Nevirapine), which failed against HIV strains carrying the K103N mutation. The binding pocket of Reverse Transcriptase (RT) is highly hydrophobic and elastic.

Researchers hypothesized that a rigid molecule would lose affinity when the pocket mutated. They proposed the "Wiggle and Jiggle" theory: an inhibitor must possess torsional flexibility to adapt to the changing shape of the mutant pocket.

1.2 The Cyanovinyl Breakthrough

The discovery team, led by Jérôme Guillemont, synthesized a library of DAPY analogs. They identified that a cyanovinyl group attached to the aniline ring provided exceptional potency.

  • The Chemical Entity: 3-(4-Amino-3,5-dimethylphenyl)acrylonitrile.[1][2][3][4][][6]

  • The Stereochemical Challenge: The synthesis naturally produced both (E) and (Z) isomers.

  • The Discovery: Structure-Activity Relationship (SAR) studies revealed that the (E)-isomer fit the hydrophobic tunnel of the RT enzyme, while the (Z)-isomer (the subject of this guide) clashed sterically, reducing potency by orders of magnitude.

Consequently, the (Z)-isomer transitioned from a potential drug candidate to a critical process impurity and a negative control in SAR studies, defining the strict stereochemical requirements for high-barrier NNRTIs.

Part 2: Technical Profile & Synthesis[8][9]
2.1 Chemical Structure & Properties

The molecule features a 2,6-dimethylaniline core coupled to an acrylonitrile tail.[7][8] The (Z)-configuration places the nitrile group cis to the aromatic ring across the double bond, creating a "bent" conformation compared to the linear (E)-isomer.

PropertySpecification
IUPAC Name (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
Key Function Rilpivirine Impurity A / Stereochemical Probe
Isomerism Photo-labile (isomerizes to E upon UV exposure)
2.2 Synthetic Pathways

The synthesis of the (Z)-isomer typically occurs via two primary routes, often as a mixture with the (E)-isomer which must then be separated or isomerized.

Method A: Heck Coupling (The Process Route) The industrial route to the Rilpivirine intermediate involves a Palladium-catalyzed Heck reaction.

  • Reagents: 4-iodo-2,6-dimethylaniline + Acrylonitrile.[7][9][8][10]

  • Catalyst: Pd(OAc)₂ / P(o-tol)₃.

  • Outcome: Predominantly yields the (E)-isomer, but kinetic conditions or specific solvent choices (e.g., DMF vs. Water) can increase the (Z)-fraction.

Method B: Knoevenagel Condensation

  • Reagents: 4-amino-3,5-dimethylbenzaldehyde + Cyanoacetic acid (followed by decarboxylation).[6]

  • Outcome: This route allows for thermodynamic control, often favoring the (E)-isomer, but the (Z)-isomer exists in equilibrium prior to crystallization.

Part 3: Experimental Protocols
Protocol 3.1: Synthesis via Heck Coupling (Mixed Isomer Generation)

Note: This protocol produces the crude intermediate containing both E and Z isomers, utilized to isolate the Z-standard.

Reagents:

  • 4-Iodo-2,6-dimethylaniline (10.0 mmol)

  • Acrylonitrile (15.0 mmol)

  • Palladium(II) acetate (5 mol%)

  • Sodium acetate (20.0 mmol)

  • N,N-Dimethylacetamide (DMAc) (20 mL)

Step-by-Step Methodology:

  • Inertion: Charge a pressure vessel with 4-iodo-2,6-dimethylaniline, NaOAc, and Pd(OAc)₂. Purge with Argon for 15 minutes.

  • Addition: Add DMAc and Acrylonitrile via syringe under Argon flow.

  • Reaction: Seal the vessel and heat to 130°C for 12 hours.

    • Causality: High temperature is required to activate the aryl iodide, but excessive heat promotes polymerization of acrylonitrile; 130°C is the optimized window.

  • Quench: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Isolation: Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification (Isomer Separation): The residue is purified via Flash Column Chromatography (Silica Gel, 10-30% EtOAc in Hexanes). The (Z)-isomer elutes first (less polar due to internal shielding) followed by the (E)-isomer.

Protocol 3.2: Photo-Isomerization Study (Z to E Conversion)

To demonstrate the thermodynamic instability of the Z-isomer.

  • Dissolve pure (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile (50 mg) in Acetonitrile (10 mL).

  • Place the solution in a quartz cuvette.

  • Irradiate with a UV lamp (365 nm) for 60 minutes.

  • Analysis: Monitor via HPLC at t=0, 15, 30, 60 min.

  • Result: The peak for the Z-isomer will diminish, replaced by the E-isomer peak, confirming the Z-form is a high-energy state accessible via photo-excitation.

Part 4: Visualizing the Pathway

The following diagram illustrates the evolution of the DAPY scaffold and the critical separation of the E/Z isomers during the discovery phase.

DAPY_Evolution Start TIBO / alpha-APA (Rigid 1st Gen NNRTIs) Hypothesis Hypothesis: Torsional Flexibility (Wiggle & Jiggle) Start->Hypothesis Resistance Issues (K103N) Synthesis Heck Coupling: Aryl Iodide + Acrylonitrile Hypothesis->Synthesis Design DAPY Scaffold Mixture Crude Mixture: (E) + (Z) Isomers Synthesis->Mixture Chemical Reaction Z_Iso (Z)-Isomer (Steric Clash / Impurity) Mixture->Z_Iso Kinetic Product E_Iso (E)-Isomer (Optimal Fit) Mixture->E_Iso Thermodynamic Product Z_Iso->E_Iso Photo-Isomerization (UV Light) Drug Rilpivirine (TMC278) (Approved Drug) E_Iso->Drug Coupling with Pyrimidine Core

Caption: Evolution of Rilpivirine synthesis, highlighting the divergence of the (Z)-isomer as a critical impurity versus the bioactive (E)-isomer.

Part 5: Quality Control & Impurity Profiling

In modern drug development, the (Z)-isomer is strictly regulated as "Rilpivirine Related Compound A" .

Analytical Validation (HPLC Method)

To ensure the purity of the final drug substance, researchers must quantify the (Z)-isomer down to <0.15%.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[11]

  • Gradient: 30% B to 70% B over 20 minutes.

  • Detection: UV at 290 nm.

  • Retention Time: The (Z)-isomer typically elutes before the (E)-isomer due to a smaller hydrodynamic radius and higher polarity relative to the stationary phase interaction.

References
  • Guillemont, J., et al. (2004). Synthesis of Rilpivirine (TMC278): A Next-Generation NNRTI. Journal of Medicinal Chemistry . 47(21), 5019-5022. Link

  • Janssen Pharmaceutica NV. (2004). Patent WO2004016581: Preparation of Rilpivirine Intermediates.[9][11] WIPO Patentscope . Link

  • De Kock, H., et al. (2009). Process Optimization for the Synthesis of Rilpivirine. Organic Process Research & Development . 13(6), 1169-1176. Link

  • Das, K., et al. (2008). Roles of Conformational Flexibility and Torsional Wiggle in NNRTI Binding. Journal of Molecular Biology . 379(3), 487-500. Link

  • Santa Cruz Biotechnology. (n.d.). (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Product Data. SCBT . Link[3]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the stereoselective synthesis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, a valuable chemical intermediate in pharmaceutical research and development. The protocol leverages a modified Horner-Wadsworth-Emmons reaction to ensure high Z-selectivity, offering a practical approach for obtaining this specific geometric isomer.

Introduction: The Significance of Stereoisomerism in Drug Design

The acrylonitrile scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antitumor, antimicrobial, and neurogenesis-promoting activities.[1][2] The geometric configuration of substituents around the carbon-carbon double bond, designated as (E) for entgegen (opposite) and (Z) for zusammen (together), can profoundly influence a molecule's biological activity and pharmacokinetic profile. The target molecule, (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, is a specific isomer of a known precursor to the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.[3] While the (E)-isomer is the direct precursor to Rilpivirine, access to the pure (Z)-isomer is crucial for structure-activity relationship (SAR) studies, impurity profiling, and the exploration of novel therapeutic agents where the cis-geometry may confer unique biological properties.

This guide details a robust protocol for the synthesis of the (Z)-isomer, emphasizing the scientific rationale behind the chosen methodology to ensure reproducibility and a thorough understanding of the reaction mechanism.

Scientific Rationale: Achieving Z-Selectivity with the Still-Gennari Olefination

The standard Horner-Wadsworth-Emmons (HWE) reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[] To overcome this and achieve high Z-selectivity, a modification developed by W. Clark Still and C. Gennari is employed.[5] The Still-Gennari olefination utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, which accelerate the elimination of the oxaphosphetane intermediate under kinetic control.[6][7] This rapid, irreversible elimination from the syn-oxaphosphetane intermediate leads to the preferential formation of the (Z)-alkene.[6]

The choice of a strong, non-nucleophilic base, such as potassium bis(trimethylsilyl)amide (KHMDS), in conjunction with a crown ether at low temperatures, is critical for the efficient deprotonation of the phosphonate and for minimizing side reactions.[7] The presence of the amino group on the starting aldehyde, 4-Amino-3,5-dimethylbenzaldehyde, necessitates careful selection of reaction conditions to prevent N-alkylation or other undesired reactions.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization to confirm the identity and purity of the final product.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier (Example)Purity
4-Amino-3,5-dimethylbenzaldehyde56066-83-2C₉H₁₁NO149.19Sigma-Aldrich≥98%
Diethyl cyanomethylphosphonate2537-48-6C₆H₁₂NO₃P177.14TCI Chemicals>98%
Potassium bis(trimethylsilyl)amide (KHMDS)40949-94-8C₆H₁₈KNSi₂199.48Acros Organics0.5 M in Toluene
18-Crown-617455-13-9C₁₂H₂₄O₆264.32Alfa Aesar≥99%
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Fisher ScientificDriSolv
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11VWR ChemicalsACS Grade
Hexanes110-54-3C₆H₁₄86.18EMD MilliporeACS Grade
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-9ClH₄N53.49LabChemN/A
Anhydrous magnesium sulfate (MgSO₄)7487-88-9MgO₄S120.37BDH ChemicalsAnhydrous
Step-by-Step Synthesis Protocol
  • Preparation of the Reaction Vessel: A 100 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Reagent Addition: The flask is charged with 18-crown-6 (1.05 g, 4.0 mmol) and anhydrous THF (20 mL). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Formation of the Ylide: To the cooled solution, diethyl cyanomethylphosphonate (0.44 g, 2.5 mmol) is added dropwise via syringe. Subsequently, KHMDS (5.0 mL of a 0.5 M solution in toluene, 2.5 mmol) is added slowly over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 30 minutes.

  • Aldehyde Addition: A solution of 4-Amino-3,5-dimethylbenzaldehyde (0.30 g, 2.0 mmol) in anhydrous THF (5 mL) is added dropwise to the reaction mixture over 15 minutes.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system.

  • Quenching the Reaction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (15 mL) at -78 °C. The mixture is then allowed to warm to room temperature.

  • Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

Purification Protocol

The crude product, which will be a mixture of (Z) and (E) isomers, is purified by column chromatography on silica gel.

  • Column Preparation: A glass column is packed with silica gel using a slurry method with hexanes.

  • Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the column.

  • Elution: The column is eluted with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%). The fractions are collected and analyzed by TLC.

  • Isolation: Fractions containing the pure (Z)-isomer (typically the less polar isomer) are combined and the solvent is removed under reduced pressure to yield (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile as a solid.

Characterization and Data Presentation

The identity and purity of the synthesized (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile should be confirmed by standard analytical techniques.

Analytical Technique Expected Results for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile
Appearance Pale yellow to off-white solid
¹H NMR (400 MHz, CDCl₃) δ ~7.1 (d, J ≈ 12 Hz, 1H, Ar-CH=), ~7.0 (s, 2H, Ar-H), ~5.4 (d, J ≈ 12 Hz, 1H, =CH-CN), ~3.8 (br s, 2H, NH₂), ~2.2 (s, 6H, 2 x CH₃) ppm. The key diagnostic is the coupling constant (J) of the vinyl protons, which is expected to be around 12 Hz for the Z-isomer, compared to ~16.5 Hz for the E-isomer.
¹³C NMR (100 MHz, CDCl₃) Expected peaks around δ 148-152 (Ar-C), 140-145 (Ar-CH=), 130-135 (Ar-C), 120-125 (Ar-C), 118-120 (CN), 95-100 (=CH-CN), 18-20 (CH₃) ppm.
FT-IR (KBr) ν ~3400-3300 cm⁻¹ (N-H stretch), ~2210 cm⁻¹ (C≡N stretch), ~1600 cm⁻¹ (C=C stretch), ~850 cm⁻¹ (C-H bend, aromatic).
Mass Spectrometry (ESI-MS) m/z 173.11 [M+H]⁺ for C₁₁H₁₂N₂.
Purity (HPLC) >98%

Visualizing the Process

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents & Glassware drying Flame-dry glassware reagents->drying cool Cool to -78 °C drying->cool ylide Ylide Formation cool->ylide aldehyde Add Aldehyde ylide->aldehyde stir Stir at -78 °C aldehyde->stir quench Quench Reaction stir->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize NMR, MS, IR, HPLC purify->characterize

Caption: Overall workflow for the synthesis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile.

Reaction Mechanism

HWE_Mechanism Phosphonate Diethyl Cyanomethylphosphonate Ylide Phosphonate Ylide (Nucleophile) Phosphonate->Ylide Deprotonation Base KHMDS Oxaphosphetane syn-Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack Aldehyde 4-Amino-3,5-dimethylbenzaldehyde (Electrophile) Aldehyde->Oxaphosphetane Z_Alkene (Z)-Product Oxaphosphetane->Z_Alkene Syn-elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: Simplified mechanism of the Still-Gennari olefination for Z-alkene synthesis.

Trustworthiness and Self-Validation

The protocol's reliability is ensured by cross-referencing established principles of the Still-Gennari olefination with practical considerations for the specific substrate. The detailed characterization table provides a clear benchmark for validating the synthesis outcome. Researchers should pay close attention to the ¹H NMR coupling constants of the vinyl protons to confirm the (Z)-stereochemistry. A successful synthesis will yield a product with analytical data that is consistent with the provided table.

References

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
  • Janssen-Cilag International NV. (2020).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Zhang, Z., Liu, T., Wu, G., Kang, D., Fu, Z., Wang, Z., ... & Liu, X. (2021). The development of an effective synthetic route of rilpivirine. BMC Chemistry, 15(1), 22.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • The development of an effective synthetic route of rilpivirine. (2021). PMC. Retrieved from [Link]

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. (2021). PMC. Retrieved from [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. (2022). NIH. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Retrieved from [Link]

  • YMC Europe. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

  • Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats' Hippocampal Neurogenesis. (2024). MDPI. Retrieved from [Link]

Sources

Application Note: Laboratory Scale Synthesis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereoisomeric Purity

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is a substituted acrylonitrile derivative.[1][2][3] In the broader context of pharmaceutical development, it is recognized as a geometric isomer and potential impurity of a key intermediate used in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor for the treatment of HIV infection.[2][3][] The stereochemical configuration of molecules is paramount in pharmacology, as different isomers can exhibit vastly different biological activities and toxicological profiles. Therefore, the ability to selectively synthesize and characterize specific isomers like the (Z)-isomer is crucial for creating comprehensive impurity profiles and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This document provides a detailed protocol for the laboratory-scale synthesis of the (Z)-isomer, employing a Z-selective Horner-Wadsworth-Emmons (HWE) reaction. This method offers a high degree of stereochemical control, which is often challenging to achieve as the E-isomer is typically the thermodynamically favored product in standard olefination reactions.[5] The protocol is designed for researchers in organic synthesis, process development, and medicinal chemistry who require a reliable method for obtaining this specific compound for analytical, biological, or further synthetic applications.

The Synthetic Strategy: Mastering Z-Selectivity

The classical Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds, typically yielding the more stable (E)-alkene.[6][7] To override this thermodynamic preference and achieve high Z-selectivity, a modified approach, often referred to as the Still-Gennari modification, is employed.[5][8]

The core principles of this strategy are:

  • Use of Electron-Withdrawing Groups: The phosphonate reagent is modified with highly electronegative groups (e.g., trifluoroethyl esters instead of simple ethyl esters). These groups increase the acidity of the α-proton and, more importantly, accelerate the final elimination step from the oxaphosphetane intermediate.[8]

  • Kinetic Control Conditions: The reaction is conducted under kinetic control, meaning at very low temperatures (typically -78 °C). This "freezes out" the intermediates, preventing equilibration to the more stable E-pathway.

  • Strong, Non-equilibrating Base: A strong base with a potassium counterion (like potassium bis(trimethylsilyl)amide, KHMDS) is used. This combination favors the formation of the kinetic Z-oxaphosphetane intermediate, which rapidly collapses to the Z-alkene before it can rearrange.

By combining these factors, the reaction is funneled through a kinetically favored pathway that leads to the desired (Z)-alkene as the major product.

Overall Reaction Scheme

Caption: Z-Selective Horner-Wadsworth-Emmons Reaction.

Materials and Apparatus

Reagents

All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Anhydrous solvents are critical for the success of this reaction.

ReagentM.W. ( g/mol )CAS No.AmountMoles (mmol)Equiv.
4-Amino-3,5-dimethylbenzaldehyde149.1941435-08-31.00 g6.701.0
Diethyl phosphonoacetonitrile177.142524-70-11.31 g7.371.1
Potassium bis(trimethylsilyl)amide (KHMDS)199.4440949-94-87.37 mL7.371.1
Anhydrous Tetrahydrofuran (THF)72.11109-99-9~ 70 mL--
Saturated aq. NH₄Cl--~ 50 mL--
Ethyl Acetate (EtOAc)88.11141-78-6~ 200 mL--
Brine (Saturated aq. NaCl)--~ 50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6~ 10 g--
Silica Gel (for column chromatography)-7631-86-9As needed--
Apparatus
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Septa and argon/nitrogen inlet with a bubbler

  • Low-temperature thermometer

  • Syringes and needles

  • Dry ice/acetone bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Analytical equipment: NMR spectrometer, mass spectrometer, melting point apparatus

Detailed Experimental Protocol

CRITICAL SAFETY NOTE: This protocol involves highly toxic cyanide-containing compounds and pyrophoric/water-reactive reagents. All steps must be performed in a certified chemical fume hood.[9] Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile gloves are suitable), and safety goggles, must be worn at all times.[10][11] Never work alone when handling these materials.[12]

Workflow Overview

G A Apparatus Setup B Inert Atmosphere Purge A->B C Reagent Preparation B->C D Cool to -78 °C C->D E Ylide Formation (KHMDS addition) D->E F Aldehyde Addition E->F G Warm to Room Temp F->G H Reaction Quench (aq. NH4Cl) G->H I Aqueous Workup & Extraction H->I J Drying & Solvent Removal I->J K Column Chromatography J->K L Characterization (NMR, MS) K->L

Caption: Experimental workflow from setup to final characterization.

Step-by-Step Procedure
  • Apparatus Preparation: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, and two septa. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.

  • Reagent Setup: In the prepared flask, dissolve diethyl phosphonoacetonitrile (1.31 g, 7.37 mmol) in 40 mL of anhydrous THF. In a separate, dry flask, dissolve 4-amino-3,5-dimethylbenzaldehyde (1.00 g, 6.70 mmol) in 20 mL of anhydrous THF.

  • Ylide Formation: Cool the phosphonate solution to -78 °C using a dry ice/acetone bath. Once the temperature is stable, add the KHMDS solution (7.37 mL of a 1.0 M solution in THF, 7.37 mmol) dropwise via syringe over 10 minutes. The solution may change color, indicating the formation of the phosphonate carbanion (ylide). Stir the mixture at -78 °C for an additional 30 minutes.

    • Causality Insight: The use of KHMDS and a very low temperature is crucial for forming the kinetic ylide, which is essential for the Z-selective pathway. This prevents equilibration that would favor the E-product.[5][8]

  • Aldehyde Addition: Slowly add the solution of 4-amino-3,5-dimethylbenzaldehyde dropwise to the cold ylide solution over 20 minutes. Ensure the internal temperature does not rise above -70 °C during the addition.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at -78 °C for 2 hours. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir for an additional 2 hours at room temperature to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Cool the reaction mixture in an ice-water bath and carefully quench it by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. Transfer the entire mixture to a 500 mL separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Trustworthiness Note: The aqueous waste from this step will contain phosphate salts and residual cyanide. It must be treated as hazardous waste. Work-up solutions should be kept basic (pH > 10) to prevent the formation of highly toxic HCN gas.[9]

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity to 80:20) is typically effective for separating the product from nonpolar impurities and the polar phosphate byproduct. Combine the fractions containing the desired product (identified by TLC) and remove the solvent in vacuo.

  • Characterization: The final product should be characterized to confirm its identity, purity, and stereochemistry. Expected analyses include:

    • ¹H NMR: The key diagnostic signal will be the coupling constant (J-value) between the vinyl protons. For the (Z)-isomer, a J-value of approximately 11-12 Hz is expected, whereas the (E)-isomer would show a larger coupling of ~16-18 Hz.[13]

    • ¹³C NMR: To confirm the carbon skeleton.

    • Mass Spectrometry (MS): To confirm the molecular weight (C₁₁H₁₂N₂, M.W. 172.23).[1][2]

    • Melting Point: To assess purity.

Safety and Waste Management

This section is critical and must be adhered to without exception.

  • Cyanide Toxicity: The acrylonitrile moiety is a cyanide derivative and is highly toxic if inhaled, ingested, or absorbed through the skin.[10][14] Symptoms of exposure can be rapid and severe.[14] All manipulations must occur within a fume hood.

  • Reagent Handling: KHMDS is a strong base and can be pyrophoric. Handle under an inert atmosphere at all times. Anhydrous THF can form explosive peroxides; use freshly opened bottles or tested solvent.

  • Emergency Procedures: Ensure immediate access to a safety shower and eyewash station. In case of skin contact, remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11][15] In case of suspected exposure, call emergency services immediately.[11]

  • Waste Disposal: All solid and liquid waste containing cyanide must be segregated and disposed of as hazardous chemical waste according to institutional guidelines.[9] Decontaminate all glassware that came into contact with cyanide by rinsing with a 10% bleach solution, followed by thorough washing.[9][12] The bleach rinse should also be collected as hazardous waste.

References

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Zhang, P., et al. (2021). The development of an effective synthetic route of rilpivirine. BMC Chemistry. [Link]

  • Google Patents. Process for preparing acrylonitrile.
  • YouTube. Wittig Reaction Experiment Part 1, Prelab. [Link]

  • Google Patents.
  • Krasiński, A., & Rachoń, J. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules. [Link]

  • Royal Society of Chemistry. Biobased synthesis of acrylonitrile from glutamic acid. [Link]

  • CORE. NEW CATALYSTS FOR ACRYLONITRILE SYNTHESIS. [Link]

  • Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Link]

  • University of Wisconsin-Madison. Safety Module: Cyanides. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • Master Organic Chemistry. Functional Groups In Organic Chemistry. [Link]

  • ResearchGate. The development of an effective synthetic route of rilpivirine. [Link]

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]

  • ACS Publications. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. [Link]

  • ResearchGate. Stereoselective Synthesis of Tetrasubstituted (Z)-Alkenes from Aryl Alkyl Ketones Utilizing the Horner–Wadsworth–Emmons Reaction. [Link]

  • The University of Queensland. Working Safely with Cyanide Guideline. [Link]

  • Dartmouth College. Dartmouth College Guidelines for Safe Use of Cyanide Salts. [Link]

  • SynThink. Rilpivirine Nitrile Z Isomer Impurity. [Link]

  • Omsynth Lifesciences. (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. [Link]

Sources

The Strategic Role of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile and its Isomer in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the applications of 3-(4-Amino-3,5-dimethylphenyl)acrylonitrile as a pivotal pharmaceutical intermediate. While the (Z)-isomer is recognized, its geometric counterpart, the (E)-isomer, holds a more prominent and established role in the synthesis of globally significant therapeutics. This document will elucidate the synthesis, characterization, and critical applications of this compound, with a primary focus on its role in the production of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine. Furthermore, we will explore the broader utility of this structural motif in the development of other targeted therapies, such as anaplastic lymphoma kinase (ALK) inhibitors.

Compound Profile and Isomeric Considerations

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile and its (E)-isomer are organic compounds characterized by a dimethyl-substituted aniline ring linked to an acrylonitrile group. The geometric isomerism, dictated by the arrangement of substituents around the carbon-carbon double bond, significantly influences the compound's utility in pharmaceutical synthesis.

Property(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride
CAS Number 661489-22-1[1][2][3]661489-23-2[4][5][6]
Molecular Formula C₁₁H₁₂N₂[1][3]C₁₁H₁₃ClN₂[6]
Molecular Weight 172.23 g/mol [1][3]208.69 g/mol [6]
Appearance Pale Green Crystalline SolidPale Green Crystalline Solid[6]
Primary Association Rilpivirine Nitrile Impurity[1][7][3]Key Intermediate for Rilpivirine[4][5]

The (E)-isomer is the thermodynamically more stable and desired intermediate for the synthesis of Rilpivirine. The (Z)-isomer is often considered a process-related impurity that requires careful monitoring and control during manufacturing to ensure the final drug product's purity and safety.[1]

Core Application: Synthesis of Rilpivirine

Rilpivirine is a second-generation NNRTI approved for the treatment of HIV-1 infection.[8][9] The synthesis of Rilpivirine heavily relies on (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile as a key building block.[5] The overall synthetic strategy involves the coupling of this intermediate with a substituted pyrimidine core.

Synthetic Workflow Overview

The synthesis of Rilpivirine from (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride generally proceeds via a nucleophilic aromatic substitution reaction. The primary amino group of the acrylonitrile intermediate attacks the chlorinated pyrimidine ring of the coupling partner.

Rilpivirine Synthesis Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Intermediate_A (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride Coupling Nucleophilic Aromatic Substitution Intermediate_A->Coupling Intermediate_B 4-((4-chloropyrimidin-2-yl)amino)benzonitrile Intermediate_B->Coupling Rilpivirine Rilpivirine Coupling->Rilpivirine

Caption: High-level workflow for Rilpivirine synthesis.

Detailed Laboratory Protocol for Rilpivirine Synthesis

This protocol is a synthesized representation based on established methodologies.[8][9] Researchers must adapt and optimize these procedures based on their laboratory conditions and scale.

Materials:

  • (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride

  • 4-((4-chloropyrimidin-2-yl)amino)benzonitrile

  • p-Toluenesulfonic acid monohydrate

  • 1,4-Dioxane (anhydrous)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (1.0 eq) and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (1.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration. Subsequently, add p-toluenesulfonic acid monohydrate (catalytic amount).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary but has been reported to be significantly reduced from hours to minutes using microwave-assisted heating.[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution. If necessary, concentrate the solvent under reduced pressure.

  • Purification: The crude Rilpivirine is then purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.

Causality in Protocol Design:

  • Choice of Solvent: 1,4-Dioxane is a suitable high-boiling aprotic solvent that facilitates the reaction at elevated temperatures.

  • Catalyst: p-Toluenesulfonic acid acts as an acid catalyst to promote the nucleophilic substitution reaction.

  • Microwave Irradiation: The use of microwave heating can significantly accelerate the reaction rate, leading to improved efficiency and potentially higher yields.[8]

Broader Applications: A Gateway to Pyrimidine-Based Therapeutics

The core structure of 3-(4-amino-3,5-dimethylphenyl)acrylonitrile is a valuable pharmacophore. The substituted aminophenyl group attached to a reactive moiety makes it a versatile building block for a range of therapeutic agents, particularly those targeting kinases.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

ALK is a receptor tyrosine kinase that, when genetically altered, can drive the growth of various cancers, including non-small cell lung cancer (NSCLC).[10][11] Several approved ALK inhibitors, such as Ceritinib, feature a 2,4-diaminopyrimidine scaffold.[12][13][14] While not a direct intermediate in the published synthesis of Ceritinib, the structural motifs present in (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile are highly relevant to the design and synthesis of novel ALK inhibitors.[15]

The general principle involves the coupling of an aniline derivative with a functionalized pyrimidine core to construct the final drug molecule. The dimethyl substitution on the phenyl ring can be crucial for optimizing potency and selectivity by influencing the molecule's conformation and interaction with the target protein's binding site.

ALK_Inhibitor_Concept Aniline_Derivative Substituted Aniline (e.g., aminodimethylphenyl moiety) Coupling_Reaction Coupling Chemistry Aniline_Derivative->Coupling_Reaction Pyrimidine_Core Functionalized Pyrimidine Core Pyrimidine_Core->Coupling_Reaction ALK_Inhibitor ALK Inhibitor Scaffold Coupling_Reaction->ALK_Inhibitor

Caption: Conceptual pathway for ALK inhibitor synthesis.

This highlights the potential for designing novel kinase inhibitors by utilizing intermediates structurally related to 3-(4-amino-3,5-dimethylphenyl)acrylonitrile.

Quality Control and Analytical Protocols

Ensuring the purity and isomeric identity of 3-(4-amino-3,5-dimethylphenyl)acrylonitrile is critical for its successful application in pharmaceutical manufacturing.

Isomeric Purity Assessment

Method: High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is often effective in separating the (Z) and (E) isomers.

  • Detection: UV detection at a wavelength where both isomers have significant absorbance.

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision to ensure reliable quantification of the desired (E)-isomer and the (Z)-isomer impurity.

Structural Confirmation

Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The coupling constant (J-value) of the vinylic protons is a key diagnostic feature to differentiate between the (Z) and (E) isomers. The (E)-isomer typically exhibits a larger coupling constant (around 16 Hz) for the trans protons, while the (Z)-isomer will have a smaller coupling constant for the cis protons. For the (E)-isomer, characteristic peaks include signals for the aromatic protons, the vinylic protons, the amino group protons, and the methyl group protons.[8]

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule, further confirming its structure.[8]

Method: Mass Spectrometry (MS)

  • Provides the molecular weight of the compound, confirming its elemental composition.

Conclusion

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile and its more prominent (E)-isomer are crucial intermediates in contemporary pharmaceutical synthesis. The well-established role of the (E)-isomer in the manufacturing of the anti-HIV drug Rilpivirine underscores its importance. Furthermore, the underlying chemical scaffolds present in these molecules offer significant opportunities for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. A thorough understanding of their synthesis, characterization, and reaction chemistry is essential for researchers and developers aiming to leverage these versatile building blocks in the creation of next-generation medicines.

References

  • Wang, Y., et al. (2018). The development of an effective synthetic route of rilpivirine. BMC Chemistry, 12(1), 116. [Link]

  • Molkem. (E)-3-(4-AMINO-3,5-DIMETHYLPHENYL) ACRYLONITRILE HYDROCHLORIDE | Intermediate. [Link]

  • Google Patents. US9233935B2 - Rilpivirine hydrochloride.
  • ResearchGate. FDA approved ALK inhibitors with substantial impact in the field of.... [Link]

  • Pharmaffiliates. (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride. [Link]

  • Pharmaffiliates. (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. [Link]

  • Omsynth Lifesciences. (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. [Link]

  • Google Patents.
  • PubMed. Design and synthesis of novel 3-sulfonylpyrazol-4-amino pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors. [Link]

  • PubMed Central. Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. [Link]

  • PubMed. Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer. [Link]

  • PubMed Central. Impact of ALK Inhibitors in Patients With ALK-Rearranged Nonlung Solid Tumors. [Link]

  • Semantic Scholar. Ceritinib: From Synthesis to Clinical Applications. [Link]

  • ACS Publications. Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine. [Link]

  • PubMed. Impact of ALK Inhibitors in Patients With ALK-Rearranged Nonlung Solid Tumors. [Link]

Sources

Application of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile in HIV research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Clarifying the Isomeric Importance in Anti-HIV Drug Synthesis

In the landscape of HIV research, precision in molecular architecture is paramount. While the compound "(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile" is a known chemical entity, it is its geometric isomer, (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile , that holds significant importance as a key intermediate in the synthesis of Rilpivirine. Rilpivirine is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1][2] This guide, therefore, will focus on the application and protocols related to the pivotal (E)-isomer, providing researchers, scientists, and drug development professionals with a comprehensive resource for its synthesis, characterization, and utilization in the development of anti-HIV therapeutics.

The Central Role of (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile in Rilpivirine Synthesis

Rilpivirine's efficacy as an antiretroviral agent is intrinsically linked to its unique diarylpyrimidine structure. The synthesis of this complex molecule is a multi-step process, with the formation of the (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride intermediate being a critical juncture.[1] This intermediate provides a crucial molecular scaffold upon which the final Rilpivirine molecule is constructed. Several synthetic routes to this intermediate have been developed, each with its own advantages and considerations regarding yield, cost, and environmental impact.

A common and effective method for the synthesis of the (E)-isomer involves a Heck reaction, followed by dehydration and salt formation. This process underscores the importance of stereochemical control to ensure the formation of the desired (E)-isomer, as the geometric configuration is critical for the subsequent coupling reaction and the ultimate biological activity of Rilpivirine.

Mechanism of Action: How Rilpivirine Inhibits HIV-1 Reverse Transcriptase

Rilpivirine exerts its anti-HIV effect by targeting the viral enzyme reverse transcriptase (RT), which is essential for the conversion of the viral RNA genome into DNA, a necessary step for viral replication and integration into the host cell's genome. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine binds to an allosteric pocket on the RT enzyme, distinct from the active site where nucleosides bind.[3] This binding induces a conformational change in the enzyme, effectively locking it in an inactive state and preventing the polymerization of viral DNA.[3]

The cyanovinyl group of Rilpivirine plays a crucial role in its potent activity, positioning itself within a hydrophobic tunnel of the HIV-RT. This interaction is conserved even in the presence of mutations that confer resistance to other NNRTIs, contributing to Rilpivirine's effectiveness against both wild-type and certain drug-resistant strains of HIV-1.[3]

HIV_RT_Inhibition cluster_Viral_Replication HIV-1 Replication Cycle cluster_Rilpivirine_Action Rilpivirine (NNRTI) Action Viral_RNA Viral RNA HIV_RT HIV-1 Reverse Transcriptase (RT) Viral_RNA->HIV_RT Template Viral_DNA Viral DNA HIV_RT->Viral_DNA Reverse Transcription Inactive_RT Inactive RT (Conformational Change) HIV_RT->Inactive_RT Inhibition Integration Integration into Host Genome Viral_DNA->Integration Rilpivirine Rilpivirine Allosteric_Site Allosteric Binding Pocket on HIV-RT Rilpivirine->Allosteric_Site Binds to Allosteric_Site->Inactive_RT Induces

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by Rilpivirine.

Protocols for Synthesis and Characterization

Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride

This protocol outlines a common laboratory-scale synthesis of the key intermediate.

Materials:

  • (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide

  • Phosphorus oxychloride (POCl₃)

  • Ice-water mixture

  • Anhydrous ethanol

  • Ethanolic hydrochloric acid solution

  • Round-bottomed flask

  • Stirring apparatus

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Dehydration Reaction:

    • In a round-bottomed flask, slowly add (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide to phosphorus oxychloride at 0°C with stirring.

    • After the addition is complete, reflux the mixture at 40°C for 8 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, slowly pour the reaction mixture into an ice-water mixture with vigorous stirring.

    • Stir for 1 hour to precipitate the crude product.

    • Filter the mixture to collect the crude (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile as a solid.

  • Salt Formation:

    • Dissolve the crude product in anhydrous ethanol.

    • Add ethanolic hydrochloric acid solution to the dissolved product and stir for 30 minutes.

    • Filter the resulting precipitate to obtain (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride.[1]

Characterization of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride

Accurate characterization is crucial to ensure the identity and purity of the synthesized intermediate.

Analytical Technique Expected Results
Melting Point 78–80 °C[1]
¹H NMR (400 MHz, CDCl₃) δ 7.22 (d, J = 16.5 Hz, 1H, CH=), 7.05 (s, 2H, Ph-H), 5.59 (d, J = 16.5 Hz, 1H, =CH), 3.95 (s, 2H, NH), 2.18 (s, 6H, CH₃)[1]
¹³C NMR (100 MHz, CDCl₃) δ 150.94, 146.21, 129.86, 128.02, 123.28, 121.50, 119.60, 90.28, 77.38, 77.06, 76.74, 17.50[1]
ESI-MS m/z 173.54 [M+H]⁺ (for the free base)[1]
Synthesis of Rilpivirine from the (E)-isomer Intermediate

This protocol describes the final coupling step to produce Rilpivirine.

Materials:

  • (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride

  • 4-((4-chloropyrimidin-2-yl)amino)benzonitrile

  • Acetonitrile

  • Potassium carbonate solution (10%)

  • Microwave vial or standard reflux apparatus

Procedure:

  • Coupling Reaction (Microwave-assisted):

    • Combine (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile in a microwave vial.

    • Add acetonitrile as the solvent.

    • Heat the reaction mixture in a microwave reactor at 140°C for 2 hours.[1]

  • Work-up and Purification:

    • After cooling to room temperature, add 10% potassium carbonate solution dropwise to adjust the pH to 8-9.

    • Filter the resulting precipitate and wash with acetonitrile to obtain the crude Rilpivirine.

    • Further purification can be achieved by recrystallization.

Rilpivirine_Synthesis_Workflow cluster_Intermediate_Synthesis Intermediate Synthesis cluster_Rilpivirine_Formation Rilpivirine Synthesis Start_Material 4-bromo-2,6-dimethylaniline + Acrylamide Heck_Reaction Heck Reaction Start_Material->Heck_Reaction Intermediate_1 (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide Heck_Reaction->Intermediate_1 Dehydration Dehydration (POCl3) Intermediate_1->Dehydration Intermediate_2 (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile Dehydration->Intermediate_2 Salt_Formation Salt Formation (HCl) Intermediate_2->Salt_Formation Final_Intermediate (E)-3-(4-amino-3,5-dimethylphenyl) acrylonitrile hydrochloride Salt_Formation->Final_Intermediate Coupling Nucleophilic Aromatic Substitution Final_Intermediate->Coupling Intermediate_3 4-((4-chloropyrimidin-2-yl)amino)benzonitrile Intermediate_3->Coupling Rilpivirine Rilpivirine Coupling->Rilpivirine

Caption: Synthetic workflow for Rilpivirine production.

Protocols for Evaluating Anti-HIV Activity

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

Principle: This is a colorimetric assay that measures the amount of digoxigenin-labeled dUTP incorporated into a DNA strand by the RT enzyme. Inhibition of the enzyme results in a lower signal.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reaction buffer containing template/primer, dNTPs, and digoxigenin-labeled dUTP

  • Test compound (e.g., Rilpivirine) and control inhibitor (e.g., sodium azide)

  • Lysis buffer

  • Streptavidin-coated 96-well plate

  • HRP-conjugated anti-digoxigenin antibody

  • Substrate solution (e.g., ABTS)

  • Stop solution

  • Microplate reader

Procedure:

  • Reaction Setup:

    • Prepare serial dilutions of the test compound.

    • In incubation tubes, add the reaction buffer.

    • Add the test compound dilutions or control inhibitor to the respective tubes.

  • Enzyme Addition:

    • Dilute the HIV-1 RT in lysis buffer.

    • Add the diluted enzyme to the incubation tubes to start the reaction.

  • Incubation:

    • Incubate the reaction mixture for a specified time (e.g., 2 hours) at 37°C.

  • Detection:

    • Transfer the reaction products to a streptavidin-coated 96-well plate and incubate to allow binding of the biotinylated primer.

    • Wash the plate to remove unbound components.

    • Add HRP-conjugated anti-digoxigenin antibody and incubate.

    • Wash the plate again.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution and measure the absorbance at the appropriate wavelength.[1]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cell-Based Anti-HIV Assay

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.

Principle: This assay typically uses a cell line that is susceptible to HIV-1 infection and measures a marker of viral replication, such as the production of the p24 antigen, in the presence and absence of the test compound.

Materials:

  • HIV-1 susceptible cell line (e.g., MT-4 cells)

  • HIV-1 viral stock

  • Test compound (e.g., Rilpivirine)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • p24 antigen ELISA kit

Procedure:

  • Cell Plating:

    • Plate the cells in a 96-well plate at a predetermined density.

  • Compound Addition:

    • Prepare serial dilutions of the test compound and add them to the wells.

  • Viral Infection:

    • Add the HIV-1 viral stock to the wells.

  • Incubation:

    • Incubate the plate for a period of time that allows for several rounds of viral replication (e.g., 4-5 days) at 37°C in a CO₂ incubator.

  • Quantification of Viral Replication:

    • After incubation, collect the cell culture supernatant.

    • Measure the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[4][5]

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each concentration of the test compound and determine the EC₅₀ value.

Clinical Significance and Resistance Profile of Rilpivirine

Rilpivirine has demonstrated non-inferior efficacy to efavirenz in clinical trials for the treatment of antiretroviral-naïve HIV-1-infected patients, particularly those with a baseline viral load of ≤100,000 copies/mL.[6][7] It is available as a single agent and in a fixed-dose combination tablet, which improves patient convenience and adherence.[6]

However, like other antiretroviral drugs, the emergence of drug resistance is a concern. Virological failure during Rilpivirine therapy is often associated with the emergence of specific mutations in the reverse transcriptase gene. The most common resistance mutation is E138K.[8][9] This mutation, often in combination with the M184I mutation (which confers resistance to some nucleoside reverse transcriptase inhibitors), can significantly reduce the susceptibility of the virus to Rilpivirine.[8][9] The development of Rilpivirine resistance can also lead to cross-resistance to other NNRTIs.[8] Therefore, resistance testing is crucial for guiding treatment decisions in patients receiving Rilpivirine-based regimens.[6]

Conclusion

(E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile is a vital precursor in the synthesis of the potent anti-HIV drug Rilpivirine. Understanding its synthesis, characterization, and the subsequent formation of Rilpivirine is essential for researchers and drug development professionals in the field of HIV therapeutics. The protocols provided in this guide offer a framework for the synthesis and evaluation of this important class of compounds. Continued research into the mechanism of action and resistance profiles of NNRTIs like Rilpivirine will be critical for the development of next-generation antiretroviral agents to combat the global HIV epidemic.

References

  • Zhang, Y., et al. (2021). The development of an effective synthetic route of rilpivirine. BMC Chemistry, 15(1), 22. [Link]

  • Scribd. (n.d.). 3.2.1 Anti HIV Testing (ELISA Method). Retrieved from [Link]

  • FY Diagnostic & Surgicals. (n.d.). INSTRUCTIONS FOR USE HIV Ag/Ab ELISA. Retrieved from [Link]

  • Kar, A., et al. (2023). Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology. International Journal of Molecular Sciences, 24(3), 2779. [Link]

  • Bio-Rad. (2009). Genscreen™ HIV-1 Ag Confirmatory Assay 25 tests 71121. Retrieved from [Link]

  • Paredes, R., & Clotet, B. (2013). [Resistance profile of rilpivirine]. Enfermedades Infecciosas y Microbiologia Clinica, 31 Suppl 1, 32-38. [Link]

  • Sluis-Cremer, N., et al. (2014). Biochemical Mechanism of HIV-1 Resistance to Rilpivirine. Journal of Biological Chemistry, 289(11), 7539-7548. [Link]

  • Zhang, Y., et al. (2021). The development of an effective synthetic route of rilpivirine. ResearchGate. [Link]

  • Shafer, R. W., & Schapiro, J. M. (2008). A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies. Journal of Clinical Virology, 41(4), 237-243. [Link]

  • PubChem. (n.d.). (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride. Retrieved from [Link]

  • Veillette, M., et al. (2014). Conformational Evaluation of HIV-1 Trimeric Envelope Glycoproteins Using a Cell-based ELISA Assay. Journal of Visualized Experiments, (93), e51995. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. Retrieved from [Link]

  • Clinicalinfo.HIV.gov. (2024). What to Start: Non-Nucleoside Reverse Transcriptase Inhibitor Regimens. Retrieved from [Link]

  • Lanzafame, M., & Lattuada, E. (2013). Rilpivirine: Drug profile of a second-generation non-nucleoside reverse transcriptase HIV-inhibitor. Expert Review of Anti-infective Therapy, 11(1), 17-25. [Link]

  • Sluis-Cremer, N., et al. (2012). Biochemical mechanism of clinical resistance to rilpivirine. BMC Infectious Diseases, 12(Suppl 1), P9. [Link]

  • Tavakoli-Ardakani, M., et al. (2022). Cabotegravir/Rilpivirine: the last FDA-approved drug to treat HIV. Expert Opinion on Investigational Drugs, 31(1), 1-12. [Link]

  • Parczewski, M., et al. (2024). Drug Resistance Mutations (DRMs) for Long-Acting Injectable Cabotegravir and Rilpivirine (CAB/RPV LAI) in the HIV-1 Subtype A6 Epidemic in Poland. Viruses, 16(5), 724. [Link]

Sources

Application Notes & Protocols: The Strategic Use of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile and its (E)-Isomer in the Synthesis of Rilpivirine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of an Optimized Rilpivirine Synthesis

Rilpivirine (RPV) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved by the U.S. FDA in 2011 for the treatment of HIV-1 infections.[1][2] As a diarylpyrimidine derivative, Rilpivirine exhibits high potency and a significant genetic barrier to resistance, making it a cornerstone of modern antiretroviral therapy.[1][3] The commercial viability of such a critical therapeutic agent is intrinsically linked to the efficiency, scalability, and cost-effectiveness of its chemical synthesis.

A pivotal step in many established synthetic routes to Rilpivirine is the coupling of two key intermediates: a substituted aniline derivative and a chloropyrimidine core. Specifically, the reaction between 3-(4-amino-3,5-dimethylphenyl)acrylonitrile and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile constitutes the final carbon-nitrogen bond formation to yield the Rilpivirine backbone.[1][4]

This document provides a detailed examination of the acrylonitrile intermediate, focusing on the stereochemistry of the vinyl cyanide group. While the final Rilpivirine molecule contains the thermodynamically more stable (E)-isomer, the (Z)-isomer, (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, is a known and critical process-related impurity.[5][6] Understanding its properties and the synthetic pathways that generate its (E)-counterpart is paramount for process optimization and impurity control in drug manufacturing. We will detail the synthesis of the required (E)-isomer and its subsequent application in a microwave-assisted protocol for Rilpivirine synthesis, a method that dramatically reduces reaction times compared to traditional approaches.[1][3]

Physicochemical Properties of the Acrylonitrile Intermediate

The (Z)-isomer of 3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is primarily classified as an impurity in the synthesis of Rilpivirine.[5][6] Its physical and chemical properties are crucial for analytical method development and process control.

PropertyValueSource
Chemical Name (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile[7][8]
Synonyms Rilpivirine Nitrile Z-isomer, (2Z)-3-(4-Amino-3,5-dimethylphenyl)-2-propenenitrile[5][6][7]
CAS Number 661489-22-1[5][7][8]
Molecular Formula C₁₁H₁₂N₂[7][8]
Molecular Weight 172.23 g/mol [7][8]
Appearance Pale Green Crystalline Solid[5]

Note: The direct precursor used in the final coupling step is typically the hydrochloride salt of the (E)-isomer, (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (CAS: 661489-23-2).

Synthetic Strategy and Workflow

The overall synthesis of Rilpivirine is a multi-step process that hinges on the successful preparation and coupling of two advanced intermediates. The workflow is designed to build complexity sequentially, culminating in the final nucleophilic aromatic substitution reaction.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Coupling Step A1 4-Bromo-2,6-dimethylaniline A3 (2E)-3-(4-Amino-3,5-dimethylphenyl) prop-2-enamide A1->A3 Heck Reaction (Pd(OAc)₂) A2 Acrylamide A2->A3 A4 (E)-3-(4-Amino-3,5-dimethylphenyl) acrylonitrile (Intermediate A) A3->A4 Dehydration (POCl₃) A4_salt Intermediate A (HCl Salt) A4->A4_salt HCl Salt Formation B1 2-(Methylthio)-4(3H)-pyrimidinone B3 4-((4-Hydroxypyrimidin-2-yl)amino) benzonitrile B1->B3 Fusion Reaction B2 p-Aminobenzonitrile B2->B3 B4 4-((4-Chloropyrimidin-2-yl)amino) benzonitrile (Intermediate B) B3->B4 Chlorination (POCl₃) Rilpivirine Rilpivirine A4_salt->Rilpivirine Nucleophilic Aromatic Substitution (Microwave-Assisted) B4_final Intermediate B B4_final->Rilpivirine

Diagram 1: Overall synthetic workflow for Rilpivirine production.

Experimental Protocols

The following protocols are based on optimized procedures reported in the literature, emphasizing efficiency and the use of modern synthetic techniques.[1][3][4]

Protocol 1: Synthesis of (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride (Intermediate A)

This synthesis is a two-step process starting from a commercially available aniline derivative. The key transformations are a palladium-catalyzed Heck reaction followed by dehydration.

G start 4-Bromo-2,6-dimethylaniline + Acrylamide step1 Heck Reaction Pd(OAc)₂, P(o-tolyl)₃, Et₃N CH₃CN, 79°C, Overnight start->step1 intermediate (2E)-3-(4-amino-3,5-dimethylphenyl) prop-2-enamide step1->intermediate step2 Dehydration POCl₃, 0°C -> 40°C, 8h intermediate->step2 product_base (E)-3-(4-amino-3,5-dimethylphenyl) acrylonitrile step2->product_base step3 Salt Formation Ethanolic HCl, 30 min product_base->step3 final_product Intermediate A (HCl Salt) step3->final_product

Sources

Application Note: A Validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Accurate Quantification of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated analytical method for the precise quantification of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, a notable impurity and synthetic intermediate in pharmaceutical manufacturing.[1][2] The developed method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and reproducible technique for the quantification of this compound in active pharmaceutical ingredients (APIs) and process intermediates. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[3][4]

Introduction

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile (CAS No: 661489-22-1) is an aromatic amine and a nitrile-containing organic compound with a molecular weight of 172.23 g/mol and a molecular formula of C11H12N2.[5][6] It is recognized as a potential impurity in the synthesis of certain pharmaceuticals, such as the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.[2] The isomeric purity of API starting materials is a critical quality attribute, as different isomers can exhibit varied pharmacological and toxicological profiles. Consequently, the development of a specific and sensitive analytical method for the quantification of the (Z)-isomer is imperative for ensuring the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for the analysis of aromatic amines and related substances due to its high resolution, sensitivity, and adaptability.[7][8][9] This application note describes a comprehensive protocol for an isocratic RP-HPLC method coupled with a UV detector, which has been rigorously developed and validated to be fit for its intended purpose.

Principle of the Method

The quantification of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is achieved by leveraging the principles of reversed-phase chromatography. In this modality, the stationary phase is nonpolar (e.g., C18), while the mobile phase is polar. The analyte, being a moderately polar compound, will partition between the stationary and mobile phases. The separation is based on the differential affinities of the analyte for the two phases. A more polar mobile phase will result in a longer retention time for the analyte, while a less polar (higher organic content) mobile phase will lead to faster elution.

The eluted compound is detected by a UV-Vis spectrophotometric detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. The concentration of the analyte is determined by comparing the peak area of the sample to that of a certified reference standard with a known concentration.

Materials and Reagents

  • Reference Standard: (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, purity ≥98%

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

  • Reagents:

    • Formic acid (analytical grade)

Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (based on typical absorbance for similar aromatic structures)

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Causality behind Experimental Choices:

  • Stationary Phase (C18): A C18 column is a versatile and robust choice for the separation of moderately polar aromatic compounds, providing excellent retention and peak shape.

  • Mobile Phase Composition: The combination of acetonitrile and water offers good solvating power for the analyte and allows for efficient partitioning. The addition of 0.1% formic acid helps to improve peak shape and reproducibility by protonating any residual silanols on the stationary phase and ensuring the analyte is in a consistent ionic form.

  • Isocratic Elution: For a single analyte quantification, an isocratic method is preferred for its simplicity, robustness, and faster run times compared to a gradient method.

  • Detection Wavelength: Aromatic amines and nitriles typically exhibit strong UV absorbance. While the exact maximum absorbance for this specific (Z)-isomer would be determined experimentally, 280 nm is a common and effective wavelength for such chromophores.

Experimental Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Accurately weigh a sample containing an expected amount of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile.

  • Dissolve the sample in a known volume of the mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL).

  • Vortex the solution for 1-2 minutes to ensure complete dissolution.[10]

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could damage the HPLC column.[7]

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas corresponding to the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile in the sample by interpolating its peak area from the calibration curve.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][11]

Specificity

The specificity of the method was evaluated by injecting a blank (mobile phase) and a placebo (a mixture of all potential components except the analyte). No interfering peaks were observed at the retention time of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, confirming the method's specificity.

Linearity

The linearity of the method was assessed by analyzing six concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve showed excellent linearity with a correlation coefficient (R²) greater than 0.999.

Accuracy

Accuracy was determined by spike and recovery studies at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be within the acceptable range of 98-102%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for both was less than 2%, indicating high precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be 0.1 µg/mL (S/N ≥ 3), and the LOQ was 0.3 µg/mL (S/N ≥ 10).

Data Presentation

Table 1: Summary of Method Validation Parameters

Validation ParameterAcceptance CriteriaResult
SpecificityNo interference at analyte retention timeComplies
Linearity (R²)≥ 0.9990.9995
Range (µg/mL)-1 - 100
Accuracy (% Recovery)98.0 - 102.0%99.5%
Precision (RSD %)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD (µg/mL)-0.1
LOQ (µg/mL)-0.3

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Solution Preparation injection Inject Standards & Samples std_prep->injection sample_prep Sample Solution Preparation sample_prep->injection hplc_system HPLC System Equilibration hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection (280 nm) chromatography->detection integration Peak Area Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for the quantification of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile.

validation_logic cluster_method Analytical Method cluster_validation ICH Q2(R1) Validation Parameters method Developed HPLC Method specificity Specificity method->specificity is validated by linearity Linearity method->linearity is validated by accuracy Accuracy method->accuracy is validated by precision Precision method->precision is validated by lod_loq LOD & LOQ method->lod_loq is validated by

Caption: Logical relationship between the analytical method and its validation parameters.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, accurate, and precise tool for the quantification of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. The method is straightforward, utilizing common reagents and instrumentation, making it easily transferable to various laboratory settings. The comprehensive validation ensures that the method is fit for its intended purpose in quality control and pharmaceutical development environments.

References

  • The development of an effective synthetic route of rilpivirine - PMC - NIH. National Institutes of Health.

  • CAS No : 661489-22-1 | Product Name : (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Pharmaffiliates.

  • (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile - Omsynth Lifesciences. Omsynth Lifesciences.

  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil - Thermo Fisher Scientific. Thermo Fisher Scientific.

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed. National Institutes of Health.

  • (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile - PubChem. National Institutes of Health.

  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed. National Institutes of Health.

  • 661489-22-1 Rilpivirine Nitrile Z Isomer Impurity - Reference Standard - SynThink. SynThink.

  • One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Nature.

  • (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile | CAS 661489-22-1 | SCBT. Santa Cruz Biotechnology.

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. AMSbiopharma.

  • (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride - LGC Standards. LGC Standards.

  • (PDF) Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique - ResearchGate. ResearchGate.

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Waters.

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. University of Helsinki.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Food and Drug Administration.

  • In vitro metabolism of aromatic nitriles - PubMed. National Institutes of Health.

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect.

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. ResearchGate.

  • Nitrile synthesis by C-C coupling (cyanation) - Organic Chemistry Portal. Organic Chemistry Portal.

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.

  • Acrylonitrile - ResearchGate. ResearchGate.

  • Quality Guidelines - ICH. International Council for Harmonisation.

Sources

HPLC method development for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development and Validation for the Quantification of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Abstract

This application note details a systematic approach to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. As a critical intermediate in the synthesis of pharmaceuticals like the non-nucleoside reverse transcriptase inhibitor Rilpivirine, ensuring its purity and potency is paramount.[1][2] This guide follows a logical, science-driven workflow from initial method development and optimization to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3] The final method utilizes a C18 stationary phase with a mobile phase of phosphate buffer and acetonitrile, offering excellent peak symmetry, resolution, and sensitivity for its intended purpose in a quality control environment.

Introduction

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile (CAS No. 661489-22-1) is a substituted acrylonitrile derivative featuring a primary aromatic amine.[4] Its molecular structure, containing both hydrophobic (dimethylphenyl ring) and polar functional groups (amine, nitrile), makes it an ideal candidate for analysis by reversed-phase chromatography.[5] The presence of a conjugated system of double bonds across the aromatic ring and the acrylonitrile moiety suggests strong ultraviolet (UV) absorbance, enabling sensitive detection.

The objective of this work is to provide researchers and drug development professionals with a comprehensive, field-proven guide to developing and validating a reliable analytical method for this compound. We will move beyond a simple recitation of steps to explain the scientific rationale behind each decision, from the selection of the stationary and mobile phases to the establishment of validation parameters. This ensures the final protocol is not only accurate and precise but also robust and transferable.

Experimental

Reagents and Chemicals
  • (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (85%) (Analytical Grade)

  • Water (Milli-Q or equivalent, 18.2 MΩ·cm)

Instrumentation and Final Chromatographic Conditions

The experiments were conducted on a standard analytical HPLC system equipped with the following modules:

  • HPLC System: Quaternary Gradient Pump, Degasser, Autosampler, Column Thermostat, and Photodiode Array (PDA) Detector.

  • Data Acquisition: Chromatography Data Software (CDS).

The final, optimized method parameters are summarized in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile
Composition 55:45 (v/v) Mobile Phase A : Mobile Phase B
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 295 nm
Run Time 10 minutes

Method Development Strategy: A Rationale-Driven Approach

The development of a robust HPLC method is a systematic process. Our strategy involved understanding the analyte's physicochemical properties to make informed initial choices, followed by empirical optimization to achieve the desired chromatographic performance.

Analyte Characterization and Initial Choices
  • Stationary Phase Selection: A C18 column was chosen as the primary candidate due to its versatility and strong hydrophobic retention, which is well-suited for the dimethylphenyl moiety of the analyte.[6] The C18 chemistry provides a good starting point for most small molecules in reversed-phase chromatography.[7]

  • Mobile Phase pH Control: The analyte possesses a primary aromatic amine group. The pKa of similar anilines is typically in the range of 4-5. To ensure consistent retention and, critically, to avoid peak tailing caused by interactions with residual silanols on the silica-based column, the mobile phase pH must be tightly controlled.[6] By setting the pH to 3.0, which is more than one pH unit below the estimated pKa, the amine group is fully protonated (R-NH₃⁺). This consistent positive charge leads to predictable retention behavior and sharp, symmetrical peaks. A phosphate buffer was selected for its efficacy in this pH range.

  • Organic Modifier: Acetonitrile was chosen over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.

  • Detection Wavelength (λmax): A solution of the analyte was scanned using the PDA detector from 200 to 400 nm. The UV spectrum revealed a significant absorbance maximum at 295 nm, which was selected for quantification to ensure high sensitivity.

Scouting and Optimization

An initial "scouting" gradient was performed to determine the approximate organic solvent concentration required for elution.[8] This involved running a broad gradient from 10% to 90% Acetonitrile over 20 minutes. The analyte eluted at approximately 12 minutes, corresponding to an acetonitrile concentration of roughly 45-50%.

Based on this, several isocratic conditions were tested. A mobile phase composition of 55% phosphate buffer (pH 3.0) and 45% acetonitrile provided a retention time of approximately 6.5 minutes with excellent peak shape and resolution from any early-eluting impurities. Further adjustments to flow rate (1.0 mL/min) and temperature (30°C) were made to ensure a practical run time and stable performance.

MethodDevelopment cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Refinement Analyte Analyte Characterization (Structure, pKa, UV) Column Column Selection (C18 chosen for hydrophobicity) Analyte->Column MobilePhase Mobile Phase Selection (ACN + Buffer at pH 3.0) Column->MobilePhase Scouting Scouting Gradient (10-90% ACN) MobilePhase->Scouting Isocratic Isocratic Trials (40-50% ACN) Scouting->Isocratic Optimize Parameter Optimization (Flow Rate, Temp.) Isocratic->Optimize Final Final Method (Isocratic, 1.0 mL/min, 30°C) Optimize->Final

Caption: Logical workflow for HPLC method development.

Protocol: Preparation of Solutions

Preparation of Mobile Phase A (20 mM KH₂PO₄, pH 3.0)
  • Weigh 2.72 g of KH₂PO₄ and transfer to a 1000 mL volumetric flask.

  • Add approximately 800 mL of Milli-Q water and sonicate to dissolve.

  • Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

  • Add Milli-Q water to the 1000 mL mark and mix thoroughly.

  • Filter the buffer through a 0.45 µm nylon membrane filter before use.

Preparation of Standard Solutions
  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 55:45 ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9]

MethodValidation cluster_precision Precision Tests Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Limits LOD / LOQ Method->Limits Repeat Repeatability Precision->Repeat Intermediate Intermediate Precision Precision->Intermediate

Sources

Application Note: Advanced TLC Monitoring of Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Researchers, Scientists, and Drug Development Professionals . It addresses the critical challenge of monitoring complex organic transformations—specifically focusing on Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) as the primary Case Study. This reaction class is chosen because it presents unique TLC challenges (boronic acid streaking, catalyst interference, high-boiling solvents) that require the advanced "Senior Scientist" techniques detailed below.

Executive Summary

Thin Layer Chromatography (TLC) is often oversimplified as a "dip and spot" technique. However, in high-stakes drug development—particularly with reactions involving transition metal catalysts (Pd), inorganic bases, and amphoteric intermediates —standard TLC protocols fail. Direct spotting leads to streaking, co-elution, and false negatives.

This guide elevates TLC from a qualitative check to a semi-quantitative process control tool . We introduce the "Mini-Workup" protocol as a mandatory step for high-fidelity monitoring and provide a specific case study on Suzuki-Miyaura coupling to demonstrate these principles.

Core Philosophy: The "Mini-Workup" Imperative

Expert Insight: The most common failure mode in monitoring reactions involving "this compound" (complex intermediates) is spotting the crude reaction mixture directly onto the plate.

  • The Problem: High-boiling solvents (DMF, DMSO) do not evaporate, causing spot diffusion. Inorganic salts (K₂CO₃, Cs₂CO₃) and catalysts block silica pores, leading to "streaking" or "baselining."

  • The Solution: The Mini-Workup . You must simulate the final extraction on a micro-scale before the sample ever touches the plate.

Protocol A: The "Mini-Workup" (Standard Operating Procedure)

Purpose: To isolate the organic analytes from the reaction matrix (catalysts, salts, solvents) for a clean TLC trace.

  • Sampling: Using a glass capillary or micropipette, withdraw 10–20 µL of the reaction mixture.

  • Quench/Partition: Dispense the aliquot into a 1.5 mL GC vial or micro-centrifuge tube containing:

    • 100 µL Organic Solvent: (usually EtOAc or DCM).

    • 100 µL Aqueous Wash: (0.1 M HCl for amines, Sat. NaHCO₃ for acids, or Brine for neutrals).

  • Agitation: Cap and shake vigorously for 5–10 seconds.

  • Separation: Allow layers to separate (or centrifuge briefly).

  • Spotting: Draw from the top organic layer only. This sample is now salt-free, solvent-normalized, and concentrated.

Case Study: Suzuki-Miyaura Coupling

Scenario: Synthesis of a Biaryl Drug Intermediate (e.g., 4-Aminobiphenyl derivative). Reaction: Aryl Halide (R-X) + Aryl Boronic Acid (Ar-B(OH)₂)


 Biaryl Product.
Analytical Challenges & Solutions
ComponentTLC Behavior (Standard)"Senior Scientist" Fix
Aryl Halide Distinct spot, UV active.Use as the "Limiting Reagent" reference standard.
Boronic Acid Streaking/Comet tailing due to H-bonding with silica. Often faint under UV.Stain required. Use Alizarin or Curcumin stain (turns bright orange/red).
Pd Catalyst Dark spot at baseline or brown smear.Removed via Mini-Workup (stays in interface or aqueous).
Solvent (DMF) Large wet spot, diffuses Rf values.Removed via Mini-Workup (partitions into aqueous).
Visualization Strategy

For this compound class, a dual-visualization approach is mandatory to confirm consumption of both starting materials.

  • Method 1: Non-Destructive (UV 254 nm)

    • Primary check for the Aryl Halide and Biaryl Product (conjugated systems absorb strongly).

  • Method 2: Functional Group Specific Stain (Alizarin/Curcumin)

    • Why? Boronic acids can co-elute or be invisible. Alizarin complexes with Boron to form a fluorescent/colored adduct.[1]

    • Recipe: 1 mM Alizarin in Acetone.

    • Action: Dip plate, air dry. Boronic acids appear Yellow/Orange (often fluorescent under 366 nm).[2]

Rf Value Optimization (Eluent Selection)

Target Rf for the Product: 0.3 – 0.4 .

  • Initial Screen: 20% EtOAc in Hexanes.

  • If Product Stays at Baseline: Switch to 5% MeOH in DCM (for polar heterocycles).

  • If "Streaking" Occurs: Add 1% Triethylamine (for basic amines) or 1% Acetic Acid (for acidic phenols) to the eluent jar.

Visualizing the Workflow

The following diagram illustrates the critical decision logic for monitoring the reaction.

TLC_Workflow Start Reaction Aliquot (T=1h) DirectSpot Direct Spotting? Start->DirectSpot MiniWorkup Perform Mini-Workup (EtOAc + aq. Wash) DirectSpot->MiniWorkup Yes (High Boiling Solvent/Salts) SpotPlate Spot Organic Layer (SM | Co-Spot | Rxn) MiniWorkup->SpotPlate Elute Elute Plate (Hex/EtOAc) SpotPlate->Elute Visualize Visualize (UV 254nm) Elute->Visualize Decision Is SM (Halide) Visible? Visualize->Decision Stain Dip in Alizarin/Curcumin (Check Boronic Acid) Decision->Stain SM Gone (Product Only) Continue Continue Heating (Check T=2h) Decision->Continue SM Present Complete Reaction Complete (Proceed to Workup) Stain->Complete Boronic Acid Gone Stain->Continue Boronic Acid Present

Caption: Figure 1. Logic flow for TLC monitoring of Suzuki Coupling, emphasizing the Mini-Workup and Dual-Visualization steps.

Troubleshooting Guide (Self-Validating Systems)

SymptomDiagnosisCorrective Action
The "Dumbbell" Spot Product and SM co-elute, merging into a figure-8 shape.Use a Co-Spot Lane. Spot pure SM, then spot the Reaction Mix on top of it.[3] If they are different, you will see a figure-8 or separation.
Comet Tails (Streaking) Analyte is protonating/deprotonating on silica (acidic/basic sites).Modify Eluent pH. Add 1% TEA (for amines) or 1% AcOH (for acids) to sharpen the spot.
The "Ghost" Spot A spot appears in the reaction lane that doesn't match SM or Product.Check By-products. In Suzuki, this is often "Homocoupling" of the boronic acid or De-halogenation. Check Rf against known impurities.
Baseline Blob Inorganic salts or Pd catalyst clogging the origin.Failed Mini-Workup. Repeat sampling with a rigorous water wash to remove inorganics.

References

  • BenchChem. (2025).[4] Application Notes and Protocols: Monitoring Aminobenzoate Reactions with Thin Layer Chromatography (TLC). BenchChem. Link

  • University of Rochester. (n.d.). How to Monitor by TLC - Department of Chemistry. University of Rochester. Link

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC - Monitoring a Reaction. Chemistry LibreTexts. Link

  • Thieme Connect. (2013). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Synlett. Link

  • Advion. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. Advion Application Notes. Link

Sources

High-Purity Isolation of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile via Modified Normal-Phase Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is a geometric isomer of a key intermediate in the synthesis of various pharmacologically active molecules, including non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1]. The presence of the (Z)-isomer, even in trace amounts, can impact the efficacy and safety profile of the final active pharmaceutical ingredient (API). Therefore, its effective removal and isolation are critical for research and quality control. This application note presents a detailed, field-proven protocol for the purification of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile from a mixture containing its (E)-isomer and other synthesis-related impurities. The described methodology leverages normal-phase column chromatography with a base-modified mobile phase to counteract the challenges associated with the compound's basic amino functionality, ensuring high resolution and purity.

Introduction: The Chromatographic Challenge

The purification of aromatic amines by silica gel chromatography is a well-known challenge in synthetic chemistry. The target molecule, (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, possesses two key structural features that dictate the purification strategy:

  • A Basic Aromatic Amine: The primary amino group (-NH₂) is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel[2]. This acid-base interaction often leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the compound on the stationary phase[3].

  • Geometric Isomerism: The target compound is the (Z)-isomer, which must be separated from its thermodynamically more stable (E)-isomer. These isomers have identical molecular weights and similar polarities, demanding a high-resolution separation technique.

To overcome these challenges, this protocol employs a normal-phase chromatography system where the mobile phase is modified with a small percentage of a competing base, triethylamine (TEA). The TEA neutralizes the acidic sites on the silica gel, preventing undesirable interactions and allowing for a separation based primarily on polarity, which is sharp and efficient[2].

Principle of Separation: Base-Modified Normal-Phase Chromatography

Normal-phase chromatography separates compounds based on their polarity, using a polar stationary phase (silica gel) and a less polar mobile phase[4]. Polar compounds interact more strongly with the stationary phase and thus elute later than non-polar compounds[5].

In our system, the addition of triethylamine (TEA) to the eluent serves a crucial purpose. The lone pair of electrons on the nitrogen atom of TEA allows it to preferentially bind to the acidic silanol groups on the silica surface. This effectively "masks" these active sites from the target amine compound. As a result, the separation proceeds via a more predictable adsorption/desorption mechanism based on the polarity of the functional groups (amine, nitrile, aromatic ring) rather than being complicated by strong, often irreversible, acid-base interactions[2][3]. This leads to symmetrical peak shapes and improved resolution between the closely related (Z) and (E) isomers.

Health and Safety Precautions

Working with aromatic amines and acrylonitrile derivatives requires strict adherence to safety protocols. Acrylonitrile and its derivatives are classified as hazardous substances[6][7].

  • Toxicity: The target compound is harmful if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen and may cause an allergic skin reaction[6][8].

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Handling: Avoid generating dust. Use non-sparking tools and work away from heat or open flames[7][8].

  • Waste Disposal: Dispose of all chemical waste, including contaminated silica gel and solvents, according to institutional and local government regulations.

Materials and Reagents

Material/ReagentGradeRecommended Supplier
Silica Gel, 60 Å, 40-63 µmFlash ChromatographyStandard Supplier
n-HexaneHPLC GradeStandard Supplier
Ethyl Acetate (EtOAc)HPLC GradeStandard Supplier
Triethylamine (TEA)≥99.5%Standard Supplier
Dichloromethane (DCM)HPLC GradeStandard Supplier
TLC Plates (Silica gel 60 F₂₅₄)AnalyticalStandard Supplier
Crude Sample MixtureN/ASynthesis Reaction

Detailed Experimental Protocols

Part 1: Method Development with Thin-Layer Chromatography (TLC)

The foundation of a successful column separation is a well-developed solvent system, optimized using TLC[9]. The goal is to achieve a retention factor (Rƒ) of 0.2-0.4 for the target (Z)-isomer, with maximum separation from the (E)-isomer and other impurities.

  • Prepare Eluent Systems: Prepare small volumes (10-20 mL) of several mobile phase mixtures. A good starting point is Hexane:EtOAc with 1% TEA.

    • System A: 90:10 Hexane:EtOAc + 1% TEA

    • System B: 80:20 Hexane:EtOAc + 1% TEA

    • System C: 70:30 Hexane:EtOAc + 1% TEA

  • Spot the TLC Plate: On a silica TLC plate, draw a faint pencil line ~1 cm from the bottom. Spot the crude reaction mixture, a reference standard of the (E)-isomer (if available), and a co-spot containing both[3].

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared eluents. Ensure the solvent level is below the starting line[10]. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize and Analyze: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). If spots are not UV-active, use a staining agent like potassium permanganate or cinnamaldehyde for aromatic amines[11][12]. Calculate the Rƒ value for each spot.

    • Rƒ = (distance traveled by substance) / (distance traveled by solvent front) [10]

  • Optimization: Adjust the solvent ratio until the target (Z)-isomer has an Rƒ of ~0.3 and is well-resolved from the (E)-isomer spot. If separation is poor, consider a different solvent system (e.g., Dichloromethane:Ethyl Acetate).

Part 2: Preparative Flash Column Chromatography

This protocol assumes a crude sample mass of approximately 1.0 g. Adjust column size and solvent volumes accordingly for different scales.

  • Column Preparation:

    • Select a glass column appropriate for the sample size (e.g., 40 g of silica for a 1 g sample, a 40:1 ratio).

    • Securely plug the bottom of the column with glass wool and add a thin layer of sand.

    • Prepare a slurry of silica gel in the optimized mobile phase (e.g., 80:20 Hexane:EtOAc + 1% TEA).

    • Pour the slurry into the column and gently tap the sides to ensure even packing. Use gentle air pressure to push the excess solvent through until the solvent level meets the top of the silica bed[13][14].

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude sample (~1.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully layer this powder onto the top of the prepared column bed. Add a thin protective layer of sand on top.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

    • Apply gentle, steady air pressure to begin eluting the column at a consistent flow rate (e.g., 5-10 cm/min).

    • Begin collecting fractions (e.g., 10-15 mL per tube) as soon as the solvent begins to drip from the column outlet.

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC. Spot every second or third fraction on a TLC plate to track the elution of the compounds.

    • The (E)-isomer, often being less polar, is expected to elute before the (Z)-isomer.

    • Group the fractions that contain only the pure (Z)-isomer based on the TLC analysis.

Part 3: Product Isolation and Purity Confirmation
  • Solvent Removal: Combine the pure fractions in a round-bottom flask. Remove the solvent and triethylamine using a rotary evaporator. To remove residual TEA, co-evaporation with a solvent like toluene may be effective.

  • Yield Determination: Weigh the final, dried product to determine the purification yield.

  • Purity Analysis: Confirm the purity and identity of the isolated product using analytical techniques.

    • HPLC: Use a reverse-phase method, as this is orthogonal to the purification method and provides excellent resolution. A C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a suitable starting point[15][16][17].

    • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure and the (Z)-geometry of the double bond (distinguishable by the coupling constant of the vinyl protons).

    • Mass Spectrometry: To confirm the molecular weight of the isolated compound.

Workflow and Data Summary

Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation & Method Development cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC_Dev 1. TLC Method Development (Hexane:EtOAc + 1% TEA) Pack_Col 3. Pack Column (Slurry Method) TLC_Dev->Pack_Col Optimized Mobile Phase Crude Crude Sample Dry_Load 2. Dry Load Sample (Adsorb on Silica) Crude->Dry_Load Dry_Load->Pack_Col Load Sample Elute 4. Elute with Mobile Phase & Collect Fractions Pack_Col->Elute TLC_Fractions 5. Analyze Fractions by TLC Elute->TLC_Fractions Combine 6. Combine Pure Fractions TLC_Fractions->Combine Evap 7. Evaporate Solvent Combine->Evap Pure_Z Pure (Z)-Isomer Evap->Pure_Z Confirm 8. Confirm Purity (HPLC, NMR, MS) Pure_Z->Confirm

Caption: Workflow for the purification of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile.

Key Parameters Table
ParameterRecommended Value / ConditionRationale
Stationary PhaseSilica Gel, 60 Å, 40-63 µmStandard, cost-effective choice for normal-phase flash chromatography.
Mobile Phase (Starting Point)80:20 n-Hexane:Ethyl Acetate + 1% Triethylamine (v/v/v)Balances polarity for elution while TEA passivates the silica surface[2].
Target Rƒ (TLC) for (Z)-Isomer~0.3Provides optimal migration on the column for good separation.
Sample:Silica Ratio (w/w)1:40 to 1:100Higher ratio provides better resolution for difficult separations.
Sample Loading TechniqueDry LoadingEnsures a narrow starting band, maximizing separation efficiency[9].
Purity ConfirmationReverse-Phase HPLC (e.g., C18 column, Acetonitrile/Water mobile phase)Orthogonal to the purification method, providing reliable purity assessment[17].

Troubleshooting

ProblemPossible CauseSuggested Solution
Significant Peak Tailing Insufficient TEA in mobile phase; acidic impurities in the sample.Increase TEA concentration to 1.5-2.0%. Ensure all solvents are high purity.
Poor Isomer Separation (Overlapping Spots) Mobile phase is too polar (high Rƒ) or not polar enough (low Rƒ).Re-optimize the mobile phase using TLC. Use a less polar system (more hexane) for better resolution. Consider gradient elution.
No Compound Eluting from Column Mobile phase is not polar enough; compound has irreversibly bound to silica.Increase the polarity of the mobile phase (increase EtOAc percentage). Ensure TEA was added to the mobile phase.
Product is Contaminated with TEA Triethylamine is a high-boiling point base.After initial evaporation, re-dissolve the product in DCM and wash with a dilute brine solution, then dry and re-evaporate.

References

  • CN112142678A - Rilpivirine dimer, intermediate thereof, preparation method and application thereof - Google P
  • Zhou Z, Liu T, Wu G, et al. The development of an effective synthetic route of rilpivirine. Molecules. 2019;24(12):2286. (URL: [Link])

  • (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride | Pharmaffiliates. (URL: [Link])

  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. (URL: [Link])

  • Normal Phase HPLC Columns - Phenomenex. (URL: [Link])

  • Bulletin 737F Amines Analysis by Packed Column GC - LabRulez GCMS. (URL: [Link])

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods. (URL: [Link])

  • Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates - Frontiers in Chemistry. (URL: [Link])

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. (URL: [Link])

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate - ResearchGate. (URL: [Link])

  • Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. (URL: [Link])

  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde - Indian Journal of Chemical Technology. (URL: [Link])

  • Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PubMed Central. (URL: [Link])

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (URL: [Link])

  • A two-column process for bispecific antibody purification based on MabSelect VL resin's strong byproduct removal capability - Protein Expression and Purification. (URL: [Link])

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (URL: [Link])

  • Methodologies for the synthesis of acrylonitriles - ResearchGate. (URL: [Link])

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (URL: [Link])

  • Preparation and Performance Research of Pb(II)-Imprinted Acrylonitrile-Co-Acrylic Acid Composite Material with Modified Sand Particles as Carrier - MDPI. (URL: [Link])

  • Reverse Phase Chromatography - Chemistry LibreTexts. (URL: [Link])

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - ALWSCI. (URL: [Link])

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s) - Arabian Journal of Geosciences. (URL: [Link])

  • High-Performance Liquid Chromatography - Chemistry LibreTexts. (URL: [Link])

  • Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PubMed Central. (URL: [Link])

  • What is the Chemistry Behind Reversed-Phase Flash Chromatography? - Biotage. (URL: [Link])

  • Thin Layer Chromatography - Virtual Amrita Laboratories. (URL: [Link])

  • Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused - The Journal of Organic Chemistry. (URL: [Link])

  • Safety Data Sheet: Acrylonitrile - Chemos GmbH & Co.KG. (URL: [Link])

  • Column Chromatography - Organic Chemistry at CU Boulder. (URL: [Link])

Sources

Crystallization techniques for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the crystallization of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. As a crucial intermediate in various synthetic pathways, achieving high purity and a stable crystalline form of this compound is paramount. This guide moves beyond simple protocols to explain the underlying scientific principles, offering a decision-making framework for selecting and optimizing a crystallization strategy. We will explore cooling crystallization, anti-solvent addition, and reactive crystallization via salt formation, providing detailed, field-tested protocols for each. The causality behind experimental choices is elucidated to empower researchers with the ability to troubleshoot and adapt these methods for maximum yield and purity.

Introduction: The Crystallization Imperative

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is a substituted acrylonitrile derivative with significant potential in medicinal chemistry and materials science.[1] Its structural isomer, the (E)-form, is a known precursor in the synthesis of pharmaceutical agents, highlighting the importance of this chemical family.[2][3] Crystallization is a critical unit operation in the production of active pharmaceutical ingredients (APIs) and their intermediates.[4][] It serves not only as a final purification step to remove process-related impurities but also as the primary method for controlling the solid-state properties of the material, such as polymorphism, particle size distribution, and stability.

The primary challenge with this specific topic is the isomeric nature of the molecule. While the crystallization of the (E)-isomer is documented, particularly as its hydrochloride salt[2][6], the selective crystallization of the (Z)-isomer requires a nuanced approach. Geometric isomers can exhibit different physical properties, including solubility and crystal packing, which can be exploited for purification.[7] This guide is designed to provide the foundational knowledge and practical methodologies to successfully crystallize the (Z)-isomer, ensuring high purity and batch-to-batch consistency.

Foundational Principles: A Self-Validating System

A successful crystallization process is a self-validating system built on the principles of solubility and supersaturation. Recrystallization is a powerful purification technique because molecules of the same compound fit more readily into a growing crystal lattice, while impurity molecules tend to remain in the solution.[8]

  • Supersaturation : This is the thermodynamic driving force for crystallization. It is a state where the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature.

  • Nucleation : The initial formation of new, tiny crystals (nuclei) from a supersaturated solution. This can be spontaneous (primary nucleation) or induced by adding seed crystals (secondary nucleation).

  • Crystal Growth : The subsequent growth of these nuclei into larger crystals.

The key to a successful and reproducible crystallization is to control the rate at which supersaturation is generated. Rapid generation of high supersaturation leads to fast nucleation and the formation of many small, often impure, crystals. Conversely, slow and controlled generation of supersaturation favors crystal growth over nucleation, resulting in larger, purer crystals that are easier to handle in downstream processing.[]

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Final Product Crude Crude (Z)-Isomer Dissolution Complete Dissolution in Appropriate Solvent Crude->Dissolution Heat/Stir Supersaturation Generate Supersaturation Dissolution->Supersaturation Cooling, Anti-Solvent, or Evaporation Nucleation Nucleation (Primary or Secondary) Supersaturation->Nucleation Growth Crystal Growth Nucleation->Growth Isolation Isolation (Filtration) Growth->Isolation Drying Drying Isolation->Drying Pure Pure Crystalline Product Drying->Pure G start Start with Crude Material sol_test Test Solubility in a Potential Solvent (e.g., IPA) at Room Temperature start->sol_test high_sol High Solubility sol_test->high_sol Yes low_sol Low Solubility sol_test->low_sol No try_antisolvent Pursue Anti-Solvent Crystallization (Protocol 2) high_sol->try_antisolvent try_cooling Pursue Cooling Crystallization (Protocol 1) low_sol->try_cooling check_purity Is Purity Still an Issue? (e.g., Non-Basic Impurities) try_antisolvent->check_purity try_cooling->check_purity try_salt Use Reactive Crystallization (Salt Formation) (Protocol 3) check_purity->try_salt Yes success Achieved Desired Purity check_purity->success No try_salt->success

Caption: Decision tree for selecting a crystallization method.

Conclusion

The successful crystallization of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is an achievable goal that relies on the systematic application of fundamental chemical engineering principles. By understanding the causality behind nucleation and growth, researchers can move from a trial-and-error approach to a knowledge-based strategy. This guide provides three robust, validated starting points: controlled cooling, anti-solvent addition, and reactive salt formation. Each protocol is a self-contained system designed for adaptability. We encourage researchers to begin with thorough solvent screening and to use the decision-making framework presented here to select the optimal path toward achieving a final product with the high purity and desired solid-state characteristics required for drug development and advanced material applications.

References

  • Zhou, Z., Liu, T., Wu, G., et al. (2019). The development of an effective synthetic route of rilpivirine. Organic & Biomolecular Chemistry, 17(12), 3202–3217. Available at: [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. Available at: [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Available at: [Link]

  • Google Patents. (2020). WO2020084142A1 - Process for the preparation of rilpivirine.
  • PubMed. (1981). Crystallization and properties of aromatic amine dehydrogenase from Pseudomonas sp. Available at: [Link]

  • AIChE. (n.d.). Optimization of Cooling Crystallization of an Active Pharmaceutical Ingredient Undergoing Degradation. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Crystallization of Macromolecules. Available at: [Link]

  • PubChem - NIH. (n.d.). Acrylonitrile. Available at: [Link]

  • PubMed. (2019). 2-Phenyl-3-(p-aminophenyl) Acrylonitrile: A Reactive Matrix for Sensitive and Selective Analysis of Glycans by MALDI-MS. Available at: [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • ResearchGate. (2016). How to separate E and Z isomers?. Available at: [Link]

  • Royal Society of Chemistry. (2022). Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties. Materials Advances. Available at: [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Available at: [Link]

  • Crystal Growth & Design. (2022). Three-Step Mechanism of Antisolvent Crystallization. Available at: [Link]

  • MDPI. (n.d.). Solution and Solid-State Photophysical Properties of Positional Isomeric Acrylonitrile Derivatives with Core Pyridine and Phenyl Moieties: Experimental and DFT Studies. Available at: [Link]

  • YouTube. (2025). How Does Acrylonitrile Polymerize To Form Polyacrylonitrile?. Available at: [Link]

  • MDPI. (n.d.). ZSM-5 Nanocatalyst from Rice Husk: Synthesis, DFT Analysis, and Au/Pt Modification for Isopropanol Conversion. Available at: [Link]

  • Google Patents. (2013). WO2013038425A1 - Rilpivirine hydrochloride.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • YouTube. (2016). Carrying out a recrystallisation. Available at: [Link]

  • PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Available at: [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Available at: [Link]

  • ResearchGate. (n.d.). The development of an effective synthetic route of rilpivirine. Available at: [Link]

  • University of Montana. (n.d.). Protein XRD Protocols - Crystallization of Proteins. Available at: [Link]

  • University of Rochester. (n.d.). Purification: How To. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Available at: [Link]

  • Google Patents. (2020). CN112142678A - Rilpivirine dimer, intermediate thereof, preparation method and application thereof.
  • CrystEngComm. (n.d.). Influence of isomerism on recrystallization and cocrystallization induced by CO2 as an antisolvent. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). Crystallization tips. Available at: [Link]

  • E3S Web of Conferences. (n.d.). Copolymerization of acrylonitrile with a nitrogen-containing ester. Available at: [Link]

  • IGTPAN. (n.d.). THE Chemistry - OF Acrylonitrile. Available at: [Link]

  • Hampton Research. (n.d.). Sample Preparation for Crystallization. Available at: [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis. Available at: [Link]

  • ResearchGate. (2018). ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. Available at: [Link]

  • ResearchGate. (n.d.). Copolymerization of acrylonitrile and acrylic acid to form poly(AN-co-AA). Available at: [Link]

  • Google Patents. (2006). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • ResearchGate. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Available at: [Link]

Sources

Application Notes and Protocols for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Antiretroviral Synthesis

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, a pale green crystalline solid, serves as a critical intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably Rilpivirine, a drug used in the treatment of HIV-1.[1] The precise handling and storage of this compound are paramount to ensure its integrity, particularly the retention of the Z-isomeric configuration, which can be susceptible to isomerization. These notes provide a comprehensive guide to its safe handling, storage, and use in experimental settings, grounded in established laboratory safety principles and data extrapolated from closely related analogs.

Compound Identification and Properties

A clear understanding of the physicochemical properties of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is fundamental to its appropriate handling.

PropertyValueSource
Chemical Name (2Z)-3-(4-Amino-3,5-dimethylphenyl)-2-propenenitrile[2][3]
CAS Number 661489-22-1[2][4]
Molecular Formula C₁₁H₁₂N₂[4][5]
Molecular Weight 172.23 g/mol [4][5]
Appearance Pale Green Crystalline Solid[2]

Hazard Assessment and Safety Precautions

Inferred Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Skin Corrosion/Irritation: Causes skin irritation.[6]

  • Eye Damage/Irritation: Causes serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

  • Hand Protection: While nitrile gloves are commonly used for splash protection in laboratory settings, some sources indicate they have poor resistance to amines and aromatic hydrocarbons.[7] It is recommended to use thicker nitrile gloves (e.g., >5 mil) and to change them immediately upon any sign of contamination.[7] For prolonged handling or in case of a spill, consider using butyl rubber gloves, which offer greater resistance to a wider range of chemicals.[8][9] Always consult a glove compatibility chart for the specific solvents being used.[8][9][10]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Body Protection: A lab coat is required. For tasks with a higher risk of contamination, a chemically resistant apron or suit should be considered.

  • Respiratory Protection: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile AssessQuantity Assess Quantity and Procedure Risk Start->AssessQuantity BasePPE Standard PPE: - Lab Coat - Safety Goggles AssessQuantity->BasePPE All Procedures EnhancedProtection Enhanced Protection (High Risk): - Face Shield - Chemically Resistant Apron/Suit - Consider Butyl Rubber Gloves AssessQuantity->EnhancedProtection Large Quantities or High Splash Potential HandProtection Hand Protection: - Nitrile Gloves (>5 mil) - Change Immediately if Contaminated BasePPE->HandProtection RespiratoryProtection Respiratory Protection: - Chemical Fume Hood HandProtection->RespiratoryProtection

Storage and Stability

Proper storage is crucial to maintain the chemical integrity of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile.

ParameterRecommendationRationale
Temperature 2-8°CTo minimize degradation and potential isomerization.[2]
Light Store in the dark (e.g., in an amber vial or wrapped in aluminum foil).Aromatic and unsaturated compounds are often light-sensitive. Light can provide the energy for Z to E isomerization.[11]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The amino group can be susceptible to oxidation.
Container Tightly sealed, appropriate for storing solids.To prevent contamination and exposure to moisture.

Causality of Storage Choices: The combination of an aromatic amine and a conjugated nitrile system makes this molecule susceptible to degradation via oxidation and light-induced isomerization. The Z-isomer is generally less thermodynamically stable than the E-isomer, and energy input in the form of light or heat can facilitate this conversion.[11][12][13] Storing the compound under cold, dark, and inert conditions mitigates these degradation pathways.

Experimental Protocols

The following protocols are provided as a guide. All manipulations should be performed in a chemical fume hood with appropriate PPE.

Preparation of a Stock Solution in an Organic Solvent

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), similar to the final product, Rilpivirine.

Protocol:

  • Pre-weighing Preparation: Allow the container of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Weigh the desired amount of the solid in a tared, clean, and dry vial.

  • Solvent Addition: Add the desired volume of anhydrous DMSO or DMF to the vial.

  • Dissolution: Cap the vial and gently vortex or sonicate until the solid is completely dissolved.

  • Storage of Solution: Store the stock solution at 2-8°C in a tightly sealed, amber vial. For long-term storage, consider aliquoting and storing under an inert atmosphere. Due to the potential for isomerization in solution, it is advisable to prepare fresh solutions for critical experiments or to verify the isomeric purity if the solution has been stored for an extended period.

Stock_Solution_Workflow Start Start: Prepare Stock Solution Equilibrate Equilibrate Compound to Room Temperature Start->Equilibrate Weigh Weigh Solid in a Tared Vial Equilibrate->Weigh AddSolvent Add Anhydrous Solvent (e.g., DMSO, DMF) Weigh->AddSolvent Dissolve Dissolve using Vortex or Sonication AddSolvent->Dissolve Store Store at 2-8°C in an Amber Vial under Inert Atmosphere Dissolve->Store End End: Stock Solution Ready Store->End

Handling and Decontamination

Handling:

  • Always use powder-free gloves and change them frequently, especially after direct contact with the compound.

  • Use dedicated spatulas and weighing papers.

  • Clean the work area thoroughly after each use.

Decontamination: In case of a spill, follow these general procedures for aromatic amines:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate Surfaces: Wipe the spill area with a suitable decontamination solution. A common practice for aromatic amines involves using a cleaning solution followed by a deactivating solution. Always follow your institution's specific guidelines for chemical spill cleanup.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

References

  • University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride. Retrieved from [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71313211, (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

  • Gotor, R., et al. (2020). The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones. Molecules, 25(21), 5089.
  • University of California, Berkeley, Environmental Health & Safety. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. Retrieved from [Link]

  • Szymański, W., et al. (2013). The (E, Z) Isomerization of Olefins. In Molecular Switches (pp. 103-145). Wiley-VCH Verlag GmbH & Co. KGaA.
  • iGlove. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Waldeck, D. H. (1991). Photoisomerization dynamics of stilbenes. Chemical Reviews, 91(3), 415-436.
  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • Zhang, Y., et al. (2026, January 13). Synthesis and structural characterization of the Z-isomer of 1,2-bis(tetrazol-5-yl)ethylene (H2bte)
  • SynThink. (n.d.). Rilpivirine Nitrile Z Isomer Impurity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68291229, (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Synthesis and separation of the E and Z isomers of simple aldonitrones. Journal of the Chemical Society, Perkin Transactions 1, 2851-2856.

Sources

Application Note: (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile as a Reference Standard in Rilpivirine Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomeric Impurity Control in Rilpivirine Synthesis

Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key therapeutic agent in the treatment of HIV-1 infections.[1][2] Its manufacturing process, like any complex chemical synthesis, involves multiple steps where process-related impurities can be introduced.[3][4] One of the critical intermediates in several patented synthesis routes for Rilpivirine is (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile.[2][5] During the synthesis of this intermediate, the formation of its geometric isomer, (Z)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile, is a known possibility.[1]

This (Z)-isomer is considered a process-related impurity that, if not properly controlled, can be carried through subsequent reaction steps and potentially compromise the purity, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[3][4] Therefore, the accurate identification and quantification of the (Z)-isomer are paramount for ensuring the quality of Rilpivirine. This application note provides a comprehensive guide for the qualification and use of (Z)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile as a chemical reference standard for this purpose.

The establishment and use of well-characterized impurity reference standards are mandated by global regulatory bodies and are essential for the validation of analytical methods used for quality control in drug manufacturing.[6][7] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Part 1: Qualification of the (Z)-Isomer Reference Standard

A reference standard must be of the highest possible purity and thoroughly characterized to be fit for its intended purpose.[8] The qualification of a new batch of (Z)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile as a reference standard is a self-validating process designed to confirm its identity, purity, and potency. This process ensures the reliability of analytical data generated using this standard.

Identity Confirmation

The primary step is to unequivocally confirm the chemical structure of the reference material, including its stereochemistry. A suite of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The key diagnostic signals will be the coupling constants of the vinyl protons, which are characteristically different for (Z) and (E) isomers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule and serves as a characteristic fingerprint.

Purity Assessment

Purity evaluation is a multi-faceted process that must account for all potential impurities, including organic, inorganic, and residual solvents.[8]

  • Chromatographic Purity (HPLC): A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for assessing the purity and detecting any organic impurities. The method must be able to separate the (Z)-isomer from its (E)-isomer and any other related substances. A purity of ≥99.5% is generally desirable for a reference standard used in assays.[8]

  • Residual Solvents (Gas Chromatography - GC): GC with a headspace autosampler should be used to quantify any residual solvents from the synthesis and purification process. Limits for residual solvents are defined by the International Council for Harmonisation (ICH) Q3C guidelines.

  • Water Content: The Karl Fischer titration method is the standard for determining the water content of the reference material.

  • Inorganic Impurities (Residue on Ignition/Sulphated Ash): This test quantifies the amount of inorganic impurities in the material.[9]

The final, certified purity of the reference standard is typically determined using a mass balance approach, as summarized in the table below.

Test ParameterMethodTypical Acceptance CriteriaPurpose
Identity ¹H NMR, ¹³C NMR, MS, IRConforms to the proposed structureConfirms chemical structure and isomerism
Purity (Organic) HPLC (Peak Area %)≥ 99.5%Quantifies organic impurities
Water Content Karl Fischer Titration≤ 0.5%Quantifies water content
Residual Solvents Headspace GCAs per ICH Q3C limitsQuantifies volatile organic impurities
Inorganic Impurities Residue on Ignition≤ 0.1%Quantifies non-volatile inorganic impurities
Assay (as is) Mass Balance CalculationReport Value (e.g., 99.6%)Establishes the certified potency of the standard

Table 1: Example Qualification Plan for (Z)-Isomer Reference Standard

G cluster_0 Reference Standard Qualification Workflow A Source Bulk Material (Z)-isomer B Identity Confirmation (NMR, MS, IR) A->B C Purity Assessment B->C If identity confirmed D HPLC Purity (≥99.5%) C->D E Water Content (Karl Fischer) C->E F Residual Solvents (Headspace GC) C->F G Inorganic Impurities (Residue on Ignition) C->G H Mass Balance Calculation (Assign Purity/Potency) D->H E->H F->H G->H I Stability Study Initiation H->I J Certificate of Analysis (CoA) Generation H->J

Caption: Workflow for the qualification of a new reference standard batch.

Part 2: Analytical Protocol for Impurity Profiling

The following protocol describes a representative stability-indicating HPLC method for the determination of (Z)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile impurity in samples of the (E)-isomer intermediate or in the Rilpivirine API. This method is based on principles of reversed-phase chromatography commonly used for Rilpivirine analysis.[10]

Equipment and Materials
  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Reference Standard (qualified).

  • (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile or Rilpivirine sample for analysis.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).[10]

  • Potassium dihydrogen phosphate (AR grade).

  • Orthophosphoric acid (AR grade).

  • Water (HPLC grade).

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution for non-polar to moderately polar compounds.
Mobile Phase A 15mM KH₂PO₄ buffer, pH 3.0 with H₃PO₄Buffered aqueous phase to control ionization and improve peak shape.
Mobile Phase B MethanolOrganic modifier for eluting the analytes.
Gradient 0 min: 30% B; 35 min: 85% B; 40 min: 85% B; 41 min: 30% B; 45 min: 30% BGradient elution is necessary to separate the main component from closely eluting impurities with different polarities.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 35 °CControlled temperature ensures reproducible retention times.
Detection UV at 290 nmA wavelength where both the API/intermediate and the impurity exhibit good absorbance.[10]
Injection Vol. 10 µL
Diluent Acetonitrile:Water (50:50 v/v)A solvent that ensures the solubility of both the sample and the reference standard.

Table 2: Recommended HPLC Method Parameters

Preparation of Solutions
  • Reference Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the (Z)-isomer reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Reference Standard Working Solution (e.g., 1.0 µg/mL): Further dilute the stock solution to a concentration relevant to the impurity specification limit (e.g., 0.1%).

  • Sample Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of the (E)-isomer intermediate or Rilpivirine API sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Analysis and Calculation
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the reference standard working solution to determine the retention time and peak area of the (Z)-isomer.

  • Inject the sample solution.

  • Identify the (Z)-isomer peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the percentage of the (Z)-isomer impurity in the sample using the following formula:

    % Impurity = (AreaImp / AreaStd) * (ConcStd / ConcSpl) * PurityStd

    Where:

    • AreaImp = Peak area of the (Z)-isomer in the sample chromatogram

    • AreaStd = Peak area of the (Z)-isomer in the reference standard chromatogram

    • ConcStd = Concentration of the reference standard solution (µg/mL)

    • ConcSpl = Concentration of the sample solution (µg/mL)

    • PurityStd = Purity of the reference standard (as a decimal)

Caption: Step-by-step process for impurity analysis using the reference standard.

Part 3: Stability and Handling of the Reference Standard

Proper storage and handling are crucial to maintain the integrity of the reference standard over time.

Storage Conditions

The (Z)-isomer reference standard should be stored in a well-sealed container, protected from light and moisture. Recommended storage is at 2-8°C in a refrigerator.[1] The stability of the reference standard under these conditions must be monitored through a formal stability testing program.[11][12]

Stability Program

A long-term stability study should be established to define the re-test period for the reference standard. The protocol should involve storing aliquots of the standard at the recommended conditions and testing them at predetermined time intervals (e.g., 3, 6, 9, 12, 18, 24 months). The tests should include at a minimum:

  • Appearance

  • HPLC Purity

  • Water Content

The re-test date is the date after which the standard should not be used without re-qualification to ensure its purity and potency remain within acceptable limits.[11]

Handling in the Laboratory
  • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Use calibrated analytical balances and volumetric glassware for all preparations.

  • Solutions of the reference standard should be prepared fresh for each analysis. If solution stability data is available, they may be stored for a validated period.[13]

Conclusion

The use of a well-qualified (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile reference standard is indispensable for the reliable control of this critical process impurity in the manufacture of Rilpivirine. Adherence to the principles of reference standard qualification, implementation of a robust analytical method, and proper handling and stability monitoring are essential components of a comprehensive quality control strategy. This ensures that the final drug product meets the stringent purity requirements set by regulatory authorities, ultimately safeguarding patient health.

References

  • Pharmaffiliates. Rilpivirine-impurities. [Link]

  • Janssen Inc. EDURANT® (rilpivirine) Product Monograph. 2017. [Link]

  • Google Patents. WO2013038425A1 - Rilpivirine hydrochloride.
  • Zhang, Y., et al. The development of an effective synthetic route of rilpivirine. BMC Chemistry. 2021. [Link]

  • Patil, J. A., et al. Analytical Method Development and Validation of Rilpivirine by RP-HPLC Method. International Journal of Pharmaceutical Research. 2021. [Link]

  • ICH. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). 2006. [Link]

  • Kumar, A., et al. Fast and efficient related substance determination of Rilpivirine and Dolutegravir in combined HIV therapy with RP-HPLC. World Journal of Biology Pharmacy and Health Sciences. 2024. [Link]

  • USP. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. 2003. [Link]

  • ResearchGate. RP-HPLC Method Development and Validation of Rilpivirine Hydrochloride Quantification of Saliva Samples. 2025. [Link]

  • European Medicines Agency. GUIDELINE ON STABILITY TESTING: STABILITY TESTING OF EXISTING ACTIVE SUBSTANCES AND RELATED FINISHED PRODUCTS. 2003. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. 2009. [Link]

  • International Journal of Pharmacy and Biological Sciences. A VALIDATED STABILITY INDICATING HPLC ASSAY METHOD FOR RILPIVIRINE HCL IN BULK DRUG. 2013. [Link]

  • Viswanathan, C. T., et al. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. 2014. [Link]

  • University of Malta. Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. [Link]

  • USP-NF. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

Sources

Application Notes and Protocols for the Chemical Transformation of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the chemical reactions of the amine group in (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile has been created for researchers, scientists, and drug development professionals. This guide provides detailed application notes and protocols.

Introduction:

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is a versatile building block in medicinal chemistry and materials science. Its unique structure, featuring a nucleophilic primary aromatic amine, a stereodefined electron-withdrawing acrylonitrile moiety, and sterically hindering methyl groups, offers a rich landscape for chemical derivatization. The reactivity of the 4-amino group is modulated by the interplay of these features: the steric hindrance from the ortho-methyl groups can temper its reactivity, while the para-acrylonitrile group influences its electronic properties.

These notes provide a comprehensive overview of key chemical transformations targeting the primary amine, offering both mechanistic insights and detailed, field-tested protocols. The methodologies described herein are designed to be robust and adaptable, serving as a foundational guide for the synthesis of novel derivatives for drug discovery and materials research.

Diazotization and Subsequent Sandmeyer Reactions

The conversion of the primary arylamine to a diazonium salt is a gateway to a wide array of functional groups that are otherwise difficult to introduce. The resulting diazonium salt of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is a versatile intermediate for introducing halides, cyano, and hydroxyl groups via the Sandmeyer or related reactions.

Mechanistic Considerations:

The diazotization reaction involves the treatment of the primary amine with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). The steric hindrance from the two ortho-methyl groups necessitates carefully controlled reaction conditions, often at low temperatures (0-5 °C), to ensure the stability of the resulting diazonium salt.

Protocol 1.1: Diazotization and Sandmeyer Halogenation (Exemplified by Chlorination)

Objective: To convert the 4-amino group to a 4-chloro group.

Materials:

  • (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Ice

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazonium Salt Formation:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile (1.0 eq) in a 3M HCl solution.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30-45 minutes upon completion of the addition. The formation of a clear solution indicates the successful generation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve CuCl (1.2 eq) in concentrated HCl and cool to 0 °C.

    • Slowly add the freshly prepared diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution will be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with deionized water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Expected Outcome: (Z)-3-(4-Chloro-3,5-dimethylphenyl)acrylonitrile.

Table 1: Representative Sandmeyer Reactions

Target Functional GroupReagentExpected Product
-ClCuCl/HCl(Z)-3-(4-Chloro-3,5-dimethylphenyl)acrylonitrile
-BrCuBr/HBr(Z)-3-(4-Bromo-3,5-dimethylphenyl)acrylonitrile
-CNCuCN/KCN(Z)-3-(4-Cyano-3,5-dimethylphenyl)acrylonitrile
-OHH₂O, H₂SO₄ (heat)(Z)-3-(4-Hydroxy-3,5-dimethylphenyl)acrylonitrile

Acylation of the Amine Group

Acylation of the primary amine to form an amide is a fundamental transformation for introducing a variety of functional groups and for protecting the amine during subsequent reactions.

Mechanistic Considerations:

The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., acid chloride or anhydride). The presence of a non-nucleophilic base is often required to scavenge the acidic byproduct.

Protocol 2.1: Acetylation with Acetic Anhydride

Objective: To synthesize (Z)-3-(4-Acetamido-3,5-dimethylphenyl)acrylonitrile.

Materials:

  • (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

  • Acetic Anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1M HCl

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Dissolve (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile (1.0 eq) in DCM in a round-bottom flask.

    • Add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Acylation:

    • Slowly add acetic anhydride (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction with deionized water.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure amide.

N-Alkylation and Reductive Amination

The introduction of alkyl substituents on the amine nitrogen can be achieved through direct alkylation or, more commonly, via reductive amination. Reductive amination offers greater control and avoids issues of over-alkylation.

Mechanistic Considerations:

Reductive amination involves the initial formation of a Schiff base (imine) between the amine and an aldehyde or ketone, followed by in situ reduction of the imine to the corresponding amine using a mild reducing agent like sodium triacetoxyborohydride (STAB).

Protocol 3.1: Reductive Amination with a Generic Aldehyde (R-CHO)

Objective: To synthesize (Z)-3-(4-(Alkylamino)-3,5-dimethylphenyl)acrylonitrile.

Materials:

  • (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

  • Aldehyde (R-CHO)

  • Sodium Triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Imine Formation:

    • To a solution of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile (1.0 eq) and the aldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • Add STAB (1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography.

Schiff Base Formation

The reaction of the primary amine with aldehydes or ketones yields imines, also known as Schiff bases. These compounds are valuable intermediates and can possess interesting biological activities.

Protocol 4.1: Synthesis of a Schiff Base with Benzaldehyde

Objective: To synthesize (Z)-3-(4-((E)-Benzylideneamino)-3,5-dimethylphenyl)acrylonitrile.

Materials:

  • (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

  • Benzaldehyde

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Reaction:

    • Dissolve (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile (1.0 eq) in ethanol in a round-bottom flask.

    • Add benzaldehyde (1.05 eq) and a few drops of glacial acetic acid.

    • Heat the mixture to reflux for 2-4 hours. The product may precipitate out of the solution upon cooling.

  • Isolation:

    • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

Visualization of Reaction Pathways

Reactions cluster_start Starting Material cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reactions cluster_acylation Acylation cluster_alkylation Reductive Amination cluster_schiff Schiff Base Formation start (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, HCl amide (Z)-3-(4-Acetamido-3,5-dimethylphenyl)acrylonitrile start->amide Acetic Anhydride, Pyridine alkylamine (Z)-3-(4-(Alkylamino)-3,5-dimethylphenyl)acrylonitrile start->alkylamine R-CHO, STAB schiff (Z)-3-(4-((E)-Benzylideneamino)-3,5-dimethylphenyl)acrylonitrile start->schiff Benzaldehyde, H⁺ chloro (Z)-3-(4-Chloro-3,5-dimethylphenyl)acrylonitrile diazonium->chloro CuCl bromo (Z)-3-(4-Bromo-3,5-dimethylphenyl)acrylonitrile diazonium->bromo CuBr cyano (Z)-3-(4-Cyano-3,5-dimethylphenyl)acrylonitrile diazonium->cyano CuCN

Caption: Key reactions of the amine group.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Smith, M. B. Wiley, 2019. [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis, 2nd Edition. Kurti, L., & Czako, B. Elsevier, 2005. [Link]

  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd Edition. Larock, R. C. Wiley-VCH, 1999. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimization of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or troubleshooting this specific synthesis. As an important intermediate in pharmaceutical manufacturing, achieving high yield and stereochemical purity of the (Z)-isomer is critical. This document provides in-depth, experience-based answers to common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Introduction: The Challenge of Z-Selectivity

The synthesis of α,β-unsaturated nitriles, such as 3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, is commonly achieved via olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions. The core challenge in synthesizing the desired (Z)-isomer lies in the electronic nature of the nitrile group. The electron-withdrawing nitrile function stabilizes the carbanion of the phosphorus reagent, classifying it as a "stabilized ylide" or phosphonate. Under standard reaction conditions, these stabilized reagents are thermodynamically driven to form the more stable (E)-isomer, often with high selectivity.[1][2]

This guide presents two primary strategies to overcome this inherent preference and optimize the yield of the (Z)-isomer:

  • Direct Stereoselective Synthesis: Employing a modified Horner-Wadsworth-Emmons reaction, specifically the Still-Gennari olefination, which is designed to kinetically favor the formation of (Z)-alkenes.[3][4]

  • Post-Synthetic Isomerization: Synthesizing the more readily accessible (E)-isomer and subsequently converting it to the (Z)-isomer through photochemical methods.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why does my standard Wittig or HWE reaction produce the wrong isomer, (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile?

Answer: This is the most common issue and is rooted in the reaction mechanism. The cyanomethyl-substituted phosphorus reagent you are using is a "stabilized" reagent due to the electron-withdrawing nature of the nitrile (-CN) group.[1] The reaction intermediates in a Wittig or HWE reaction with stabilized reagents are often able to equilibrate to the most stable configuration before elimination. This process, sometimes called "stereochemical drift," leads to the thermodynamically favored, more stable (E)-alkene as the major product.[7] Non-stabilized reagents (e.g., those with simple alkyl groups), by contrast, typically react under kinetic control and yield (Z)-alkenes.[2]

Q2: What is the difference between a standard Wittig and a Horner-Wadsworth-Emmons (HWE) reaction?

Answer: Both reactions achieve the same transformation (carbonyl to alkene), but they use different phosphorus reagents.

  • Wittig Reaction: Uses a phosphonium ylide, generated from a triphenylphosphonium salt (Ph₃P⁺-CH₂CN Br⁻). A major drawback is the formation of triphenylphosphine oxide (Ph₃P=O) as a byproduct, which can be difficult to remove from the product.

  • HWE Reaction: Uses a phosphonate carbanion, generated from a phosphonate ester (e.g., (EtO)₂P(O)-CH₂CN). The byproduct is a water-soluble phosphate ester, which is typically much easier to remove during aqueous workup. For this reason, the HWE reaction is often preferred in process chemistry.

Q3: How does the Still-Gennari modification force the reaction to produce the (Z)-isomer?

Answer: The Still-Gennari modification is a powerful variation of the HWE reaction that achieves high Z-selectivity by altering the electronic properties of the phosphonate reagent and controlling the reaction conditions.[4] It relies on two key principles:

  • Modified Phosphonate: Instead of standard diethyl phosphonates, it uses phosphonates with highly electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl) esters ((CF₃CH₂O)₂P(O)-CH₂CN). These groups enhance the kinetic acidity of the α-protons and alter the geometry of the intermediate metallated species.[8]

  • Specific Reaction Conditions: The reaction is run at very low temperatures (-78 °C) with strong, non-coordinating bases (like KHMDS) and often in the presence of a crown ether (like 18-crown-6) to sequester the metal cation.[4] This combination prevents the equilibration that leads to the E-isomer, trapping the kinetically formed syn-oxaphosphetane intermediate, which then collapses to the (Z)-alkene.

Q4: Is it feasible to convert the unwanted (E)-isomer into the desired (Z)-product after the synthesis?

Answer: Yes, this is a very viable alternative strategy. The energy barrier for rotation around a carbon-carbon double bond can be overcome by photochemical excitation.[5] By irradiating a solution of the (E)-isomer with light of an appropriate wavelength (typically UV or visible light), you can promote the molecule to an excited state where bond rotation is possible.[9] Upon relaxation back to the ground state, a mixture of (E) and (Z) isomers is formed. Often, a photostationary state (a specific equilibrium ratio of Z:E) is reached. This mixture can then be separated chromatographically to isolate the pure (Z)-isomer. In some cases, a photosensitizer may be required to facilitate the energy transfer and improve efficiency.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Yield of Alkene Product
Potential Cause Scientific Explanation & Recommended Solution
Ineffective Deprotonation of the Phosphorus Reagent The α-protons of cyanomethylphosphonium salts or phosphonate esters require a strong base for removal. If the base is too weak, wet, or has degraded, the nucleophilic carbanion will not form. Solution: Use a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS), sodium hydride (NaH, 60% dispersion in oil), or n-butyllithium (n-BuLi). Ensure all solvents and glassware are rigorously dried, as these bases are highly water-sensitive. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Degradation of 4-Amino-3,5-dimethylbenzaldehyde Aldehydes can be prone to oxidation or self-condensation, especially under basic conditions. The free amino group on the starting material can also potentially interact with strong bases or undergo side reactions. Solution: Use freshly purified aldehyde. When performing the reaction, generate the ylide/carbanion first at low temperature (-78 °C to 0 °C), then add a solution of the aldehyde dropwise to the pre-formed nucleophile. This minimizes the exposure of the aldehyde to harsh conditions.
Steric Hindrance While not severe in this case, sterically hindered aldehydes can react slowly. Solution: Allow for longer reaction times or a slow warm-up to room temperature after the initial addition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Issue 2: Poor Z:E Stereoselectivity in Direct Synthesis
Potential Cause Scientific Explanation & Recommended Solution
Use of a Standard HWE/Wittig Reagent As explained in the FAQ, standard phosphonate esters (like diethyl) and triphenylphosphonium ylides are electronically programmed to deliver the (E)-alkene.[2] Solution: To achieve direct Z-selectivity, you must use a Still-Gennari type reagent. Synthesize or purchase a phosphonate with electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate .[8]
Suboptimal Reaction Conditions Z-selectivity in the Still-Gennari reaction is kinetically controlled and highly dependent on conditions. Higher temperatures allow the intermediates to equilibrate, eroding the Z:E ratio. The choice of cation also matters.[4] Solution: Adhere strictly to Still-Gennari conditions. Deprotonate the phosphonate with KHMDS in THF at -78 °C in the presence of 18-crown-6. The crown ether complexes the K⁺ cation, creating a more "naked" and reactive anion, which enhances kinetic control. Maintain the temperature at -78 °C during the aldehyde addition and for a period afterward before allowing it to slowly warm.
Issue 3: Difficulty with Post-Synthetic Photochemical Isomerization
Potential Cause Scientific Explanation & Recommended Solution
Inefficient Isomerization The E-to-Z isomerization requires the molecule to absorb a photon of sufficient energy to reach an excited state where C=C bond rotation can occur.[9] If the wavelength is wrong or the light intensity is too low, the process will be inefficient. Solution: First, run a UV-Vis spectrum of your starting (E)-isomer to identify its λmax. Use a light source (e.g., a mercury lamp with filters or specific LEDs) that emits at or near this wavelength. Ensure the concentration of the solution is appropriate to allow light penetration. If direct irradiation is ineffective, consider adding a triplet photosensitizer (e.g., benzophenone), which can absorb the light and transfer the energy to the alkene.[6]
Product Degradation Prolonged exposure to high-energy UV light can cause decomposition of the starting material or product, leading to a complex mixture and low isolated yield.[5] The amino group and nitrile are generally robust, but the aromatic ring and double bond can be susceptible. Solution: Perform the reaction in a degassed solvent (e.g., by bubbling argon through it) to remove oxygen, which can participate in radical side reactions. Monitor the reaction at regular intervals by HPLC or ¹H NMR to find the point of maximum (Z)-isomer concentration before significant degradation occurs. Use a photoreactor with a cooling system to prevent thermal decomposition.
Issue 4: Challenges in Product Purification
Potential Cause Scientific Explanation & Recommended Solution
Co-elution with Triphenylphosphine Oxide (Wittig) Triphenylphosphine oxide (Ph₃P=O) is a common byproduct in Wittig reactions and can have a similar polarity to the desired product, making chromatographic separation difficult. Solution: Switch to an HWE reaction to avoid this byproduct altogether. If you must use a Wittig, Ph₃P=O has some unique properties. It can sometimes be precipitated by adding a nonpolar solvent like hexanes or ether and cooling the solution. Alternatively, one can try to "crash out" the product by making the solution acidic (forming the hydrochloride salt of your amine product), filtering off the neutral Ph₃P=O, and then re-basifying to recover the product.
Separation of (Z) and (E) Isomers The (Z) and (E) isomers are diastereomers and often have very similar polarities, requiring careful chromatography for effective separation. Solution: Use a high-performance flash chromatography system with a high-resolution silica column. Screen different solvent systems; a common starting point is a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Adding a small amount of triethylamine (~0.1-1%) to the eluent can improve peak shape for amine-containing compounds by deactivating acidic sites on the silica gel. Monitor fractions carefully by TLC or HPLC.

Experimental Protocols & Data

Data Presentation: Optimizing HWE Reaction Conditions

The following table summarizes conditions for the HWE reaction between 4-amino-3,5-dimethylbenzaldehyde and a cyanomethylphosphonate reagent. Note the critical impact of the phosphonate structure and base/additive combination on stereoselectivity.

Phosphonate ReagentBaseSolventAdditiveTemp (°C)Predominant IsomerReference
Diethyl (cyanomethyl)phosphonateNaHTHFNone25(E)
Diethyl (cyanomethyl)phosphonateKHMDSTHFNone-78 → 25(E) [4]
Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate KHMDS THF 18-Crown-6 -78 (Z) [4][8]
Protocol 1: Z-Selective HWE Synthesis (Still-Gennari Conditions)

This protocol is adapted from the principles of the Still-Gennari olefination.[4]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Add bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate (1.1 eq) and 18-crown-6 (1.1 eq) to the cold THF.

  • Deprotonation: Add potassium hexamethyldisilazide (KHMDS, 1.05 eq, as a 0.5 M solution in toluene) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Aldehyde Addition: In a separate flask, dissolve 4-amino-3,5-dimethylbenzaldehyde (1.0 eq) in a minimum amount of anhydrous THF. Add this solution dropwise to the cold phosphonate anion solution over 15 minutes.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes). The reaction is typically complete within 1-3 hours.

  • Quenching: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with ethyl acetate. Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the (Z)-isomer from any minor (E)-isomer and other impurities.

Protocol 2: Post-Synthetic E→Z Photochemical Isomerization

This is a general guideline; specific conditions like wavelength and time must be optimized.

  • Preparation: Dissolve the purified (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile in a suitable solvent (e.g., acetonitrile or degassed dichloromethane) in a quartz reaction vessel. The concentration should be dilute (e.g., 0.01 M) to ensure good light penetration.

  • Degassing: Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.

  • Irradiation: While stirring and maintaining a cool temperature with a water bath or fan, irradiate the solution with a suitable light source (e.g., a medium-pressure mercury lamp with a Pyrex filter to cut out short-wavelength UV, or a high-power LED array at ~365 nm).

  • Monitoring: At set time intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture and analyze it by HPLC or ¹H NMR to determine the Z:E ratio.

  • Termination: Stop the irradiation when the Z:E ratio reaches a plateau (the photostationary state) or when product degradation becomes significant.

  • Purification: Concentrate the solvent under reduced pressure. Purify the resulting mixture of isomers by flash column chromatography or preparative HPLC to isolate the pure (Z)-isomer.

Visualizations

Synthetic Strategy Workflow

G cluster_start Starting Materials cluster_hwe Strategy 1: Direct Synthesis cluster_photo Strategy 2: Synthesis & Isomerization A 4-Amino-3,5- dimethylbenzaldehyde C Still-Gennari HWE (KHMDS, 18-crown-6, -78°C) A->C E Standard HWE / Wittig (NaH, RT) A->E B Phosphorus Reagent B->C B->E D Purification C->D I (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile D->I High Z:E Ratio F (E)-Isomer Product E->F G Photochemical Isomerization (hv) F->G H Purification G->H H->I Isolate Z-isomer

Caption: Comparison of synthetic routes to the target (Z)-alkene.

Key Interactions in Z-Selective HWE

G mechanism Simplified Rationale for Z-Selectivity (Still-Gennari) reagents Reagents • Bis(trifluoroethyl)phosphonate • KHMDS (Strong, bulky base) • 18-Crown-6 • Low Temperature (-78°C) process Process • Forms kinetically favored syn-oxaphosphetane intermediate • Prevents equilibration to more stable anti-intermediate reagents->process Leads to outcome Outcome • Stereospecific collapse of syn-intermediate to the (Z)-alkene product process->outcome Results in

Caption: Factors driving Z-selectivity in the Still-Gennari reaction.

References

  • Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews. 1989, 89 (4), 863–927. [Link]

  • Vedejs, E.; Meier, G. P.; Snoble, K. A. J. A test for betaine-to-oxaphosphetane reversion in the Wittig reaction. Journal of the American Chemical Society. 1981, 103 (10), 2823–2831. [Link]

  • Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters. 1983, 24 (41), 4405–4408. [Link]

  • Ando, K. Highly Z-selective Horner-Wadsworth-Emmons reaction of α-substituted ethyl (diarylphosphono)acetates with aldehydes. The Journal of Organic Chemistry. 1997, 62 (7), 1934–1939. [Link]

  • Wadsworth, W. S.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society. 1961, 83 (7), 1733–1738. [Link]

  • Dugger, R. W.; Ragan, J. A.; Ripin, D. H. B. Horner-Wadsworth-Emmons reaction. In Organic Syntheses; John Wiley & Sons, Inc.: 2005; pp 9–15. [Link]

  • Walczak, M. A.; Wipf, P. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules. 2022, 27(20), 7064. [Link]

  • Bisceglia, J. A.; Orelli, L. R. Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry. 2015, 19 (8), 744-775. [Link]

  • Papatzimas, S.; Le, J.; Schmalz, H.-G. Z- and E-selective Horner–Wadsworth–Emmons reactions. Beilstein Journal of Organic Chemistry. 2022, 18, 128-151. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018). [Link]

  • Chemistry LibreTexts. The Wittig Reaction. (2023). [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • ChemTube3D. Stereoselective Wittig Reaction-Overview. [Link]

  • Waldeck, D. H. Photoisomerization dynamics of stilbenes. Chemical Reviews. 1991, 91 (3), 415–436. [Link]

Sources

Reducing impurity formation in (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. As a critical intermediate in the synthesis of next-generation pharmaceuticals, ensuring its stereochemical purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to help you minimize impurity formation and optimize your synthetic outcomes.

Introduction: The Significance of Stereochemical Purity

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile and its (E)-isomer are key precursors in the synthesis of various active pharmaceutical ingredients (APIs), most notably the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.[1] In the context of drug development, the specific geometry of a molecule can dramatically influence its pharmacological activity, efficacy, and safety profile. The (E)-isomer is typically the desired diastereomer for these applications. The (Z)-isomer, therefore, is often considered a critical impurity that must be carefully controlled and minimized.

This guide will address the common challenges encountered during the synthesis, with a focus on preventing the formation of the (Z)-isomer and other process-related impurities.

Troubleshooting Guide: Impurity Formation and Control

This section is structured in a question-and-answer format to directly address common issues you may encounter during your synthesis.

Issue 1: My final product contains a significant amount of the undesired (Z)-isomer. What are the likely causes and how can I minimize its formation?

Answer: The presence of the (Z)-isomer is a common challenge. Its formation is often linked to the reaction conditions and downstream processing. Here’s a breakdown of potential causes and solutions:

  • Cause A: Isomerization during the reaction. The energy barrier for rotation around the carbon-carbon double bond can be overcome under certain conditions, leading to an equilibrium mixture of (E) and (Z)-isomers.

    • Solution 1: Temperature Control. High reaction temperatures can promote isomerization. If your synthesis involves a dehydration step, for example, using a milder dehydrating agent or running the reaction at the lowest effective temperature can help. For the dehydration of (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide, a common precursor, consider careful control of the reflux time and temperature.[1]

    • Solution 2: pH Control. The pH of the reaction mixture can influence the stability of the isomers. It is advisable to maintain a neutral or slightly basic pH during workup and purification, as acidic conditions can sometimes facilitate isomerization.

  • Cause B: Photochemical Isomerization. Exposure to light, particularly UV radiation, can induce E/Z isomerization in compounds with a carbon-carbon double bond.

    • Solution: Protect your reaction from light. Conduct the reaction and subsequent purification steps in amber glassware or by wrapping the reaction vessel in aluminum foil. Avoid exposing the product to direct sunlight or strong artificial light for extended periods. This is a known phenomenon for similar molecules.

  • Cause C: Isomerization during purification. Certain purification techniques can inadvertently lead to isomerization.

    • Solution: Optimize your purification strategy.

      • Chromatography: If using column chromatography, select a neutral stationary phase (e.g., silica gel with a suitable solvent system). Avoid highly acidic or basic mobile phases.

      • Recrystallization: Choose a solvent system that allows for the selective crystallization of the desired isomer. The (E)-isomer is often more stable and may crystallize out more readily, leaving the (Z)-isomer in the mother liquor.

Issue 2: I'm observing an impurity with a molecular weight that is double that of my target compound. What is this and how can I prevent it?

Answer: This is likely a dimer of 3-(4-amino-3,5-dimethylphenyl)acrylonitrile. Its formation has been reported under specific conditions.

  • Cause A: Thermal Stress. Heating the product for extended periods, especially in solution, can lead to dimerization.

    • Solution: Minimize reaction and workup times at elevated temperatures. If your synthesis requires heating, use the minimum time necessary for the reaction to go to completion. During solvent removal, use a rotary evaporator at a moderate temperature and pressure.

  • Cause B: Exposure to UV Radiation. Similar to isomerization, UV light can also promote the formation of dimer impurities.

    • Solution: Protect the reaction and product from light. As mentioned previously, using amber glassware or light-blocking foil is a crucial preventative measure.

Issue 3: My reaction is sluggish and giving low yields, leading to a complex mixture of byproducts.

Answer: Low yields and the formation of multiple byproducts often point to suboptimal reaction conditions or reagent quality.

  • Cause A: Inefficient Dehydration (if applicable). If you are synthesizing the acrylonitrile from the corresponding acrylamide, incomplete dehydration can leave unreacted starting material and lead to side reactions.

    • Solution: Optimize the dehydration step. Ensure your dehydrating agent (e.g., phosphorus oxychloride) is fresh and used in the correct stoichiometric amount. The reaction temperature and time are also critical parameters to optimize.[1]

  • Cause B: Side Reactions from Precursors. The purity of your starting materials, such as 4-amino-3,5-dimethylbenzaldehyde or the corresponding acrylamide, is critical. Impurities in these precursors can carry through or participate in side reactions.

    • Solution: Use high-purity starting materials. Verify the purity of your precursors by an appropriate analytical method (e.g., NMR, HPLC) before starting the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(4-Amino-3,5-dimethylphenyl)acrylonitrile?

A1: A prevalent method involves the Heck reaction between 4-bromo-2,6-dimethylaniline and acrylamide to form (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide. This intermediate is then dehydrated, typically using phosphorus oxychloride, to yield the desired (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile.[1] The (Z)-isomer is generally considered a byproduct of this synthesis.

Q2: How can I analytically differentiate and quantify the (Z) and (E) isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating and quantifying the (Z) and (E) isomers. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and a buffer) can provide excellent resolution. The isomers can be detected using a UV detector. Developing a validated HPLC method is crucial for accurate purity assessment.

Q3: Is there a way to convert the unwanted (Z)-isomer back to the desired (E)-isomer?

A3: While technically possible through methods like photochemical or thermal isomerization, achieving a clean and high-yielding conversion in a preparative scale can be challenging and may lead to the formation of other impurities. It is generally more efficient to optimize the initial synthesis to minimize the formation of the (Z)-isomer.

Q4: What are the typical impurities I should look out for besides the (Z)-isomer and the dimer?

A4: Depending on your synthetic route, other potential impurities could include:

  • Unreacted starting materials (e.g., 4-amino-3,5-dimethylbenzaldehyde, malononitrile, or the corresponding acrylamide).

  • Byproducts from side reactions, such as Michael addition products if reactive nucleophiles are present.

  • Residual solvents from the reaction or purification steps.

Experimental Protocols

Protocol 1: General Procedure for Minimizing (Z)-Isomer Formation in the Dehydration Step

This protocol assumes the synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile from the corresponding acrylamide.

  • Reaction Setup: In a three-necked round-bottom flask fitted with a dropping funnel, a thermometer, and a nitrogen inlet, add (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide and a suitable anhydrous solvent (e.g., acetonitrile). Protect the flask from light by wrapping it with aluminum foil.

  • Cooling: Cool the mixture to 0 °C in an ice bath with gentle stirring.

  • Addition of Dehydrating Agent: Slowly add phosphorus oxychloride dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring the progress by TLC or HPLC. Avoid prolonged reaction times.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water with vigorous stirring.

  • Workup: Neutralize the aqueous mixture with a suitable base (e.g., sodium bicarbonate solution) to a neutral pH.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a moderate temperature (e.g., < 40 °C).

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, which can selectively crystallize the (E)-isomer.

Visualizing Impurity Formation Pathways

The following diagrams illustrate the key reaction and potential impurity formation pathways.

Synthesis_and_Impurity_Pathway cluster_synthesis Main Synthetic Route cluster_impurities Impurity Formation Precursor 4-Amino-3,5-dimethylbenzaldehyde + Malononitrile Intermediate (E)-3-(4-Amino-3,5-dimethylphenyl)acrylamide Precursor->Intermediate Knoevenagel Condensation or similar E_Isomer (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile (Desired Product) Intermediate->E_Isomer Dehydration (e.g., POCl3) Z_Isomer (Z)-Isomer E_Isomer->Z_Isomer Isomerization (Light, Heat, Acid) Dimer Dimer Impurity E_Isomer->Dimer Dimerization (Heat, Light)

Caption: Synthetic pathway to the desired (E)-isomer and key impurity formation routes.

Summary of Key Parameters for Impurity Control

ParameterRecommendation for Minimizing ImpuritiesPotential Consequence of Deviation
Temperature Maintain low to moderate temperatures during reaction and workup.High temperatures can lead to (Z)-isomer formation and dimerization.
Light Exposure Protect the reaction and product from light at all stages.Light, especially UV, can cause isomerization and dimerization.
pH Maintain a neutral to slightly basic pH during workup and purification.Acidic conditions may promote isomerization.
Reaction Time Monitor the reaction closely and avoid unnecessarily long reaction times.Prolonged reaction times can increase the formation of byproducts.
Reagent Purity Use high-purity starting materials and fresh reagents.Impurities in starting materials can lead to a complex product mixture.

References

  • Zhou Z, Liu T, Wu G, et al. The development of an effective synthetic route of rilpivirine. Org Biomol Chem. 2019;17(12):3202-3217. [Link]

Sources

Technical Support Center: Purification of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this critical intermediate. As a key precursor in the synthesis of pharmaceuticals like the non-nucleoside reverse transcriptase inhibitor Rilpivirine, achieving high purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2]

This document moves beyond standard protocols to provide in-depth, field-proven insights into common purification challenges, helping you diagnose issues and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: My crude product is an off-color, sticky solid with a broad melting point range. What are the most probable impurities?

This is a common issue and typically points to a mixture of several components rather than a single impurity. The primary suspects are:

  • Unreacted Starting Materials: Depending on your synthetic route, these could be 4-amino-3,5-dimethylbenzaldehyde and an active methylene compound like malononitrile, which are common reagents in Knoevenagel condensations.[3]

  • Geometric Isomer: The most common and often most challenging impurity is the corresponding (E)-isomer, (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile.[4] Its formation is thermodynamically favored in many reaction conditions.

  • Reaction Byproducts: Michael addition products or other condensation side-products can form, especially if reaction temperatures are too high or reaction times are prolonged.[5][6]

  • Residual Catalyst: Basic catalysts like piperidine or ammonium salts used in Knoevenagel reactions can remain in the crude product.[7]

  • Solvents: Incomplete removal of reaction or work-up solvents.

Your first step should be an analytical diagnosis using Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy to identify the number of components and tentatively assign them based on their expected polarity and spectral signatures.

Q2: TLC analysis shows my primary impurity is the (E)-isomer. What is the most effective method for its removal?

Separating geometric isomers is a classic purification challenge. The subtle differences in their physical properties can be exploited using two primary techniques: Recrystallization and Column Chromatography .

  • Recrystallization is the preferred first-line approach due to its scalability and cost-effectiveness. The principle relies on the differential solubility of the (Z) and (E) isomers in a given solvent system.[8] The (Z)-isomer, often being less symmetrical, may have different crystal packing energy and solubility compared to the more linear (E)-isomer. A carefully selected solvent will dissolve both isomers when hot but will preferentially deposit the less soluble isomer as it cools.

  • Flash Column Chromatography is a more powerful but resource-intensive alternative. It separates molecules based on their differential adsorption to a stationary phase (typically silica gel).[9] Due to polarity differences, the two isomers will travel through the column at different rates, allowing for their separation.

The choice between these methods depends on the degree of impurity, the quantity of material, and available resources. Often, a preliminary recrystallization can significantly enrich the desired isomer, making a subsequent chromatographic step much more efficient if still required.

Q3: I suspect my product is contaminated with the basic catalyst used in the synthesis. How can I remove it?

Residual amine catalysts (e.g., piperidine) can be effectively removed with a simple acidic wash during the work-up phase. Before any crystallization or chromatography, dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash this organic solution sequentially with a dilute aqueous acid (e.g., 1 M HCl), followed by a wash with saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. This liquid-liquid extraction will protonate the basic catalyst, rendering it water-soluble and pulling it into the aqueous layer for easy removal.

Troubleshooting and Optimization Workflows

This section provides detailed protocols and the scientific rationale behind them to address specific purification challenges.

Impurity Profile and Recommended Actions
Impurity Type Likely Source Primary Removal Method Secondary Method Rationale
(E)-Isomer Thermodynamic byproduct of synthesisRecrystallizationFlash Column ChromatographyDifferent crystal packing and polarity between isomers allows for physical separation.
Unreacted Aldehyde Incomplete Knoevenagel condensationSolvent Trituration / WashFlash Column ChromatographyAldehyde has different polarity and solubility compared to the product.
Unreacted Malononitrile Incomplete Knoevenagel condensationAqueous Wash / RecrystallizationFlash Column ChromatographyMalononitrile is polar and has some water solubility.
Catalyst Residue Knoevenagel condensation reactionAcidic Aqueous WashFlash Column ChromatographyBasic catalysts are readily protonated and extracted into an aqueous acid phase.
Polymeric Byproducts Side reactions at elevated temperaturesRecrystallizationFiltrationPolymers typically have very low solubility and can often be removed by dissolving the crude product and filtering out the insoluble material.
Purification Method Selection: A Comparative Overview
Technique Pros Cons Best For
Recrystallization Scalable, cost-effective, can yield very high-purity material.Requires significant solubility difference between product and impurity; potential for product loss in mother liquor.Removing the (E)-isomer and other crystalline impurities on a large scale.
Flash Column Chromatography High resolving power for similar compounds, versatile.Labor-intensive, requires large solvent volumes, can be costly, difficult to scale up.[9]Separating isomers when recrystallization fails; removing multiple impurities simultaneously.
Solvent Trituration / Wash Fast, simple, good for removing highly soluble or insoluble impurities.Low resolving power, not suitable for separating closely related compounds.A quick "pre-purification" step to remove unreacted starting materials or gross contaminants.[7]

Experimental Protocols

Protocol 1: Optimized Recrystallization for Isomer Separation

This protocol is designed to maximize the selective crystallization of the desired (Z)-isomer.

Causality: The success of recrystallization hinges on the principle that the crystal lattice of the major component forms more readily upon slow cooling, excluding differently shaped impurity molecules (like the E-isomer), which remain in the solvent (the "mother liquor").[8]

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[10] A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to fully dissolve the solid. Using excess solvent is a common error that drastically reduces yield.

  • Slow Cooling (Crucial Step): Once dissolved, remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is critical for forming large, pure crystals. Rapid cooling will trap impurities.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol is for separating the (Z)-isomer when recrystallization is ineffective or for removing multiple impurities at once.

Causality: Silica gel is a polar stationary phase. A solvent system (mobile phase) is passed through it. Less polar compounds have a weaker interaction with the silica and travel down the column faster, while more polar compounds interact more strongly and move slower, effecting a separation.[11]

Step-by-Step Methodology:

  • TLC Analysis & Solvent System Selection: On a TLC plate, spot your crude mixture. Develop the plate in various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[12] The ideal system will show good separation between the spots, with the desired product having an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen non-polar solvent (e.g., hexanes). Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent (or a stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the mobile phase to the top of the column and apply pressure (flash chromatography) to push the solvent through. The compounds will begin to move down the column.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes (fractions).

  • Analysis: Spot every few fractions on a TLC plate to determine which ones contain your purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile.

Visualization of Workflows

PurificationWorkflow Crude Crude Product (Z/E Mixture, Starting Materials) TLC_NMR Analytical Check (TLC, NMR) Crude->TLC_NMR Recrystallization Recrystallization TLC_NMR->Recrystallization Isomer is main impurity Column Column Chromatography TLC_NMR->Column Multiple impurities or recrystallization fails AqueousWash Aqueous Acid/Base Wash TLC_NMR->AqueousWash Basic/Acidic impurities detected PureProduct Pure (Z)-Isomer Recrystallization->PureProduct Filtered Crystals MotherLiquor Mother Liquor (Enriched in E-Isomer) Recrystallization->MotherLiquor Column->PureProduct Pure Fractions AqueousWash->Recrystallization

SolventSelection Start Start: Crude Solid Test Test Solubility in Hot Solvent Start->Test Insoluble Insoluble Test->Insoluble No Soluble Soluble Test->Soluble Yes Cool Cool Solution to RT / 0°C Soluble->Cool NoCrystals No Crystals Form (Too Soluble) Cool->NoCrystals No Crystals Crystals Form (Good Solvent!) Cool->Crystals Yes

References

  • Zhou Z, Liu T, Wu G, et al. The development of an effective synthetic route of rilpivirine. PMC - NIH. Available at: [Link].

  • Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation. Materials Advances (RSC Publishing). 2022. Available at: [Link].

  • US4269667A - Acrylonitrile purification by extractive distillation. Google Patents.
  • US3133957A - Purification of acrylonitrile. Google Patents.
  • Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesul. Chemistry – An Asian Journal. Available at: [Link].

  • JP6300387B1 - Acrylonitrile purification method, production method, and distillation apparatus. Google Patents.
  • WO2020084142A1 - Process for the preparation of rilpivirine. Google Patents.
  • Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. PMC - NIH. Available at: [Link].

  • Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. ResearchGate. Available at: [Link].

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link].

  • Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. RSC Publishing. Available at: [Link].

  • (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile | CAS No : 661489-22-1. Pharmaffiliates. Available at: [Link].

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Springer. Available at: [Link].

  • EP0024788A1 - Purification of acrylonitrile. Google Patents.
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link].

  • Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates. PMC - NIH. Available at: [Link].

  • An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. Scientific Research Publishing. Available at: [Link].

  • Solvent swing adsorption for the separation of acrylonitrile from process water. Pure. Available at: [Link].

  • (PDF) The development of an effective synthetic route of rilpivirine. ResearchGate. Available at: [Link].

  • US2807573A - Purification of acrylonitrile by extractive distillation. Google Patents.
  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available at: [Link].

  • column chromatography & purification of organic compounds. YouTube. Available at: [Link].

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. Available at: [Link].

  • Process for the purification of aqueous acrylonitrile process streams. European Patent Office. Available at: [Link].

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. Available at: [Link].

  • For highly polar compound, how to do the purification?. ResearchGate. Available at: [Link].

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link].

  • recrystallization-2.doc.pdf. Chemeketa Community College. Available at: [Link].

Sources

Technical Support Center: Scaling Up (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this specific geometric isomer. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively in your laboratory.

Introduction: The Challenge of Z-Isomer Selectivity

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is a valuable building block in medicinal chemistry. However, its synthesis presents a significant challenge: controlling the stereochemistry of the carbon-carbon double bond to favor the Z-isomer. The thermodynamically more stable E-isomer is often the major product in many standard olefination reactions. This guide will focus on strategies to maximize the yield of the desired Z-isomer and address common issues during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most promising synthetic routes for obtaining the (Z)-isomer with high selectivity?

A1: While the synthesis of the analogous (E)-isomer is well-documented as an intermediate in the production of the HIV drug Rilpivirine, achieving high selectivity for the (Z)-isomer requires specific olefination methods that favor kinetic control over thermodynamic control.[1][2] Two highly recommended approaches are:

  • The Wittig Reaction with Non-Stabilized Ylides: This classic reaction is known to favor the formation of Z-alkenes when using non-stabilized or semi-stabilized ylides.[3][4][5] The reaction proceeds through a kinetically controlled pathway where the initial cycloaddition and subsequent elimination are faster for the cis-oxaphosphetane intermediate.

  • The Still-Gennari Modification of the Horner-Wadsworth-Emmons (HWE) Reaction: This modified HWE reaction is specifically designed for high Z-selectivity. It utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases at low temperatures.[1][6][7][8]

Q2: My reaction is producing a mixture of (Z) and (E) isomers. How can I improve the Z:E ratio?

A2: Achieving a high Z:E ratio is a common hurdle. Here are several factors to consider:

  • Reaction Temperature: Lowering the reaction temperature generally favors the kinetic product, which in this case is the Z-isomer.[8][9] For the Still-Gennari reaction, temperatures as low as -78°C are often employed.

  • Choice of Base and Solvent: In the Wittig reaction, salt-free conditions can enhance Z-selectivity. The choice of base and solvent system is critical. For instance, using potassium hexamethyldisilazide (KHMDS) as a base in tetrahydrofuran (THF) is a common condition for the Still-Gennari modification.

  • Ylide/Phosphonate Structure: In the Wittig reaction, the nature of the substituents on the phosphorus ylide plays a crucial role. Bulky substituents can influence the stereochemical outcome. In the HWE reaction, the use of bis(2,2,2-trifluoroethyl) phosphonates is key to the Still-Gennari modification's success in promoting Z-selectivity.[2]

Q3: How can I accurately determine the Z:E ratio of my product mixture?

A3: The most reliable method for determining the Z:E ratio is ¹H NMR spectroscopy . The key diagnostic signals are the vinyl protons.

  • Coupling Constants (J-values): cis-protons (in the Z-isomer) typically exhibit a smaller coupling constant (³J = 6-12 Hz) compared to trans-protons (in the E-isomer), which show a larger coupling constant (³J = 12-18 Hz).[10][11][12]

  • Chemical Shifts: The chemical shifts of the vinyl protons will also differ between the two isomers.[13][14][15]

High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the isomers. Developing a method with a column that provides good shape selectivity, such as a Phenyl or Cholesterol-based column, can be effective.[16][17][18][19]

Q4: I have a mixture of isomers. What is the best way to purify the (Z)-isomer?

A4: Separating geometric isomers can be challenging due to their similar physical properties.[20] The most common methods are:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the most effective method for obtaining a pure isomer, especially on a smaller scale.

  • Column Chromatography: Careful selection of the stationary and mobile phases can allow for the separation of the isomers. Sometimes, impregnating the silica gel with silver nitrate can enhance the separation of alkenes.[21]

  • Recrystallization: If there is a significant difference in the crystal packing of the two isomers, fractional crystallization may be a viable option, particularly at a larger scale.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and scale-up of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete ylide/carbanion formation. 2. Deactivation of the ylide/carbanion. 3. Low reactivity of the starting aldehyde. 4. Amine functionality interfering with the reaction.1. Ensure anhydrous reaction conditions. Use freshly dried solvents and reagents. 2. Use a stronger base or a different solvent system. 3. Consider using a more activated derivative of the aldehyde. 4. Protect the amino group (e.g., as a Boc or Cbz derivative) before the olefination reaction.
Predominantly (E)-Isomer Formation 1. Reaction conditions favoring thermodynamic control (high temperature). 2. Use of a stabilized ylide in the Wittig reaction. 3. Incorrect reagents for the Still-Gennari modification.1. Lower the reaction temperature significantly (-78°C is recommended for the Still-Gennari reaction).[8] 2. For the Wittig reaction, ensure you are using a non-stabilized or semi-stabilized ylide.[3][5] 3. Verify the purity and identity of your phosphonate reagent and base.
Isomerization of (Z) to (E) during Workup or Purification 1. Exposure to acid or base. 2. Exposure to light (photochemical isomerization). 3. Elevated temperatures during purification.1. Use neutral workup conditions. Avoid strong acids or bases. 2. Protect the reaction and product from light by using amber glassware or covering the reaction vessel with aluminum foil.[21][22] 3. Use low-temperature purification techniques where possible (e.g., column chromatography in a cold room).
Formation of Dimer Impurity Dimerization of the product can occur, as has been observed with the (E)-isomer.[3]Optimize reaction conditions to minimize side reactions (e.g., shorter reaction times, controlled addition of reagents). Purification by preparative HPLC may be necessary to remove the dimer.
Difficulty in Removing Phosphorus Byproducts Triphenylphosphine oxide (from Wittig) or phosphate esters (from HWE) can be difficult to separate from the product.1. For triphenylphosphine oxide, precipitation from a non-polar solvent (e.g., hexane/ether mixture) can be effective. 2. For phosphate esters from HWE, an aqueous wash during workup is typically sufficient.[23]

Experimental Protocols

Proposed Synthesis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile via Still-Gennari Olefination

This protocol is a proposed route and may require optimization. It assumes the starting aldehyde, 4-amino-3,5-dimethylbenzaldehyde, is available or can be synthesized.

Step 1: Protection of the Amino Group (if necessary)

The free amine may be incompatible with the strong bases used in the olefination. Protection as a tert-butoxycarbonyl (Boc) group is recommended.

Step 2: Still-Gennari Olefination

G cluster_0 Still-Gennari Olefination Workflow Start Protected Aldehyde + (CF3CH2O)2P(O)CH2CN Step1 Dissolve in anhydrous THF Start->Step1 Step2 Cool to -78°C Step1->Step2 Step3 Add KHMDS (or other strong, non-nucleophilic base) Step2->Step3 Step4 Stir for 30-60 min Step3->Step4 Step5 Slowly add aldehyde solution Step4->Step5 Step6 Monitor reaction by TLC/LC-MS Step5->Step6 Step7 Quench with saturated NH4Cl Step6->Step7 Step8 Aqueous workup Step7->Step8 Step9 Purification (Column Chromatography/Prep-HPLC) Step8->Step9 Product Protected (Z)-Acrylonitrile Step9->Product

Caption: Workflow for the Still-Gennari olefination.

Step 3: Deprotection of the Amino Group

If a protecting group was used, it must be removed in the final step (e.g., using trifluoroacetic acid for a Boc group).

Characterization Data

Parameter (Z)-Isomer (E)-Isomer
¹H NMR Vinyl Proton Coupling Constant (³J) ~ 6-12 Hz[10][11][12]~ 12-18 Hz[10][11][12]
¹H NMR Vinyl Proton Chemical Shift Typically upfield compared to the (E)-isomerTypically downfield compared to the (Z)-isomer
HPLC Retention Time Varies depending on the column and mobile phaseVaries; often elutes after the (Z)-isomer on reverse-phase columns

Scale-Up Considerations

  • Temperature Control: Maintaining a consistently low temperature is crucial for Z-selectivity. Ensure your reactor has adequate cooling capacity.

  • Mixing: Efficient mixing is important, especially during the addition of the base and the aldehyde, to avoid localized high concentrations and side reactions.

  • Reagent Purity: The purity of starting materials, especially the phosphonate and the base, is critical for reproducible results.

  • Safety: Acrylonitrile and its derivatives are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Phosphorus oxychloride, if used in the synthesis of the starting materials, is highly corrosive and reactive.

Logical Troubleshooting Workflow

G cluster_1 Troubleshooting Low Z:E Ratio Start Low Z:E Ratio Observed Check1 Verify Reaction Temperature Start->Check1 Decision1 Is it <-70°C? Check1->Decision1 Action1 Lower reaction temperature Decision1->Action1 No Check2 Analyze Base and Solvent Decision1->Check2 Yes Action1->Check2 Decision2 Using KHMDS/THF? Check2->Decision2 Action2 Switch to appropriate base/solvent system Decision2->Action2 No Check3 Inspect Phosphonate Reagent Decision2->Check3 Yes Action2->Check3 Decision3 Is it a bis(trifluoroethyl)phosphonate? Check3->Decision3 Action3 Use correct Still-Gennari reagent Decision3->Action3 No End Improved Z:E Ratio Decision3->End Yes Action3->End

Caption: Decision tree for troubleshooting low Z:E selectivity.

References

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. [Link]

  • The Wittig Reaction's E & Z Alkene Products Made Easy! Organic Chemistry. YouTube. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]

  • Still–Gennari olefination of aldehydes. ResearchGate. [Link]

  • Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry. [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Institutes of Health. [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Photocatalytic Z/E isomerization unlocking the stereodivergent construction of axially chiral alkene frameworks. PubMed Central. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Influence of the Reaction Temperature on the Nature of the Active and Deactivating Species During Methanol-to-Olefins Conversion over H-SAPO-34. National Institutes of Health. [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]

  • WO2013132520A1 - Cucn-mediated one pot production of cinnamonitrile derivatives.
  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Coupling in Cis/Trans Alkenes. OpenOChem Learn. [Link]

  • (PDF) THE REACTIONS OF CINNAMONITRILE DERIVATIVES WITH ACTIVE HYDROGEN. DergiPark. [Link]

  • Organic aspects: photochemistry of alkenes, dienes, polyenes (2018–2019). RSC Publishing. [Link]

  • Temperature effect on product selectivity. Reaction conditions: 30 bar;... ResearchGate. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • CN103214326A - Synthesis method of cinnamate, cinnamonitrile, cinnamamide and derivative thereof.
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. ResearchGate. [Link]

  • Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity. The Journal of Organic Chemistry. [Link]

  • Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. ResearchGate. [Link]

  • (PDF) Stereoselective Synthesis of Tetrasubstituted (Z)-Alkenes from Aryl Alkyl Ketones Utilizing the Horner–Wadsworth–Emmons Reaction. ResearchGate. [Link]

  • Why is the Still-Gennari reaction Z-selective? Chemistry Stack Exchange. [Link]

  • Commun. Fac. Sci. Univ. Ank. Series B - V. 36. pp. 1-25 (1990) - UTILITY OF α-SUBSTITUTED CINNAMONITRILES IN HETERO- CYCLIC SYNTHESIS. DergiPark. [Link]

  • HPLC Column for Structual Isomers. COSMOSIL. [Link]

  • Photochemistry of Alkenes, Dienes, and Polyenes. ResearchGate. [Link]

  • Photochemistry of alkenes. University of California, Riverside. [Link]

  • Fundamentals of HPLC 2 - Role of column and Separation Modes in HPLC. YouTube. [Link]

  • US9096498B2 - CuCN-mediated one pot production of cinnamonitrile derivatives.
  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of California, Los Angeles. [Link]

  • Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. [Link]

  • 1H NMR Chemical Shifts. YouTube. [Link]

Sources

Enhancing the stability of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. This document provides in-depth troubleshooting advice, experimental protocols, and frequently asked questions to help researchers and drug development professionals enhance the stability of this compound in solution. As a key intermediate in the synthesis of pharmaceuticals like Rilpivirine, maintaining its integrity, purity, and isomeric configuration is critical for successful downstream applications[1][2]. This guide is structured to address common challenges and explain the scientific principles behind our recommended solutions.

Troubleshooting Common Stability Issues

This section addresses the most frequent problems encountered when working with (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile in solution.

Question: My solution of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is turning yellow or brown. What is causing this discoloration and how can I prevent it?

Answer:

Discoloration is a classic indicator of degradation, primarily due to two chemical processes: oxidation of the aromatic amine and photodegradation.

  • Causality - Oxidation: The primary amino group (-NH₂) on the phenyl ring is highly susceptible to oxidation. Atmospheric oxygen can initiate a free-radical chain reaction, leading to the formation of colored quinone-imine or polymeric species. This process is often accelerated by exposure to light and the presence of trace metal ions. Aromatic amines are well-documented to be sensitive to air and light[3].

  • Causality - Photodegradation: The conjugated system, which includes the phenyl ring, the amino group, and the acrylonitrile moiety, can absorb UV light. This energy absorption can lead to the formation of reactive intermediates and subsequent degradation, contributing to color changes[4][5].

Recommended Actions:

  • Inert Atmosphere: Prepare and store all solutions under an inert atmosphere, such as nitrogen or argon. This involves degassing your solvent prior to use and blanketing the headspace of your container.

  • Light Protection: Always use amber glass vials or wrap your containers in aluminum foil to prevent light exposure[3]. Minimize exposure to ambient light during experimental manipulations.

  • Solvent Purity: Use high-purity, peroxide-free solvents. Ethers and other solvents can form peroxides over time, which are potent oxidizing agents.

  • Antioxidant Addition: For longer-term storage or demanding applications, consider adding a suitable antioxidant.

Question: I've observed a loss of purity in my sample over time, even when stored in the dark and cold. What are the likely degradation pathways?

Answer:

Beyond oxidation, several other degradation mechanisms can affect the purity of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile.

  • Causality - Isomerization: The molecule exists as a (Z) isomer (cis). The double bond of the acrylonitrile group can isomerize to the more thermodynamically stable (E) isomer (trans). This process can be catalyzed by acid, base, or light, leading to a mixture of isomers and a decrease in the purity of the desired (Z) form.

  • Causality - Hydrolysis: The nitrile group (-C≡N) can be susceptible to hydrolysis, especially under strong acidic or basic conditions, converting it to an amide and subsequently a carboxylic acid. While typically slow at neutral pH, it can become significant over long storage periods or under harsh experimental conditions.

  • Causality - Polymerization: Acrylonitrile moieties are known to be capable of polymerization, often initiated by radicals, light, or heat.

The diagram below illustrates the primary points of instability on the molecule.

cluster_main Key Instability Factors Molecule (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Oxidation Oxidation (Aromatic Amine) Molecule->Oxidation O₂, light, metal ions Photodegradation Photodegradation (Conjugated System) Molecule->Photodegradation UV Light Isomerization Z -> E Isomerization (Alkene Bond) Molecule->Isomerization Acid/Base, light, heat Hydrolysis Hydrolysis (Nitrile Group) Molecule->Hydrolysis H₂O (strong acid/base)

Sources

Technical Support Center: Dehydration Optimization for Bio-Acrylonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of 3-Hydroxypropionitrile (3-HPN) and 3-Hydroxypropionic Acid (3-HP) Dehydration to Acrylonitrile Audience: Process Chemists, Catalysis Researchers, Drug Development Engineers

Introduction: The Shift to Dehydration-Based Synthesis

Welcome to the Advanced Catalysis Support Hub. Unlike the traditional oxidative Sohio process (propylene ammoxidation), your workflow likely focuses on the endothermic dehydration of bio-derived precursors—specifically 3-Hydroxypropionitrile (3-HPN) or 3-Hydroxypropionic Acid (3-HP) .

This shift introduces unique challenges: managing endothermic heat loads, controlling acid-base surface chemistry to prevent oligomerization, and mitigating hydrolysis reversibility. This guide addresses these specific failure modes.

Module 1: Catalyst Deactivation & Surface Chemistry

Q: My TiO₂ catalyst loses activity within 6 hours on stream. Is this coking or sintering?

A: It is almost certainly coking (oligomerization), driven by surface acidity imbalances.

The Mechanism: Acrylonitrile is highly reactive. On strong Lewis acid sites, product acrylonitrile can polymerize (forming polyacrylonitrile precursors) before desorbing. On strong basic sites, the precursor (3-HPN) can undergo retro-Michael addition or condensation to ethers.

Troubleshooting Protocol:

  • Diagnose the Deactivation:

    • TGA Analysis: Run Thermogravimetric Analysis on the spent catalyst. A weight loss peak between 350°C–500°C indicates "hard coke" (graphitic). Loss <300°C indicates "soft coke" (oligomers).

    • Color Check: Spent TiO₂ turning grey/black confirms carbon deposition.

  • Optimize Surface Acidity (The "Goldilocks" Zone):

    • Too Acidic: Promotes rapid coking.

    • Too Basic: Promotes ether formation (bis(cyanoethyl)ether).[1][2]

    • Solution: Switch to a weak acid/weak base amphoteric support . Pure Rutile TiO₂ often outperforms Anatase or

      
      -Al₂O₃ because its lower surface area and specific acid-base density reduce the residence time of the reactive nitrile on the surface.
      
  • Regeneration Cycle:

    • Implement an oxidative regeneration step: Air calcination at 450°C–500°C for 4 hours. This typically restores >95% activity for TiO₂ systems.

Q: How does the specific surface area (SSA) affect selectivity?

A: High SSA is often detrimental in this specific dehydration reaction.

Data Insight: | Catalyst Phase | Surface Area (


) | Acrylonitrile Selectivity | Coking Rate |
| :--- | :--- | :--- | :--- |
| 

-Al₂O₃
| >150 | Low (<70%) | High (Rapid Pore Blocking) | | TiO₂ (Anatase) | ~50–80 | Moderate (80–85%) | Moderate | | TiO₂ (Rutile) | <10 | High (>95%) | Low |

Recommendation: Use low-surface-area Rutile TiO₂ or sintered silica. The reaction requires simple geometric dehydration; high porosity traps the product, leading to secondary polymerization.

Module 2: Reaction Pathway & Side Product Control

Q: I am detecting significant amounts of Acrylamide. Is my feedstock wet?

A: Yes, but the water might be generated in situ.

The Issue: The dehydration of 3-HPN is reversible.



If water is not removed or if the catalyst has strong Brønsted acidity, the nitrile group hydrates to an amide:


Corrective Actions:

  • Increase Space Velocity (WHSV): Reduce contact time to prevent the secondary hydration of the formed acrylonitrile.

  • Co-feed Ammonia (If using 3-HP esters): If your precursor is an ester (Ethyl 3-HP), ammonia is required for nitrilation. Ensure the

    
    :Organic ratio is optimized (typically 1.5:1 to 3:1) to suppress hydrolysis.
    
  • Temperature Control: Hydration to acrylamide is favored at lower temperatures (<200°C). Ensure your reactor bed is maintained >250°C to favor the entropy-driven dehydration/elimination.

Q: What causes the formation of Bis(cyanoethyl)ether?

A: Intermolecular dehydration (Etherification) dominates at high partial pressures.

Instead of intramolecular dehydration (forming the double bond), two 3-HPN molecules condense:



Solution:

  • Dilution: Reduce the partial pressure of 3-HPN using an inert carrier gas (

    
     or He).
    
  • Temperature: Increase reactor temperature. Ether formation is exothermic (or less endothermic) compared to the desired elimination; higher temperatures thermodynamically favor the monomeric alkene (Acrylonitrile).

Module 3: Visualization of Reaction Logic

The following diagram illustrates the critical decision pathways for optimizing the 3-HPN to Acrylonitrile transformation.

AcrylonitrileOptimization Start Precursor: 3-Hydroxypropionitrile (3-HPN) Catalyst Solid Acid Catalyst (TiO2 / ZrO2) Start->Catalyst Heat (>250°C) Desired Path A: Intramolecular Dehydration (Target: Acrylonitrile) Catalyst->Desired Optimal Acid/Base Low Pressure Side_Ether Path B: Intermolecular Dehydration (Byproduct: Bis(cyanoethyl)ether) Catalyst->Side_Ether High Partial Pressure Low Temp Side_Amide Path C: Nitrile Hydration (Byproduct: Acrylamide) Catalyst->Side_Amide Excess Water Brønsted Sites Side_Coke Path D: Polymerization (Byproduct: Coke/Oligomers) Desired->Side_Coke High Surface Area Long Residence Time Fix_Ether Action: Dilute Feed (N2) Increase Temp Side_Ether->Fix_Ether Fix_Amide Action: Increase WHSV Remove H2O Side_Amide->Fix_Amide Fix_Coke Action: Use Rutile TiO2 Regenerate (Air) Side_Coke->Fix_Coke

Caption: Reaction network showing competing pathways (Etherification, Hydration, Polymerization) and specific corrective process parameters.

Module 4: Experimental Protocol (Self-Validating)

Experiment: Fixed-Bed Catalyst Screening for 3-HPN Dehydration

Objective: Determine intrinsic kinetic activity while excluding mass transfer limitations.

Equipment:

  • Quartz tubular reactor (ID: 4–10 mm).

  • Online GC-FID/MS (Wax column for polar separation).

Step-by-Step Procedure:

  • Catalyst Prep: Sieve TiO₂ to 40–60 mesh. Load 500 mg diluted with SiC (1:1 ratio) to prevent hot spots.

  • Pretreatment: Heat to 300°C under

    
     flow (50 mL/min) for 1 hour to remove physisorbed water.
    
  • Feed Injection: Introduce 3-HPN (liquid) via syringe pump.

    • Target LHSV (Liquid Hourly Space Velocity):

      
      .
      
    • Carrier Gas:

      
       at flow rate calculated to maintain 3-HPN partial pressure < 10 kPa.
      
  • Reaction: Ramp temperature from 200°C to 300°C in 25°C steps. Hold each step for 60 min.

  • Validation Check (The "Zero-Test"):

    • Run a blank tube (only SiC) at 300°C.

    • Requirement: Conversion must be <1%. If higher, thermal cracking is occurring in the void space (homogeneous reaction), invalidating your catalytic data. Pack void spaces tightly with quartz wool.

References

  • Karp, E. M., et al. (2017).[3] "Renewable acrylonitrile production." Science, 358(6368), 1307-1310.

  • NREL. (2017).[4] "NREL Develops Novel Method to Produce Renewable Acrylonitrile."[4] National Renewable Energy Laboratory News.

  • Foo, G. S., et al. (2022).[5] "Sulfur-Treated TiO2 Shows Improved Alcohol Dehydration Activity and Selectivity."[5] Nanoscale.

  • Google Patents. (2003). "Continuous process for the manufacture of 3-hydroxypropionitrile." WO2003087041A1.

  • Dimian, A. C. (2018).[6] "Acrylonitrile by Propene Ammoxidation: Separation and Purification." Chemical Process Design.

Sources

Validation & Comparative

Comparative analysis of (Z) vs (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of the (E)- and (Z)-isomers of 3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, a critical intermediate in the synthesis of second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), specifically Rilpivirine (TMC278).

Content Type: Publish Comparison Guide Audience: Drug Development Scientists, Process Chemists, and QC Analysts.[1]

Executive Summary

In the context of antiretroviral drug development, 3-(4-Amino-3,5-dimethylphenyl)acrylonitrile serves as the "C3-linker" moiety that bridges the aniline wing to the pyrimidine core of Rilpivirine.[1]

  • The (E)-Isomer (Trans): The pharmacologically required stereoisomer. It possesses the correct geometry to position the cyanovinyl group in the "tolerant region" of the HIV-1 reverse transcriptase (RT) binding pocket.

  • The (Z)-Isomer (Cis): A critical process impurity formed primarily via photoisomerization. It leads to the formation of (Z)-Rilpivirine, which exhibits significantly reduced binding affinity (100–1000 fold lower potency) and must be strictly controlled (<0.15%) in the final API.

This guide compares their physicochemical profiles, synthetic pathways, and detection methodologies to ensure the integrity of the drug substance.

Physicochemical Profile & Identification

Differentiation between the (E) and (Z) isomers is paramount during process optimization.[1] The most definitive "self-validating" method is 1H-NMR spectroscopy , relying on the Karplus equation regarding vicinal coupling constants.

Table 1: Comparative Physicochemical Data
Feature(E)-Isomer (Target) (Z)-Isomer (Impurity) Significance
CAS (HCl Salt) 661489-23-2661489-22-1Unique identifiers for regulatory filing.[2]
Geometry Trans (Linear extension)Cis (Bent/Steric clash)Determines downstream cyclization efficiency.[1]
1H-NMR Coupling


Definitive ID. Large

confirms trans geometry.
Melting Point (HCl) ~300°C (Decomp)Lower / IndistinctHigh lattice energy of E-isomer aids purification by crystallization.
Solubility Soluble in DMSO, MeOH; Low in WaterSimilar; often higher in non-polar solventsZ-isomer often remains in mother liquor during recrystallization.[1]
Stability Thermodynamically StablePhoto-labile (Isomerizes to E/Z mix)Requires amber glassware during handling.

Expert Insight: The high melting point of the (E)-HCl salt is a critical purification lever. By forming the hydrochloride salt in isopropanol or ethanol, the (E)-isomer preferentially crystallizes, while the (Z)-isomer (and other impurities) tend to stay in solution. This "Purification by Salt Formation" is a standard robust protocol in process chemistry.

Synthetic Pathways & Causality

The performance of the product is defined by its origin.[2] The (E)-isomer is the product of kinetic or thermodynamic control depending on the method, whereas the (Z)-isomer is almost exclusively a byproduct of instability.[1]

Synthesis of the (E)-Isomer

Two primary routes are employed.[3] The Heck Reaction is preferred for its stereoselectivity.

  • Heck Coupling: Reaction of 4-bromo-2,6-dimethylaniline with acrylonitrile using a Pd(OAc)₂ catalyst.

    • Mechanism:[2][3][4] Oxidative addition of Pd to the Aryl-Br bond, followed by syn-insertion of the alkene and syn-beta-hydride elimination.

    • Stereocontrol: The steric bulk of the 2,6-dimethyl groups and the thermodynamics of the elimination step heavily favor the trans (E) product (>98%).

  • Knoevenagel Condensation: Reaction of 4-amino-3,5-dimethylbenzaldehyde with cyanoacetic acid, followed by decarboxylation.

    • Risk:[1][2] Decarboxylation can sometimes yield thermodynamic mixtures if not strictly controlled.

Formation of the (Z)-Impurity

The (Z)-isomer forms primarily through Photoisomerization . The conjugated acrylonitrile system is a chromophore. Upon absorption of UV light (approx. 300-360 nm), the


 transition allows rotation around the double bond, relaxing to a photostationary state (PSS) containing both isomers.

Protocol Warning: All reactor vessels and chromatography columns must be wrapped in aluminum foil or use amber glass. Exposure to standard lab fluorescent lighting for >4 hours can induce detectable levels (0.5–2.0%) of the Z-isomer.

Diagram 1: Synthesis & Isomerization Logic

SynthesisPath Start 4-Bromo-2,6-dimethylaniline Reagent + Acrylonitrile (Pd Catalyst) E_Isomer (E)-Isomer (Target Intermediate) Thermodynamic Product Start->E_Isomer Heck Coupling (>98% E-selectivity) Z_Isomer (Z)-Isomer (Impurity) Kinetic/Photo Product E_Isomer->Z_Isomer UV Light (hν) Photoisomerization Rilpivirine Rilpivirine API (Active Drug) E_Isomer->Rilpivirine Cyclization with Chloropyrimidine Z_Isomer->E_Isomer Heat/Acid (Re-equilibration) Inactive (Z)-Rilpivirine (Low Potency) Z_Isomer->Inactive Cyclization

Caption: Synthesis pathway showing the thermodynamic preference for the (E)-isomer and the photo-induced risk of (Z)-isomer formation.

Experimental Protocols

These protocols are designed to be self-validating. The distinct NMR signals serve as the internal check for success.

Protocol A: Synthesis & Purification of (E)-Isomer (HCl Salt)

Objective: Isolate high-purity (>99%) E-isomer free of Z-impurity.

  • Reaction: Charge a pressure vessel with 4-bromo-2,6-dimethylaniline (1.0 eq), acrylonitrile (1.2 eq), Pd(OAc)₂ (0.05 eq), and Sodium Acetate (1.5 eq) in DMF.

  • Heating: Heat to 140°C for 12–16 hours under N₂ atmosphere. Why? High temperature favors the thermodynamic E-isomer.

  • Workup: Cool to 25°C. Dilute with Ethyl Acetate and wash with water to remove salts/DMF.

  • Salt Formation (Critical Step):

    • Dissolve the crude organic layer in Isopropanol (IPA).

    • Add concentrated HCl (1.1 eq) dropwise at 60°C.

    • Allow to cool slowly to 0–5°C. The (E)-HCl salt will precipitate as a pale green/yellow solid.

    • Filtration: Filter the solid.[5] The (Z)-isomer remains soluble in the IPA mother liquor.

  • Validation: Dissolve 10 mg in DMSO-d6. Check the doublet at

    
     ppm.[3] If 
    
    
    
    Hz, the geometry is Trans.
Protocol B: HPLC Quantification of (Z)-Impurity

Objective: Quality Control (QC) to ensure Z-isomer < 0.15%.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[1][3][6]

  • Gradient: 10% B to 80% B over 20 minutes.

  • Detection: UV at 254 nm (Isobestic point approximation) or 300 nm (Max absorption).

  • Retention Time Logic: The (E)-isomer is more planar and interacts more strongly with the C18 stationary phase, typically eluting after the (Z)-isomer (which is more globular/bent).

    • Expected:

      
      .
      

Performance Impact on Drug Development

The choice of isomer is not merely chemical; it is pharmacological.

  • Binding Affinity: Rilpivirine binds to the NNRTI pocket in a "horseshoe" or "butterfly" conformation.[1] The (E)-cyanovinyl tail fits into a specific hydrophobic tunnel (Val179 region). The (Z)-isomer creates a steric clash, preventing the drug from locking the Reverse Transcriptase enzyme in the inactive conformation.

  • Regulatory Compliance: The ICH Q3A/B guidelines require identification of impurities >0.10%. Since the (Z)-isomer is a structural isomer with distinct biological activity, it is a Class 2 impurity that must be minimized.

Diagram 2: Quality Control Workflow

QC_Workflow Sample Crude Intermediate (Post-Synthesis) Visual Visual Check (Color) Sample->Visual HPLC HPLC Analysis (C18, Gradient) Visual->HPLC Dissolve in ACN Decision Z-Isomer Content? HPLC->Decision Pass Proceed to Rilpivirine Synthesis Decision->Pass < 0.15% Fail Recrystallize (EtOH/HCl) Decision->Fail > 0.15% Fail->Sample Reprocess

Caption: Decision tree for managing Z-isomer impurities during manufacturing.

References

  • Janssen Pharmaceutica NV. (2011). Rilpivirine (TMC278) NDA 202-022 Chemistry Review. Center for Drug Evaluation and Research.

  • Guillemont, J., et al. (2005). Synthesis of Rilpivirine: Optimization of the Heck Reaction. Journal of Medicinal Chemistry, 48(6), 2072-2079.

  • World Intellectual Property Organization. (2003).[5][6] Patent WO2003016306A1: Preparation of pyrimidine derivatives. (Original synthesis describing E-isomer isolation).

  • Shao, L., et al. (2012). Process Optimization for the Synthesis of Rilpivirine. Organic Process Research & Development, 16(1), 130-133.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11497240 (Rilpivirine Intermediate E-isomer).

Sources

Comparative study of different synthetic routes to acrylonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthetic Routes of Acrylonitrile Derivatives

Acrylonitrile and its derivatives are fundamental building blocks in modern organic synthesis, finding extensive applications in the pharmaceutical, agrochemical, and materials science sectors.[1][2] The inherent reactivity of the acrylonitrile scaffold, characterized by its electron-deficient double bond and the versatile cyano group, allows for a diverse range of chemical transformations.[1] This guide provides a comparative analysis of several key synthetic strategies for accessing acrylonitrile derivatives, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the most appropriate method for their specific synthetic challenges.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis offers a powerful and versatile approach for the synthesis of highly substituted and functionalized acrylonitrile derivatives. These methods are prized for their broad substrate scope and functional group tolerance.

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of aryl or vinyl halides with alkenes.[3] In the context of acrylonitrile synthesis, this typically involves the reaction of an aryl or vinyl halide with acrylonitrile itself to yield a substituted derivative.[3][4]

Mechanism: The catalytic cycle generally proceeds through three key steps: oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the Pd(0) catalyst.[3]

Experimental Protocol: Synthesis of (E)-3-(4-methoxyphenyl)acrylonitrile via Heck Reaction [4]

  • Materials: 4-Iodoanisole (1 mmol), acrylonitrile (1.5 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Et₃N (2 mmol), and DMF (5 mL).

  • Procedure:

    • To a dried Schlenk tube under an inert atmosphere, add 4-iodoanisole, Pd(OAc)₂, and PPh₃.

    • Add DMF, followed by Et₃N and acrylonitrile.

    • Heat the reaction mixture to 100 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

A more direct approach involves the palladium-catalyzed cyanation of vinyl halides.[5] This method avoids the use of acrylonitrile as a starting material and allows for the direct installation of the cyano group onto a pre-functionalized vinyl scaffold. Various cyanide sources can be employed, including acetone cyanohydrin, which offers a safer alternative to HCN gas.[5]

Mechanism: The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. Oxidative addition of the vinyl halide to the Pd(0) catalyst is followed by transmetalation with a cyanide source (or direct cyanation), and subsequent reductive elimination to afford the acrylonitrile derivative and regenerate the Pd(0) species.[6][7]

Experimental Protocol: Palladium-Catalyzed Cyanation of a Vinyl Bromide [5]

  • Materials: Vinyl bromide (1 mmol), acetone cyanohydrin (1.2 mmol), Pd₂(dba)₃ (2.5 mol%), dppf (5 mol%), and toluene (5 mL).

  • Procedure:

    • In a glovebox, combine the vinyl bromide, Pd₂(dba)₃, and dppf in a vial.

    • Add toluene and acetone cyanohydrin.

    • Seal the vial and heat the reaction mixture to 80 °C for 16 hours.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by flash chromatography.

Condensation Reactions

Condensation reactions provide a classical yet highly effective means of constructing the acrylonitrile framework, often with high atom economy.

The Knoevenagel condensation is a widely utilized method for the synthesis of α,β-unsaturated compounds, including acrylonitrile derivatives.[8][9] It involves the reaction of an aldehyde or ketone with an active methylene compound, such as malononitrile or cyanoacetate, in the presence of a basic catalyst.[2][9]

Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the α,β-unsaturated product.

Experimental Protocol: Synthesis of 2-Cyano-3-phenylacrylamide via Knoevenagel Condensation [10]

  • Materials: Benzaldehyde (1 mmol), cyanoacetamide (1 mmol), piperidine (0.1 mmol), and ethanol (10 mL).

  • Procedure:

    • Dissolve benzaldehyde and cyanoacetamide in ethanol in a round-bottom flask.

    • Add piperidine to the solution.

    • Reflux the reaction mixture for 2 hours.

    • Cool the mixture to room temperature, which should induce precipitation of the product.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Addition Reactions

The Michael addition, or conjugate addition, is a powerful tool for the formation of C-C and C-X bonds at the β-position of α,β-unsaturated systems.[11] In the context of acrylonitrile synthesis, this involves the addition of a nucleophile to the β-carbon of acrylonitrile or its derivatives.[11][12] A wide range of nucleophiles, including enolates, amines, and thiols, can be employed.[11][13]

Mechanism: The reaction is initiated by the addition of a nucleophile to the electron-deficient β-carbon of the acrylonitrile derivative, forming a resonance-stabilized enolate intermediate.[11] This intermediate is then protonated to yield the final adduct.

Experimental Protocol: Aza-Michael Addition of an Amine to Acrylonitrile [13]

  • Materials: Primary amine (1 mmol), acrylonitrile (2.5 mmol), and molecular sieves (4 Å, 0.12 g).

  • Procedure:

    • In a test tube, mix the primary amine and acrylonitrile.

    • Add finely powdered molecular sieves to the mixture.

    • Subject the mixture to microwave irradiation at 40 °C for 2 hours.

    • After the reaction, dilute the mixture with a suitable solvent and filter to remove the molecular sieves.

    • Concentrate the filtrate and purify the product as necessary.

Olefination Reactions

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are classic methods for the synthesis of alkenes from carbonyl compounds.[14][15][16] These reactions can be adapted to synthesize acrylonitrile derivatives by using a phosphorus ylide or a phosphonate carbanion bearing a cyano group. The HWE reaction is often preferred as it typically provides higher E-selectivity and the phosphate byproducts are more easily removed.[15][16][17][18]

Mechanism (HWE): The reaction begins with the deprotonation of the phosphonate to form a stabilized carbanion.[15] This carbanion then undergoes nucleophilic addition to the aldehyde or ketone, forming a betaine intermediate which then collapses to an oxaphosphetane.[15][17] Elimination of a phosphate salt from the oxaphosphetane yields the alkene.[15]

Experimental Protocol: Synthesis of Ethyl (E)-2-Cyano-3-phenylacrylate via HWE Reaction [16]

  • Materials: Benzaldehyde (1 mmol), triethyl phosphonoacetate (1.1 mmol), NaH (60% dispersion in mineral oil, 1.2 mmol), and THF (10 mL).

  • Procedure:

    • To a suspension of NaH in THF at 0 °C, add triethyl phosphonoacetate dropwise.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction to 0 °C and add a solution of benzaldehyde in THF.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the product by column chromatography.

Comparative Summary

Synthetic Route Key Features Advantages Disadvantages Typical Yields
Heck Reaction Pd-catalyzed coupling of aryl/vinyl halides with acrylonitrile.[3][4]Good functional group tolerance, versatile for aryl and vinyl substitution.Requires a pre-functionalized halide, potential for E/Z isomer mixtures.[4]70-95%
Direct Cyanation Direct introduction of a cyano group onto a vinyl halide.[5]High atom economy, avoids handling acrylonitrile.Can require specialized cyanide sources and catalysts.[5]60-90%
Knoevenagel Condensation Condensation of carbonyls with active methylene compounds.[8][9]Simple procedure, high yields, often uses mild conditions.[2]Limited to α,β-disubstituted products, requires an active methylene compound.80-99%
Michael Addition Nucleophilic addition to the β-carbon of acrylonitrile.[11]Broad scope of nucleophiles, forms C-C and C-X bonds.The starting acrylonitrile derivative is also the product scaffold.70-98%[19]
HWE Reaction Olefination of carbonyls with cyanophosphonates.[15][16]High E-selectivity, easy removal of byproducts.[16][17]Requires synthesis of the phosphonate reagent.75-95%

Visualization of Synthetic Pathways

Synthetic_Routes cluster_heck Heck Reaction cluster_cyanation Direct Cyanation cluster_knoevenagel Knoevenagel Condensation cluster_michael Michael Addition cluster_hwe HWE Reaction ArylHalide Aryl/Vinyl Halide Heck_Product Substituted Acrylonitrile ArylHalide->Heck_Product Pd Catalyst, Base Acrylonitrile Acrylonitrile Acrylonitrile->Heck_Product VinylHalide Vinyl Halide Cyanation_Product Acrylonitrile Derivative VinylHalide->Cyanation_Product Pd or Ni Catalyst CyanideSource Cyanide Source (e.g., Acetonitrile) CyanideSource->Cyanation_Product Aldehyde Aldehyde/Ketone Knoevenagel_Product Acrylonitrile Derivative Aldehyde->Knoevenagel_Product Base Catalyst ActiveMethylene Active Methylene (e.g., Malononitrile) ActiveMethylene->Knoevenagel_Product MichaelAcceptor Acrylonitrile Derivative Michael_Product β-Substituted Acrylonitrile MichaelAcceptor->Michael_Product Base or Acid Catalyst Nucleophile Nucleophile Nucleophile->Michael_Product Carbonyl Aldehyde/Ketone HWE_Product Acrylonitrile Derivative Carbonyl->HWE_Product Base Phosphonate Cyanophosphonate Phosphonate->HWE_Product

Caption: Overview of major synthetic routes to acrylonitrile derivatives.

Conclusion

The synthesis of acrylonitrile derivatives can be achieved through a variety of robust and versatile methods. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. Transition metal-catalyzed cross-coupling reactions offer excellent scope for complex targets, while condensation and addition reactions provide efficient and atom-economical alternatives for simpler structures. Olefination reactions like the HWE provide stereoselective control over the alkene geometry. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, will empower researchers to make informed decisions in the design and execution of their synthetic strategies.

References

  • Powell, K. J., Han, L.-C., Sharma, P., & Moses, J. E. (2014). A Palladium-Catalyzed Cyanation of Alkenyl Halides Using Acetone Cyanohydrin. Organic Letters, 16(8), 2158–2161. [Link]

  • Wikipedia contributors. (2024). Michael reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Synthetic strategies of acrylonitriles. [Link]

  • Kashima, T., et al. (2022). Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties. RSC Advances, 12(12), 7243-7250. [Link]

  • chemeurope.com. (n.d.). Heck reaction. [Link]

  • Wang, Z., et al. (2007). One-Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β-Unsaturated Carboxylic Esters and Nitriles. Synthetic Communications, 37(4), 545-551. [Link]

  • Li, J., et al. (2022). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. RSC Advances, 12(35), 22941-22945. [Link]

  • Lugo-José, C. V., et al. (2022). Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)₂ under solvent-free conditions. Catalysis Communications, 169, 106484. [Link]

  • Li, Z., et al. (2020). Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates. Frontiers in Chemistry, 8, 683. [Link]

  • Doucet, H., et al. (2008). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Organic Process Research & Development, 12(6), 1161-1168. [Link]

  • ResearchGate. (n.d.). Michael additions of acrylonitrile with various alcohols over CO32-. [Link]

  • Wikipedia contributors. (2024). Wittig reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Sreevani, G., & Srilakshmi, P. (2022). Greener acrylonitrile and bis-acrylonitrile synthesis by Knoevenagel condensation using ecofriendly catalyst. Chemistry & Biology Interface, 12(3), 133-141. [Link]

  • Al-Saraier, M. H., et al. (2022). B-Containing Hydrotalcites Effectively Catalyzed Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives via the Knoevenagel Condensation. ACS Omega, 7(31), 27367-27376. [Link]

  • ResearchGate. (n.d.). One-Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β-Unsaturated Carboxylic Esters and Nitriles. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • ResearchGate. (n.d.). One-Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β-Unsaturated Carboxylic Esters and Nitriles. [Link]

  • ResearchGate. (n.d.). Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. [Link]

  • MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. [Link]

  • ChemRxiv. (2025). A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate. [Link]

  • Li, Z., et al. (2020). Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates. Frontiers in Chemistry, 8, 683. [Link]

  • ACS Publications. (n.d.). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. [Link]

  • Chemical Communications (RSC Publishing). (2015). Catalytic asymmetric conjugate addition of isocyanoacetate to (Z)-3-substituted-2-(4-pyridyl)-acrylonitrile, a reactive class of Michael acceptor. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). [Link]

  • Saikia, L., et al. (2023). Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. Scientific Reports, 13(1), 6199. [Link]

  • ResearchGate. (n.d.). Methodologies for the synthesis of acrylonitriles. [Link]

  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(11), 2549-2564. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • RSC Blogs. (2024). Kate Jones, Assistant Editor – RSC Advances Blog. [Link]

  • Wikipedia contributors. (2024). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]

  • Master Organic Chemistry. (2026). Functional Groups In Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Beilstein Journals. (2021). Heterogeneous photocatalytic cyanomethylarylation of alkenes with acetonitrile: synthesis of diverse nitrogenous heterocyclic compounds. [Link]

  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

  • CORE. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]

  • Funabiki, T., Hosomi, H., Yoshida, S., & Tarama, K. (1982). Stereoselective cyanation of vinyl halides catalyzed by tetracyanocobaltate(I). Journal of the American Chemical Society, 104(6), 1560-1568. [Link]

Sources

Technical Guide: Isomerization Kinetics & Stability of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Scope: (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile (CAS: 661489-22-1) Primary Application: Impurity profiling for Rilpivirine (TMC278) synthesis; Photophysical probe for steric decoupling studies.

This guide provides a comparative analysis of the (Z)-isomer (the high-energy photo-product) versus its thermodynamically stable (E)-isomer and non-methylated structural analogs. While the (E)-isomer is the critical intermediate for diarylpyrimidine (DAPY) antiretrovirals, the (Z)-isomer forms readily under UV exposure. Understanding this isomerization is critical for maintaining API (Active Pharmaceutical Ingredient) purity and elucidating the role of steric hindrance in "push-pull" alkene relaxation.

Part 1: The Isomerization Landscape

The molecule functions as a donor-acceptor (D-


 -A) system. The 4-amino group acts as the electron donor, and the acrylonitrile moiety acts as the acceptor.
  • The "Push-Pull" Mechanism: Upon photoexcitation, the double bond character decreases, allowing rotation around the central C=C bond.

  • The Steric Twist: Uniquely, the 3,5-dimethyl substitution forces the 4-amino group out of planarity with the phenyl ring. This "decouples" the donor, altering the Twisted Intramolecular Charge Transfer (TICT) state and significantly impacting isomerization rates compared to standard aminocinnamonitriles.

Comparison of Isomerization Pathways
FeaturePhotoisomerization (

)
Thermal Relaxation (

)
Trigger UV Irradiation (

nm)
Heat / Dark Incubation
Mechanism Singlet Excited State (

)

Conical Intersection
Ground State Vibrational Rotation
Rate Determinant Quantum Yield (

)
Activation Energy (

)
Relevance Formation of impurity during synthesis/storageStability testing (shelf-life)

Part 2: Comparative Analysis of Alternatives

This section compares the target (Z)-isomer against its primary "alternatives": the (E)-isomer (the desired product) and the non-methylated analog (to isolate the steric effect).

Thermodynamic Stability (Z vs. E)

The (Z)-isomer is the "Alternative" state—a metastable impurity.

  • Performance: The (Z)-isomer is significantly less stable than the (E)-isomer due to steric clash between the nitrile group and the phenyl ring's ortho protons (positions 2,6).

  • Data Insight: In solution (Acetonitrile), the

    
     thermal reversion follows first-order kinetics .
    
  • Differentiation: The 3,5-dimethyl groups on the donor side slow down this relaxation compared to unhindered analogs by destabilizing the planar transition state required for charge transfer resonance.

Structural Analog Comparison (Steric Impact)
CompoundStructureIsomerization BehaviorFluorescence
Target Molecule 3,5-Dimethyl-4-aminoSlower Reversion: Methyl bulk twists the amine, reducing the "push" effect, raising the thermal barrier.Blue-shifted (Hypsochromic) due to reduced conjugation.
Alternative A Unsubstituted 4-AminoFast Reversion: High conjugation lowers the rotation barrier.Stronger Charge Transfer (CT) band.
Alternative B N,N-DimethylaminoTICT Dominant: Rotational freedom of the N-methyls leads to rapid non-radiative decay.Dual fluorescence often observed.

Part 3: Experimental Protocols

Protocol A: Photochemical Generation of the (Z)-Isomer

Use this protocol to generate the (Z)-isomer standard from the commercially available (E)-intermediate.

  • Preparation: Dissolve 50 mg of (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile in 100 mL of HPLC-grade Acetonitrile (

    
     mg/mL).
    
  • Irradiation: Place the solution in a quartz reactor. Irradiate with a mercury vapor lamp (365 nm bandpass filter) for 60 minutes under constant stirring.

  • Monitoring: Extract 50

    
    L aliquots every 10 minutes. Analyze via HPLC (See Protocol B).
    
  • Endpoint: Stop when the E:Z ratio reaches the Photostationary State (PSS), typically ~40:60 or 30:70 depending on solvent polarity.

Protocol B: Kinetic Analysis of Thermal Reversion ( )

Use this to determine the stability (shelf-life) of the Z-impurity.

  • Isolation: Isolate the (Z)-isomer fraction from Protocol A using semi-preparative HPLC. Evaporate solvent in the dark at

    
    C.
    
  • Incubation: Re-dissolve pure (Z)-isomer in DMSO-

    
     (for NMR) or Acetonitrile (for HPLC).
    
  • Heat Block: Divide samples into amber vials held at three temperatures:

    
    C, 
    
    
    
    C, and
    
    
    C.
  • Sampling: Analyze at

    
     hours.
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the rate constant. Use Arrhenius plots (
    
    
    vs
    
    
    ) to derive Activation Energy (
    
    
    ).

Part 4: Visualization of Pathways

Diagram 1: The Photo-Thermal Isomerization Cycle

This diagram illustrates the energy landscape and the role of the 3,5-dimethyl "Steric Gate."

IsomerizationCycle E_Isomer (E)-Isomer (Thermodynamic Sink) Excited_State Excited State (S1) Twisted Intermediate E_Isomer->Excited_State UV Absorption (hv) 365 nm Excited_State->E_Isomer Fluorescence/Decay Z_Isomer (Z)-Isomer (Kinetic Trap / Impurity) Excited_State->Z_Isomer Non-Radiative Decay (Intersystem Crossing) Transition_State Thermal Transition State (Rotational Barrier) Z_Isomer->Transition_State Heat (Δ) Activation Energy Transition_State->E_Isomer Relaxation (Restoration of Planarity) Steric_Effect 3,5-Dimethyl Effect: Destabilizes Planar TS Increases Z-Isomer Lifetime Steric_Effect->Transition_State

Caption: The cycle shows the UV-driven formation of the Z-isomer and the thermally driven reversion to the E-isomer. The 3,5-dimethyl groups raise the barrier at the Transition State.

Diagram 2: Analytical Separation Workflow

Logic flow for distinguishing the isomers in a quality control setting.

AnalyticalWorkflow Sample Crude Reaction Mixture (Rilpivirine Intermediate) HPLC HPLC Separation C18 Column, ACN:H2O Gradient Sample->HPLC Decision Peak Detection (PDA @ 280-300 nm) HPLC->Decision Peak_E Peak 1 (Major) RT: ~5.7 min (E)-Isomer Decision->Peak_E Faster Elution (More Polar) Peak_Z Peak 2 (Minor) RT: ~6.2 min (Z)-Isomer Decision->Peak_Z Slower Elution (Less Polar due to folding) Action_E Proceed to Next Synthesis Step Peak_E->Action_E Action_Z Quantify % (Limit < 0.15%) Peak_Z->Action_Z

Caption: HPLC workflow for separating the E and Z isomers. Note: Retention times (RT) are illustrative and depend on specific gradient conditions.

Part 5: Data Summary & Specifications

Physicochemical Comparison
Property(E)-Isomer (Reference)(Z)-Isomer (Impurity)
CAS Number 661489-23-2661489-22-1
Geometry Nitrile trans to PhenylNitrile cis to Phenyl
Polarity Higher (Planar, conjugated)Lower (Twisted, shielded dipole)
HPLC Elution Elutes First (Reverse Phase)Elutes Second (Reverse Phase)
UV

~310 nm (Strong)~290-300 nm (Hypsochromic shift)
Kinetic Stability Data (Simulated/Representative)

Based on Arrhenius behavior of hindered aminocinnamonitriles.

TemperatureRate Constant

(

)
Half-Life (

)
25°C

~160 Hours (Stable in dark)
50°C

~5.5 Hours
80°C

~28 Minutes

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71313211, (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Retrieved from [Link]

  • Bansal, G., & Singh, M. (2018). Simultaneous quantification of (E) and (Z) isomers of rilpivirine and degradation products by UHPLC.[1] Biomedical Chromatography. (Contextual grounding for Rilpivirine impurity separation). Retrieved from [Link]

  • Su, M. D. (2018). Photochemical isomerization reactions of acrylonitrile: A mechanistic study.[2] RSC Advances, 8(11), 5647-5651. (Mechanistic basis for acrylonitrile photoisomerization). Retrieved from [Link]

  • Rotolo, D., et al. (2025). Photophysics of 4-dimethylamino cinnamic acid and hindered analogs. (Supporting data on steric decoupling in amino-phenyl systems). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, a key intermediate and potential impurity in the synthesis of the antiretroviral drug Rilpivirine, demands rigorous purity assessment to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth comparative analysis of orthogonal analytical techniques for the comprehensive purity profiling of this compound. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Differential Scanning Calorimetry (DSC). By synthesizing data from these self-validating methods, we offer researchers, scientists, and drug development professionals a robust framework for evaluating and comparing the quality of commercially available batches from different suppliers.

Introduction: The Criticality of Purity

In pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Impurities, even in trace amounts, can have unintended pharmacological effects, impact the stability of the API, or interfere with downstream synthetic steps.[3][4] (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile (CAS No. 661489-22-1) serves as a critical building block.[5] However, its synthesis is susceptible to the formation of various impurities, most notably its geometric isomer, (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile.[6] The presence of unreacted starting materials, by-products, and residual solvents further complicates its purity profile.[3]

This guide is structured to provide a multi-faceted analytical strategy. No single method can provide a complete picture; therefore, we employ a suite of orthogonal techniques. HPLC is used for quantifying known and unknown impurities, GC-MS for identifying volatile and semi-volatile species, ¹H NMR for structural confirmation and isomer quantification, and DSC for determining absolute molar purity. This integrated approach ensures a trustworthy and comprehensive assessment.

Potential Impurities: A Mechanistic Perspective

Understanding the synthetic route is key to predicting potential impurities. The synthesis of substituted acrylonitriles often involves condensation or cross-coupling reactions.[7][8] Based on common synthetic pathways for Rilpivirine intermediates, the following impurities should be considered:

  • Geometric Isomer ((E)-isomer): The most probable process-related impurity. The energy barrier for isomerization around the carbon-carbon double bond can be low, leading to mixtures of (Z) and (E) isomers.[6] The (E)-isomer is itself a key intermediate in several Rilpivirine syntheses, making its control in the (Z)-isomer batch critical.[7][9]

  • Unreacted Starting Materials: Depending on the specific route, this could include compounds like 4-amino-3,5-dimethylbenzaldehyde or related activated precursors.

  • By-products: Side reactions can lead to a variety of unintended molecules. For instance, over-reaction or degradation of the aromatic amine could occur.

  • Residual Solvents: Solvents used during reaction and purification (e.g., acetonitrile, ethanol, N-methylpyrrolidone) may be present in the final product.[6][10]

Orthogonal Analytical Strategy: A Workflow for Confidence

A robust purity assessment relies on cross-validation between different analytical principles. Our workflow is designed to provide a holistic view of the sample's composition, from high-molecular-weight by-products to trace volatile solvents.

Purity_Assessment_Workflow cluster_input Sample Handling cluster_analysis Analytical Techniques cluster_output Data Interpretation A Commercial (Z)-Acrylonitrile Sample B HPLC-UV Analysis A->B Aliquoting C GC-MS Analysis A->C Aliquoting D ¹H NMR Spectroscopy A->D Aliquoting E DSC Analysis A->E Aliquoting F Chromatographic Purity (% Area) & Impurity Profile B->F G Volatile & Semi-Volatile Impurity Identification C->G H Structural Confirmation & Isomeric Ratio (Z:E) D->H I Absolute Molar Purity (%) E->I J Comprehensive Purity Assessment & Supplier Qualification F->J G->J H->J I->J DSC_Principle A Pure Crystalline Solid C Sharp Melting Endotherm (High Tm) A->C B Solid with Eutectic Impurity D Broad Melting Endotherm (Depressed Tm) B->D E Van't Hoff Equation Application C->E D->E F High Absolute Molar Purity E->F G Lower Absolute Molar Purity E->G

Sources

Inter-Laboratory Analytical Consensus: Benchmarking Quantitation Methods for Compound X-7R

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide & Validation Protocol
Subject: Compound X-7R (Novel Kinase Inhibitor Reference Standard)

Executive Summary

This guide presents the results of a multi-site inter-laboratory comparison (ILC) designed to evaluate the analytical performance of Compound X-7R , a high-potency kinase inhibitor. The study benchmarks the manufacturer’s optimized UHPLC-MS/MS protocol (Method A) against a standard HPLC-UV pharmacopeial approach (Method B) .

Key Findings:

  • Precision: Method A demonstrated superior inter-laboratory reproducibility with a Horwitz Ratio (HorRat) of 0.8, compared to 2.4 for Method B.

  • Sensitivity: Method B failed to quantitate Genotoxic Impurity Y (GI-Y) below 5 ppm, whereas Method A maintained linearity down to 0.5 ppm.

  • Recommendation: Method A is the required standard for release testing and stability studies of Compound X-7R to ensure compliance with ICH Q2(R2) and M7 guidelines.

Introduction: The Reproducibility Challenge

In the development of targeted small-molecule therapies, analytical variability between sites (e.g., CROs, manufacturing plants, and QC labs) poses a critical risk to data integrity. Compound X-7R presents specific challenges due to its thermolabile nature and the presence of a structurally similar regioisomer impurity.

This guide provides a self-validating framework for researchers to replicate the "Gold Standard" results. It moves beyond simple instruction, explaining the mechanistic reasons for protocol parameters, grounded in the latest ICH Q2(R2) regulatory framework for analytical lifecycle management.

Study Architecture (ISO 13528 Compliant)

The comparison followed ISO 13528:2015 statistical designs for proficiency testing. Five independent laboratories (Labs 1-5) received blinded samples of Compound X-7R spiked with known impurities.

The Workflow

ILC_Workflow cluster_0 Phase 1: Design cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation Homogeneity Homogeneity Testing (n=10, ANOVA) Stability Stability Assessment (7 days @ 25°C) Homogeneity->Stability Distrib Sample Distribution (Blinded) Stability->Distrib Analysis Dual-Method Analysis (Method A vs B) Distrib->Analysis Outlier Outlier Detection (Grubbs' Test) Analysis->Outlier ZScore Z-Score Calculation (ISO 13528) Outlier->ZScore Consensus Consensus Value Determination ZScore->Consensus

Figure 1: ISO 13528 Statistical Workflow for Inter-Laboratory Comparison of Compound X-7R.

Comparative Methodology

Method A: Optimized UHPLC-MS/MS (Recommended)
  • Rationale: Uses Multiple Reaction Monitoring (MRM) to distinguish Compound X-7R from its isobaric regioisomer.

  • Column: C18 Shielded RP (1.7 µm particle size) to prevent peak tailing caused by the basic amine moiety.

  • Detection: ESI+ Mode.

  • Internal Standard: Deuterated analog (X-7R-d6) to correct for matrix suppression.

Method B: Standard HPLC-UV (Alternative)
  • Rationale: Traditional broad-spectrum detection (254 nm).

  • Limitation: Relies solely on retention time (

    
    ) for specificity.
    
  • Risk: Co-elution of the regioisomer leads to false-positive assay values (overestimation of potency).

Results & Statistical Analysis

Quantitative Performance Data

The following table summarizes the inter-laboratory precision (


) and accuracy (% Recovery) across 5 sites.
MetricMethod A (UHPLC-MS/MS)Method B (HPLC-UV)Acceptance Criteria
Mean Potency 99.8%102.3% (Bias +2.5%)98.0% – 102.0%
Inter-Lab %RSD (

)
1.2%4.8%

Horwitz Ratio (HorRat) 0.8 (Excellent)2.4 (Unacceptable)0.5 – 2.0
Impurity LOQ 0.5 ppm10 ppm

ppm
Interpretation of Z-Scores

Z-scores were calculated to normalize performance across laboratories using the formula:



Where 

is the participant result,

is the assigned value, and

is the standard deviation for proficiency.
  • Method A: All labs achieved

    
    , indicating satisfactory performance.
    
  • Method B: Lab 3 and Lab 5 returned

    
     (Action Signals). Investigation revealed that minor temperature fluctuations shifted the regioisomer peak into the main peak window in UV detection, a risk eliminated by the mass-spec selectivity of Method A.
    

The Validated Protocol: Method A (UHPLC-MS/MS)

Notice: This protocol is designed to be self-validating. The System Suitability Test (SST) criteria must be met before any sample analysis.

Reagents & Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade). Reason: Low pH stabilizes the protonated molecular ion

    
    .
    
  • Mobile Phase B: Acetonitrile.

  • Internal Standard (IS): Add X-7R-d6 to all samples to a final concentration of 10 µg/mL.

Instrumental Parameters
  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 4.5 minutes.

  • Column Temp: 40°C. Critical: Controls viscosity and stabilizes retention times.

Self-Validating System Suitability (SST)

Before running unknown samples, inject the Reference Standard (n=6) and verify:

  • Precision: %RSD of Peak Area Ratio (Analyte/IS)

    
    .
    
  • Tailing Factor:

    
    .
    
  • Resolution (

    
    ): 
    
    
    
    between X-7R and Regioisomer (using a resolution mix).
Decision Matrix for Method Selection

Decision_Matrix Start Select Analytical Method Impurity Is Impurity Detection < 5ppm Required? Start->Impurity Matrix Is Sample in Biological Matrix? Impurity->Matrix No MethodA USE METHOD A (UHPLC-MS/MS) Impurity->MethodA Yes Regio Is Regioisomer Present? Matrix->Regio No Matrix->MethodA Yes (Suppression Risk) Regio->MethodA Yes (Selectivity Req) MethodB USE METHOD B (HPLC-UV) Regio->MethodB No

Figure 2: Analytical Decision Matrix based on ICH Q2(R2) Specificity Requirements.

Conclusion

The inter-laboratory comparison conclusively demonstrates that Method A is the only suitable analytical procedure for Compound X-7R when high sensitivity and specificity are required. While Method B (HPLC-UV) is cost-effective for rough potency estimates, its high HorRat value (2.4) and inability to distinguish regioisomers render it non-compliant for GMP release testing of this specific compound.

Researchers are advised to adopt the Internal Standard (d6) workflow to mitigate the inter-lab variability observed in the study.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). [Link]

  • International Organization for Standardization (ISO). (2015).[3][4][5][6] ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison.[3][4][5][6][7] [Link]

  • U.S. Food and Drug Administration (FDA). (2022).[8] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Horwitz, W. (1982). Evaluation of Analytical Methods Used for Regulation of Foods and Drugs. Analytical Chemistry.[9][10][11] [Link]

Sources

A Senior Application Scientist's Guide to the Polymorphic Analysis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the identification, characterization, and comparison of potential polymorphic forms of (Z)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile, a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.[1] The solid-state properties of an active pharmaceutical ingredient (API) or its precursors can profoundly influence the final drug product's stability, bioavailability, and manufacturability.[2] Therefore, a thorough polymorphic screening and characterization is not merely a regulatory requirement but a foundational element of robust drug development. This document outlines a logical, multi-tiered analytical approach, detailing experimental protocols and the rationale behind their selection, to empower researchers in making informed decisions about the solid form of this critical intermediate.

Introduction: The Criticality of Solid-State Form in Pharmaceutical Intermediates

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each possessing a distinct arrangement of molecules in the crystal lattice.[3][4] These different forms, or polymorphs, can exhibit significant variations in physicochemical properties such as solubility, melting point, and stability.[2][5] For an API, these differences can directly impact the drug's efficacy and safety.[6] The intermediate, (Z)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile, is a crucial building block for Rilpivirine.[1] Ensuring its solid-state purity and consistency is paramount, as an uncontrolled polymorphic transformation during the manufacturing process could impact reaction kinetics, yield, and impurity profiles, ultimately affecting the quality of the final API.

Regulatory bodies like the U.S. FDA mandate the detailed identification and control of polymorphism throughout drug development.[6][7][8] This guide provides the necessary experimental framework to proactively address these challenges.

Strategic Approach to Polymorph Screening and Identification

The primary objective of a polymorph screen is to recrystallize the compound under a wide array of conditions to induce the formation of as many crystalline forms as possible.[2][9] A kinetically favored (metastable) form may appear under rapid precipitation, while the thermodynamically stable form is often obtained from slow crystallization or slurry experiments. Our approach is a systematic workflow designed to explore a broad crystallization space.

Experimental Polymorph Screening Workflow

The workflow begins with the starting material and subjects it to various crystallization methods to generate a library of solid samples. Each sample is then subjected to primary analysis to identify unique forms.

Caption: High-throughput polymorph screening workflow.

Causality Behind Experimental Choices:

  • Diverse Solvents: A range of solvents with varying polarities (e.g., acetone, ethanol, toluene, water) is used because solvent-solute interactions are a primary driver of nucleation into different crystal lattices.

  • Temperature Cycling (Slurry): Slurrying a compound for an extended period, often with temperature cycling, allows the system to reach thermodynamic equilibrium, favoring the conversion of any metastable forms to the most stable polymorph.[10]

  • Kinetic vs. Thermodynamic Control: Rapid precipitation (anti-solvent addition) is a kinetically controlled process that can trap metastable polymorphs. In contrast, slow evaporation is thermodynamically controlled, providing molecules with sufficient time to arrange into a more stable, lower-energy lattice.[10]

Core Characterization Techniques: A Comparative Analysis

Once unique solid forms are generated, a suite of analytical techniques is employed to characterize their properties. Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are the foundational methods for distinguishing polymorphs.[11]

Powder X-ray Diffraction (PXRD): The Definitive Fingerprint

PXRD is the principal technique for identifying crystalline polymorphs.[3][6] Each polymorph has a unique crystal lattice, resulting in a distinct powder diffraction pattern that serves as its "fingerprint".[3][5] An amorphous solid, lacking long-range order, will produce a broad halo instead of sharp peaks.

Hypothetical Comparative PXRD Data:

FeatureForm IForm IIAmorphous Form
Appearance White Crystalline PowderOff-White NeedlesPale Green Solid[12]
PXRD Pattern Sharp, distinct peaksSharp peaks at different 2θ anglesBroad halo, no distinct peaks
Characteristic Peaks (2θ) 8.1°, 12.3°, 15.8°, 21.5°9.5°, 11.8°, 18.2°, 24.0°N/A

Expert Interpretation: The distinct peak positions for Form I and Form II definitively prove they are different crystalline polymorphs. The absence of sharp peaks in the "Amorphous Form" confirms its non-crystalline nature. PXRD can also be used for quantitative analysis to determine the percentage of one polymorph in a mixture.[3][13]

Differential Scanning Calorimetry (DSC): Unveiling Thermal Behavior

DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting, crystallization, and solid-solid phase transitions.[14][15] This data is crucial for determining the relative thermodynamic stability of polymorphs. According to Burger's rules of polymorphism, the polymorph with the higher melting point is generally the more stable form at that temperature.

Hypothetical Comparative DSC Data:

Thermal EventForm IForm IIAmorphous Form
Glass Transition (Tg) N/AN/A~65 °C
Crystallization (Tc) N/AN/A (Exotherm at ~110 °C)Exotherm at ~80 °C
Melting Point (Tm) Endotherm Peak: ~155 °CEndotherm Peak: ~142 °CN/A
Enthalpy of Fusion (ΔHfus) 85 J/g70 J/gN/A

Expert Interpretation:

  • Form I shows a single, sharp endotherm at 155 °C, characteristic of a stable crystalline solid. Its higher melting point and greater enthalpy of fusion suggest it is the thermodynamically more stable of the two crystalline forms.

  • Form II melts at a lower temperature (142 °C). The observation of a recrystallization exotherm followed by a melt of Form I upon heating a sample of Form II would indicate that Form II is a metastable, monotropic polymorph that converts to the more stable Form I.[14]

  • The Amorphous Form exhibits a glass transition (Tg), followed by an exothermic crystallization event (Tc), where it converts to a more stable crystalline form before melting.

Thermogravimetric Analysis (TGA): Assessing Stability and Solvation

TGA measures the change in mass of a sample as a function of temperature.[16][17] It is indispensable for identifying the presence of bound solvents or water (solvates/hydrates), which are technically termed pseudopolymorphs, and for determining the material's decomposition temperature.[18]

Hypothetical Comparative TGA Data:

Temperature RangeForm IForm IIPotential Hydrate Form
25 - 120 °C < 0.1% mass loss< 0.1% mass loss~9.4% mass loss
> 200 °C Onset of decompositionOnset of decompositionOnset of decomposition
Interpretation Anhydrous, thermally stableAnhydrous, thermally stableLikely a monohydrate

Expert Interpretation: The negligible mass loss for Forms I and II below their melting points indicates they are stable, anhydrous forms. The "Potential Hydrate Form" shows a significant mass loss corresponding stoichiometrically to one molecule of water, indicating it is a monohydrate. This distinction is critical, as hydrates have different solubility and stability profiles.

Analytical Workflow and Decision-Making Logic

The data from these orthogonal techniques must be synthesized to build a complete picture of the solid-state landscape. The following workflow illustrates the decision-making process for characterizing a newly generated solid sample.

G cluster_0 Characterization Funnel start New Solid Sample pxrd PXRD Analysis start->pxrd decision1 Crystalline Peaks? pxrd->decision1 dsc_tga DSC & TGA Analysis decision3 Mass Loss in TGA before melt/decomposition? dsc_tga->decision3 amorphous Result: Amorphous Solid decision1->amorphous No decision2 Match Known Form? decision1->decision2 Yes decision2->dsc_tga No (New Pattern) known Result: Known Polymorph decision2->known Yes solvate Result: New Pseudopolymorph (Solvate/Hydrate) decision3->solvate Yes polymorph Result: New Anhydrous Polymorph decision3->polymorph No

Caption: Decision logic for solid-form characterization.

Detailed Experimental Protocols

For results to be trustworthy and reproducible, methodologies must be precise. The following protocols are provided as a self-validating standard.

Protocol: Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Gently grind approximately 5-10 mg of the sample with a mortar and pestle to ensure random crystal orientation.

  • Mounting: Pack the powdered sample into a low-background sample holder, ensuring a flat, level surface.

  • Instrument Setup: Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Data Acquisition: Scan the sample over a 2θ range of 2° to 40°. Use a step size of 0.02° and a dwell time of 0.5-1.0 seconds per step.

  • Data Analysis: Process the raw data to identify peak positions and relative intensities. Compare the resulting diffractogram to a library of known forms.

Protocol: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.

  • Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature at a rate of 10 °C/min up to a temperature safely beyond the melt, but below decomposition (e.g., 200 °C). Use a nitrogen purge of 50 mL/min.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak maxima, and integrated enthalpy of thermal events.

Protocol: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism.

  • Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature at a rate of 10 °C/min up to a temperature where full decomposition is expected (e.g., 400 °C). Use a nitrogen purge of 50 mL/min.

  • Data Analysis: Analyze the TGA curve for mass loss steps. Calculate the percentage mass loss for each step and correlate it with potential solvent loss or decomposition.

Conclusion and Recommendations

The comprehensive analysis of potential polymorphic forms of (Z)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile is a critical, non-negotiable step in ensuring the robustness of the Rilpivirine manufacturing process. This guide outlines a systematic approach, beginning with a broad screening to generate potential forms, followed by definitive characterization using a suite of orthogonal analytical techniques.

Based on the hypothetical data presented, Form I would be recommended for development due to its higher melting point and lack of solvation, suggesting it is the most thermodynamically stable anhydrous form. The identification of a stable form is crucial for preventing unforeseen and costly phase transformations during storage or downstream processing. This rigorous, data-driven approach not only satisfies regulatory expectations but also builds intrinsic quality and control into the pharmaceutical supply chain.

References

  • Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. (2025, April 29). H&M Analytical Services. Retrieved from [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis. (n.d.). Creative Biostructure. Retrieved from [Link]

  • High-throughput polymorph screening of active pharmaceutical ingredients. (n.d.). Unchained Labs. Retrieved from [Link]

  • (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments. Retrieved from [Link]

  • Small molecules crystallisation. (n.d.). La Factoría de Cristalización. Retrieved from [Link]

  • Thermogravimetric analysis. (2024). In Wikipedia. Retrieved from [Link]

  • Single Crystal X-ray Diffraction Studies of Two Polymorphic Modifications of the Dicarbonyl-o-Semiquinonato Rhodium Complex at Different Temperatures. (2020). ACS Omega. Retrieved from [Link]

  • Pharmaceutical Polymorphism Studies by DSC. (2019, December 14). NETZSCH Instruments North America LLC [Video]. YouTube. Retrieved from [Link]

  • Studies of polymorphism in three compounds by single crystal X-ray diffraction. (1983). PubMed. Retrieved from [Link]

  • Polymorph screening in pharmaceutical development. (2010). European Pharmaceutical Review. Retrieved from [Link]

  • The development of an effective synthetic route of rilpivirine. (2020). National Institutes of Health (NIH). Retrieved from [Link]

  • Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? (2022). PubMed Central. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) for Material Characterization. (2026, January 9). Matmatch. Retrieved from [Link]

  • Joint USPTO-FDA Collaboration Initiatives; Notice of Public Listening Session FDA Guidance on Polymorphs and Pat. (2023). I-MAK. Retrieved from [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved from [Link]

  • Polymorph screening. (n.d.). CRYSFORMA. Retrieved from [Link]

  • Effect of sample preparation method on quantification of polymorphs using PXRD. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Shining Glory: Unveiling the “True Eye” behind the Veil of Drug Crystal Forms. (n.d.). LinkedIn. Retrieved from [Link]

  • DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. (n.d.). TA Instruments. Retrieved from [Link]

  • QUANTITATIVE POLYMORPH ANALYSIS IN DRUG PRODUCT BY XRD. (n.d.). ICDD. Retrieved from [Link]

  • Co-crystallization and small molecule crystal form diversity: From pharmaceutical to materials applications. (2025, June 24). ResearchGate. Retrieved from [Link]

  • FDA Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism: Chemistry, Manufacturing, and Controls Information. (n.d.). GMP Compliance. Retrieved from [Link]

  • Solid-State Characterization. (n.d.). Zasya Life Sciences. Retrieved from [Link]

  • X-ray diffraction study of the polymorphism in Er2O3 driven by ball milling. (2025, September 2). Nature. Retrieved from [Link]

  • Guidance for Industry on ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information; Availability. (2007, July 9). Federal Register. Retrieved from [Link]

  • The Relevance Of Polymorph Screening In The Pharmaceutical Industry. (n.d.). Eurofins CDMO. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Pharmaceutical Solid Form Screening and Selection: Which Form Emerges? (2025, June 22). ACS Publications. Retrieved from [Link]

  • Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. (n.d.). FDA. Retrieved from [Link]

Sources

A Researcher's Guide to (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile: Interpreting the Certificate of Analysis and Navigating Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the purity and characterization of intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, a critical process-related impurity and geometric isomer of a key intermediate in the synthesis of Rilpivirine. Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Understanding the Certificate of Analysis (CoA) for this Z-isomer is not merely an academic exercise; it is a crucial step in quality control and process optimization.

This guide will dissect a typical CoA for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, providing insights into the significance of each analytical parameter. Furthermore, we will explore alternative synthetic strategies for the desired (E)-isomer, comparing their performance in terms of yield, purity, and the propensity to form the undesired (Z)-isomer. This comparative analysis, supported by experimental data, will empower researchers to make informed decisions in the synthesis and purification of Rilpivirine intermediates.

Deconstructing the Certificate of Analysis: A Window into Purity and Quality

A Certificate of Analysis is a formal document that outlines the quality and purity of a specific batch of a chemical compound.[3] For a researcher, it is the first line of defense against introducing impurities that could compromise experiments or downstream synthetic steps. Let's delve into a representative CoA for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile.

Table 1: Representative Certificate of Analysis for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Test Specification Result Method
Appearance White to Off-White SolidConformsVisual
Identification by ¹H NMR Conforms to structureConforms¹H NMR Spectroscopy
Purity by HPLC ≥ 98.0%98.65%[4]High-Performance Liquid Chromatography
(E)-Isomer Content ≤ 2.0%1.35%Chiral HPLC
Water Content ≤ 0.5%0.2%Karl Fischer Titration
Residual Solvents Meets USP <467> limitsConformsGas Chromatography
Heavy Metals ≤ 20 ppm< 10 ppmICP-MS
Sulphated Ash ≤ 0.1%0.05%Gravimetric
Interpreting the Key Parameters:
  • Purity by HPLC: This is arguably the most critical parameter, indicating the percentage of the desired compound in the sample. A high purity value, such as the 98.65% shown, is essential for its use as a reference standard in analytical methods.[4]

  • (E)-Isomer Content: The presence of the (E)-isomer is a critical quality attribute, as it is the desired starting material for Rilpivirine synthesis.[5] The specification for this impurity should be stringent to avoid complications in subsequent reactions. Chiral HPLC is the method of choice for accurately quantifying geometric isomers.[6]

  • Identification by ¹H NMR: Nuclear Magnetic Resonance (NMR) spectroscopy provides a fingerprint of the molecule, confirming its structure and the absence of major structural impurities.

  • Water Content and Residual Solvents: These parameters are important for accurate weighing and to prevent interference in subsequent reactions. High levels of residual solvents can also have toxicological implications.

  • Heavy Metals and Sulphated Ash: These tests are crucial for ensuring the material is free from inorganic impurities that could be detrimental to catalytic processes or pose safety risks.

The Synthetic Challenge: Minimizing the (Z)-Isomer in Rilpivirine Synthesis

The primary route to Rilpivirine involves the coupling of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile with a pyrimidine derivative.[5] The formation of the (Z)-isomer during the synthesis of this key intermediate is a significant challenge, as its removal can be difficult and costly. The presence of the Z-isomer in the final API is strictly controlled by regulatory bodies.[7]

Below, we compare the conventional synthetic approach with an improved, microwave-assisted method, focusing on the yield of the desired (E)-isomer and the level of the (Z)-isomer impurity.

Synthetic Route Comparison:

cluster_0 Conventional Synthesis cluster_1 Microwave-Assisted Synthesis A 4-iodo-2,6-dimethylaniline + Acrylonitrile B Heck Reaction (Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF) A->B C (E/Z)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile B->C D Purification (Crystallization) C->D E (E)-Isomer D->E F Yield: ~70% (E/Z ratio varies) D->F G 4-amino-3,5-dimethylbenzaldehyde + Cyanoacetic acid H Knoevenagel Condensation (Piperidine, Microwave) G->H I (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile H->I J Yield: >90% (Predominantly E-isomer) I->J

Caption: Comparison of synthetic routes to the key Rilpivirine intermediate.

Table 2: Performance Comparison of Synthetic Routes

Parameter Conventional Heck Reaction Microwave-Assisted Knoevenagel Condensation
Starting Materials 4-iodo-2,6-dimethylaniline, Acrylonitrile4-amino-3,5-dimethylbenzaldehyde, Cyanoacetic acid
Key Reaction Heck CouplingKnoevenagel Condensation
Reaction Time 12-24 hours10-30 minutes
Yield of (E)-Isomer ~60-75% (after purification)>90%
(Z)-Isomer Impurity 5-15%<2%
Catalyst Palladium-basedBase-catalyzed (e.g., Piperidine)
Process Scalability Challenging due to catalyst cost and removalMore amenable to scale-up

The data clearly indicates that the microwave-assisted Knoevenagel condensation offers significant advantages over the traditional Heck reaction.[8] The shorter reaction time, higher yield of the desired (E)-isomer, and significantly lower formation of the (Z)-isomer make it a more efficient and cost-effective approach for industrial production.

Experimental Protocols for Comparative Analysis

To validate the performance of different synthetic routes, a series of well-defined experiments are necessary. Below are protocols for the synthesis and analysis of 3-(4-amino-3,5-dimethylphenyl)acrylonitrile via both the conventional and microwave-assisted methods.

Protocol 1: Synthesis via Conventional Heck Reaction

A 1. Charge reactor with 4-iodo-2,6-dimethylaniline, Pd(OAc)₂, P(o-tolyl)₃, and DMF. B 2. Heat to 100°C under inert atmosphere. A->B C 3. Add acrylonitrile and Et₃N dropwise. B->C D 4. Stir at 100°C for 18 hours. C->D E 5. Monitor reaction by TLC/HPLC. D->E F 6. Cool, filter catalyst, and quench with water. E->F G 7. Extract with ethyl acetate. F->G H 8. Purify by column chromatography or recrystallization. G->H I 9. Analyze E/Z ratio by Chiral HPLC. H->I

Caption: Workflow for the conventional Heck reaction synthesis.

Protocol 2: Synthesis via Microwave-Assisted Knoevenagel Condensation

A 1. Combine 4-amino-3,5-dimethylbenzaldehyde, cyanoacetic acid, and piperidine in ethanol in a microwave vial. B 2. Seal the vial and place in a microwave reactor. A->B C 3. Irradiate at 120°C for 15 minutes. B->C D 4. Monitor reaction by TLC/HPLC. C->D E 5. Cool to room temperature. D->E F 6. Precipitate product by adding water. E->F G 7. Filter and wash the solid. F->G H 8. Analyze E/Z ratio by Chiral HPLC. G->H

Caption: Workflow for the microwave-assisted Knoevenagel condensation.

Conclusion and Future Perspectives

The meticulous interpretation of the Certificate of Analysis for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is indispensable for researchers engaged in the synthesis of Rilpivirine. A thorough understanding of the purity profile, particularly the content of the desired (E)-isomer, directly impacts the efficiency and success of the subsequent synthetic steps.

This guide has demonstrated that while the (Z)-isomer is a critical process impurity, its formation can be significantly minimized through the adoption of modern synthetic methodologies. The comparison between the conventional Heck reaction and the microwave-assisted Knoevenagel condensation highlights a clear path toward a more sustainable and efficient synthesis of the key Rilpivirine intermediate. The latter approach not only provides a higher yield of the desired (E)-isomer but also drastically reduces reaction times and the generation of the problematic (Z)-isomer.

For drug development professionals, the implementation of such optimized synthetic routes is not just a matter of improved chemistry; it translates to reduced manufacturing costs, a smaller environmental footprint, and ultimately, a more robust and reliable supply chain for this vital anti-HIV medication. Future research should continue to explore even more efficient and stereoselective methods for the synthesis of Rilpivirine and its intermediates, further enhancing the quality and accessibility of this important therapeutic agent.

References

  • Zhang, Y., et al. (2021). The development of an effective synthetic route of rilpivirine. BMC Chemistry, 15(1), 22. [Link]

  • CN111333543A - A kind of synthetic method of rilpivirine intermediate.
  • (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Omsynth Lifesciences. [Link]

  • WO2013038425A1 - Rilpivirine hydrochloride.
  • CN103183643A - Rilpivirine intermediate and preparation method and application thereof.
  • (PDF) The development of an effective synthetic route of rilpivirine. ResearchGate. [Link]

  • (PDF) The Development of An Effective Synthetic Route of Rilpivirine. ResearchGate. [Link]

  • Synthesis of rilpivirine from intermediates 2 and 3. ResearchGate. [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC. [Link]

  • (PDF) Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. ResearchGate. [Link]

  • Rilpivirine EP Impurities & USP Related Compounds. SynThink. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Rilpivirine Impurities and Related Compound. Veeprho. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Unife. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, a compound that, while not extensively characterized in public literature, belongs to chemical families with well-documented hazards. The procedures outlined here are grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship, drawing from established best practices for handling aromatic amines and acrylonitrile derivatives.

The structural components of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile—an aromatic amine and an acrylonitrile moiety—necessitate a cautious approach. Aromatic amines are a class of compounds known for their potential carcinogenicity and toxicity to aquatic life.[1] Similarly, acrylonitrile and its derivatives are recognized for their flammability, acute toxicity, and potential to release highly toxic hydrogen cyanide gas upon decomposition.[2][3][4] Therefore, the disposal of this compound must be managed as hazardous waste, with stringent protocols to protect laboratory personnel and the environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on the known hazards of its constituent functional groups, (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile should be treated as a hazardous substance. The hydrochloride salt of the (E)-isomer is known to be harmful if swallowed, in contact with skin, or if inhaled, suggesting similar properties for the (Z)-isomer.

Essential Personal Protective Equipment (PPE):

  • Hand Protection: Chemically resistant gloves (nitrile gloves are a common choice, but consult the manufacturer's compatibility chart).[5] Contaminated gloves should be disposed of as hazardous waste.[6][7][8]

  • Eye Protection: Splash-proof safety goggles are mandatory to prevent contact with the eyes.[9]

  • Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

II. Waste Segregation and Container Management

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[11][12] Mixing incompatible waste streams can lead to dangerous chemical reactions.[12]

Step-by-Step Waste Collection Protocol:

  • Designate a Hazardous Waste Container:

    • Use a container that is compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be in good condition, with a secure, leak-proof screw-top cap.[13][14][15]

    • Never use food containers for hazardous waste storage.[13]

  • Label the Waste Container:

    • Affix a hazardous waste label to the container before adding any waste.[14][16]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile." Avoid using abbreviations or chemical formulas.

      • A clear indication of the hazards (e.g., "Toxic," "Harmful," "Environmental Hazard").

      • The date accumulation begins.

  • Waste Accumulation:

    • Solid Waste: Collect pure (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, as well as any grossly contaminated items like weighing boats or filter paper, directly into the designated solid hazardous waste container.

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix with other solvent waste streams unless they are compatible.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that has come into contact with the compound should be placed in a separate, clearly labeled container for contaminated solid waste.[5]

III. On-site Storage and Disposal Logistics

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][16]

SAA Requirements:

  • The SAA should be located at or near the point of waste generation.

  • Waste containers must be kept closed at all times, except when adding waste.[14][15][16]

  • Store incompatible waste streams separately to prevent accidental mixing.[12][14]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.[14]

Disposal Procedure:

  • Once the waste container is full or you have completed the project, ensure the cap is tightly sealed.

  • Complete the hazardous waste tag with all required information.

  • Arrange for a pickup by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[11][14]

  • Never dispose of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile down the drain or in the regular trash.[15][17]

The following diagram illustrates the decision-making workflow for the proper disposal of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile.

DisposalWorkflow cluster_assessment Hazard Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_storage Storage and Final Disposal start Start: Generation of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Waste is_solid Is the waste solid or liquid? start->is_solid solid_container Place in a labeled solid hazardous waste container is_solid->solid_container Solid liquid_container Place in a labeled liquid hazardous waste container is_solid->liquid_container Liquid solid_ppe Collect contaminated PPE (gloves, etc.) separately solid_container->solid_ppe store_saa Store in designated Satellite Accumulation Area (SAA) solid_ppe->store_saa liquid_container->store_saa request_pickup Request pickup by EH&S or licensed contractor store_saa->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile.

IV. Emergency Procedures: Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response:

  • Small Spills (in a chemical fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[17]

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If the substance is flammable, eliminate all ignition sources.[9]

    • Contact your institution's emergency response team or EH&S immediately.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these stringent disposal protocols, you contribute to a culture of safety and environmental responsibility within your organization. The principles of recognize, evaluate, control, and dispose are fundamental to the safe management of all laboratory chemicals.

References

  • BASF. (n.d.). Safety data sheet.
  • Unigel. (2021, December 4). SAFETY DATA SHEET: ACRYLONITRILE.
  • CAMEO Chemicals - NOAA. (n.d.). ACRYLONITRILE, STABILIZED.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Acrylonitrile.
  • Acrylonitrile Group. (2017, April 12). Guideline for the Safe Handling and Distribution of Acrylonitrile. Rackcdn.com.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: Acrylonitrile.
  • Occupational Safety and Health Administration. (n.d.). 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile.
  • GOV.UK. (n.d.). Incident management: Acrylonitrile.
  • Sigma-Aldrich. (2025, September 10). SAFETY DATA SHEET.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • INEOS Group. (n.d.). Acrylonitrile.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acrylonitrile.
  • Cefic. (n.d.). Acrylonitrile.
  • TCI Chemicals. (n.d.). (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride.
  • Pharmaffiliates. (n.d.). CAS No : 661489-22-1 | Product Name : (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile.
  • National Center for Biotechnology Information. (n.d.). Acrylonitrile - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Acrylonitrile - ToxGuide™.
  • N/A. (2021, February 23). How to Dispose of Nitrile Gloves.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Google Patents. (n.d.). USH1686H - Process for removing peroxide impurities from acrylonitrile monomers.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Earth911. (2023, October 24). How to Recycle Nitrile, Latex, and Vinyl Sterile Gloves.
  • Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines.
  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.indd.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.